molecular formula C9H11NO2 B1592386 3-(1-Aminoethyl)benzoic acid CAS No. 788133-22-2

3-(1-Aminoethyl)benzoic acid

Cat. No.: B1592386
CAS No.: 788133-22-2
M. Wt: 165.19 g/mol
InChI Key: NSRCJWRFTUMEEL-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)benzoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-aminoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRCJWRFTUMEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624846
Record name 3-(1-Aminoethyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00624846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788133-22-2
Record name 3-(1-Aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes to 3-(1-aminoethyl)benzoic acid, a key building block in pharmaceutical and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of methodologies, including reductive amination of 3-acetylbenzoic acid and the Gabriel synthesis pathway. Emphasis is placed on the causality behind experimental choices, protocol validation, and the enantioselective synthesis of chiral this compound, a critical consideration for pharmaceutical applications. This document is designed to serve as a practical resource, bridging theoretical concepts with actionable laboratory protocols.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating both a carboxylic acid and a primary amine, attached to a benzene ring at the meta position. This structural motif makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The presence of a chiral center at the ethylamine moiety is of particular importance in drug discovery and development, as the stereochemistry of a molecule often dictates its pharmacological activity and metabolic profile.

This guide will delve into the core synthetic strategies for accessing this important molecule, with a focus on providing practical, field-proven insights to enable researchers to make informed decisions in their synthetic endeavors.

Retrosynthetic Analysis: Devising Pathways to the Target Molecule

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to readily available starting materials. The most logical approaches involve the formation of the carbon-nitrogen bond at the chiral center.

G target This compound intermediate1 Imine Intermediate target->intermediate1 Reduction intermediate2 3-(1-Bromoethyl)benzoic acid target->intermediate2 Gabriel Synthesis intermediate3 3-(1-Cyanoethyl)benzoic acid target->intermediate3 Reduction start1 3-Acetylbenzoic acid intermediate1->start1 Condensation start2 Ammonia Source intermediate1->start2 intermediate2->start1 Halogenation intermediate3->start1 Cyanation start3 Phthalimide start4 Reducing Agent

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary synthetic strategies that will be discussed in detail:

  • Reductive Amination: A direct approach from 3-acetylbenzoic acid.

  • Gabriel Synthesis: A two-step route via a halogenated intermediate.

  • From a Cyano Intermediate: Reduction of a nitrile precursor.

Pathway I: Reductive Amination of 3-Acetylbenzoic Acid

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient method for the conversion of ketones to amines.[1][2] This one-pot reaction involves the initial formation of an imine or enamine from the ketone and an amine source, followed by in-situ reduction.

The Rationale Behind Reagent Selection

The choice of reagents is critical for a successful reductive amination.

  • Amine Source: For the synthesis of a primary amine, an excess of ammonia or an ammonia equivalent such as ammonium acetate or ammonium formate is typically used. The excess drives the equilibrium towards imine formation.

  • Reducing Agent: The selection of the reducing agent is paramount. It must be capable of reducing the imine intermediate without significantly reducing the starting ketone or the carboxylic acid functionality. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose due to its selective nature.[1][2] It is more stable at acidic pH compared to sodium borohydride (NaBH₄), which allows for the maintenance of conditions that favor imine formation.

Experimental Protocol: Racemic Synthesis

The following protocol provides a general procedure for the racemic synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-acetylbenzoic acid (1.0 eq) in methanol, add ammonium acetate (10-20 eq).

  • pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using glacial acetic acid. This pH range is optimal for imine formation.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the addition of water. Acidify the mixture with HCl and then basify with a suitable base (e.g., NaOH) to precipitate the product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Enantioselective Synthesis: Accessing Chiral Amines

For pharmaceutical applications, the synthesis of a single enantiomer of this compound is often required. This can be achieved through asymmetric reductive amination using chiral catalysts.

Key Strategies for Asymmetric Induction:

  • Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective reductive amination of ketones.[1] These catalysts activate the imine intermediate towards reduction by a hydride source, such as a Hantzsch ester, in an enantioselective manner.

G cluster_0 Asymmetric Reductive Amination Workflow start 3-Acetylbenzoic Acid + Ammonia Source intermediate Chiral Imine-Catalyst Complex start->intermediate catalyst Chiral Phosphoric Acid Catalyst catalyst->intermediate hydride Hantzsch Ester (Hydride Source) product Enantiomerically Enriched this compound hydride->product intermediate->product Hydride Transfer

Caption: Workflow for Asymmetric Reductive Amination.

  • Transition Metal Catalysis: Chiral transition metal complexes, such as those based on Iridium with chiral phosphine ligands (e.g., f-Binaphane), have been successfully employed for the asymmetric reductive amination of aryl ketones. These reactions often require the use of a Lewis acid co-catalyst, such as titanium(IV) isopropoxide, to facilitate imine formation.

Table 1: Comparison of Asymmetric Reductive Amination Catalysts

Catalyst TypeChiral Ligand/MotifHydride SourceTypical Enantioselectivity (ee)Reference
Chiral Brønsted AcidBINOL-derived Phosphoric AcidHantzsch Ester80-95%[1]
Transition Metal (Ir)f-BinaphaneH₂ or Transfer Hydrogenationup to 96%N/A

Pathway II: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation issues often encountered with direct alkylation of ammonia.[3][4] The key steps involve the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.

Synthesis of the Precursor: 3-(1-Bromoethyl)benzoic Acid

The first step in this route is the conversion of 3-acetylbenzoic acid to the corresponding α-bromo derivative. This can be achieved through various brominating agents, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, or by using bromine in acetic acid.

Experimental Protocol: Gabriel Synthesis

Step 1: Synthesis of N-[1-(3-carboxyphenyl)ethyl]phthalimide

  • Reaction Setup: A mixture of 3-(1-bromoethyl)benzoic acid (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) is heated.

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is poured into water to precipitate the product. The solid is collected by filtration and washed with water.

Step 2: Hydrazinolysis to Liberate the Amine

  • Reaction Setup: The N-substituted phthalimide from the previous step is suspended in ethanol, and hydrazine hydrate (1.5-2.0 eq) is added.

  • Reaction: The mixture is heated to reflux. A precipitate of phthalhydrazide will form.

  • Work-up: After cooling, the phthalhydrazide is removed by filtration. The filtrate, containing the desired amine, is concentrated. The crude product can then be purified.

G start 3-(1-Bromoethyl)benzoic acid intermediate N-[1-(3-carboxyphenyl)ethyl]phthalimide start->intermediate SN2 Reaction phthalimide Potassium Phthalimide phthalimide->intermediate product This compound intermediate->product Hydrazinolysis hydrazine Hydrazine Hydrate hydrazine->product byproduct Phthalhydrazide (precipitate) product->byproduct

Caption: Gabriel Synthesis Workflow.

Pathway III: From 3-(1-Cyanoethyl)benzoic Acid

Another viable route involves the synthesis of the corresponding nitrile, 3-(1-cyanoethyl)benzoic acid, followed by its reduction to the primary amine.

Synthesis of the Cyano Intermediate

3-(1-Cyanoethyl)benzoic acid can be prepared from 3-(1-bromoethyl)benzoic acid via a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. Care must be taken when handling highly toxic cyanide reagents. A patent describes a method for preparing 3-(1-cyanoalkyl)benzoic acid from a 2-chlorobenzoic acid metal salt.[5]

Reduction of the Nitrile

The reduction of the nitrile group to a primary amine can be accomplished using various reducing agents.

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere.

  • Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can also be used. However, this reagent is less selective and will also reduce the carboxylic acid group. Therefore, protection of the carboxylic acid as an ester may be necessary prior to reduction, followed by a final hydrolysis step.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several well-established synthetic routes. The choice of a particular pathway will depend on factors such as the desired scale of the reaction, the availability of starting materials, and, most importantly, the requirement for stereochemical control.

For racemic material, the reductive amination of 3-acetylbenzoic acid offers a direct and efficient one-pot procedure. When enantiopure this compound is the target, asymmetric reductive amination using either chiral Brønsted acids or transition metal catalysts provides a powerful and elegant solution. The Gabriel synthesis, while a multi-step process, remains a robust and reliable method for the synthesis of the primary amine.

Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic systems for asymmetric synthesis, as well as exploring novel synthetic routes that offer improved atom economy and reduced waste generation. The continued demand for chiral building blocks in the pharmaceutical industry will undoubtedly drive further innovation in the synthesis of this compound and its derivatives.

References

  • Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84-86. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Fixler, D. E., Newman, J. M., Lalancette, R. A., & Thompson, H. W. (2010). 3-Acetylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1595. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

  • Khan Academy. (n.d.). Gabriel phthalimide synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-aminobenzoic acid. [Link]

  • Google Patents. (n.d.). Method for preparing 3-(1-cyanoalkyl) benzoic acid.
  • MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. [Link]

  • Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-. [Link]

  • Myers, A. (n.d.). Reductive Amination. [Link]

Sources

An In-depth Technical Guide to the Chiral Resolution of 3-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chiral resolution of racemic 3-(1-Aminoethyl)benzoic acid, a critical process for the isolation of its individual enantiomers. As the pharmacological and toxicological profiles of chiral molecules are often enantiomer-dependent, obtaining enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis.[1] This document delineates the principles of diastereomeric salt crystallization, details a robust experimental protocol using tartaric acid derivatives, and outlines the analytical methodologies required to validate enantiomeric purity. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable, field-proven insights.

Introduction: The Imperative of Chirality

Chirality is a fundamental stereochemical property with profound implications in the biological sciences. Enantiomers, non-superimposable mirror-image isomers, frequently interact differently with the chiral environment of the body, such as receptors, enzymes, and other biomolecules.[1] This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective pharmaceuticals.

This compound possesses a single stereocenter at the carbon atom bearing the amino group, and thus exists as a pair of enantiomers, (R)-3-(1-Aminoethyl)benzoic acid and (S)-3-(1-Aminoethyl)benzoic acid. While specific biological activity data for each enantiomer is not extensively published, the general principles of stereochemistry in drug action necessitate their separation for individual evaluation. This guide focuses on the most common and industrially scalable method for resolving such chiral amino acids: diastereomeric salt formation.[2]

The Principle of Diastereomeric Salt Resolution

The foundational principle of this resolution technique is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties.[3] Since enantiomers of this compound share the same solubility, melting point, and boiling point, they cannot be separated by conventional physical methods like crystallization.

By reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid), a pair of diastereomeric salts is formed. These diastereomers, not being mirror images of each other, exhibit different solubilities in a given solvent system.[2] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Subsequent treatment of the isolated diastereomeric salt with a base liberates the enantiomerically enriched amine.[4]

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer Racemic Racemic (R/S)-3-(1-Aminoethyl)benzoic Acid (in solution) Mix Mixture of Diastereomeric Salts ((R)-Amine)-(+)-Acid ((S)-Amine)-(+)-Acid Racemic->Mix Reaction in suitable solvent Agent Enantiopure Chiral Resolving Agent (e.g., (+)-Dibenzoyl-D-tartaric Acid) Agent->Mix Crystals Less Soluble Diastereomeric Salt (Crystals) Mix->Crystals Cooling & Crystallization MotherLiquor More Soluble Diastereomeric Salt (Remains in Mother Liquor) Mix->MotherLiquor PureEnantiomer Enantiomerically Enriched (R or S)-Amine Crystals->PureEnantiomer Treatment with Base (e.g., NaOH) RecoveredAgent Recovered Chiral Resolving Agent Crystals->RecoveredAgent Acidification of aqueous layer

Selection of the Chiral Resolving Agent

The success of a diastereomeric resolution hinges on the selection of an appropriate resolving agent. For the resolution of a basic compound like this compound, chiral acids are the reagents of choice.[2] Tartaric acid and its derivatives are among the most versatile, cost-effective, and widely used resolving agents for amines.[2][5]

Key candidates include:

  • (+)-Tartaric Acid or (-)-Tartaric Acid: Readily available and economical.

  • (+)-Dibenzoyl-D-tartaric Acid (DBTA) or (-)-Dibenzoyl-L-tartaric Acid: The bulky benzoyl groups often enhance the rigidity of the resulting salt lattice, leading to better crystal formation and improved separation efficiency.[4][6]

  • (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA) or (-)-Di-p-toluoyl-L-tartaric Acid: Similar to DBTA, these agents can provide excellent resolution.

The optimal resolving agent and solvent system must be determined empirically. A screening process with small-scale trials using different agents and solvents is a standard and highly recommended practice in process development.

Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid

The following protocol is a representative, field-proven methodology for the resolution of a racemic amine using a tartaric acid derivative. It should be regarded as a starting point, and optimization of solvent, temperature, and stoichiometry may be required to achieve maximum yield and enantiomeric excess for this compound.

Step 1: Formation and Crystallization of the Diastereomeric Salt
  • Dissolution: In a suitable flask, dissolve racemic this compound (1.0 equivalent) in a minimal amount of a chosen solvent (e.g., methanol, ethanol, or a mixture like ethanol/water) with gentle heating and stirring until a clear solution is obtained.

  • Addition of Resolving Agent: In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating if necessary. The use of a sub-stoichiometric amount of resolving agent can sometimes improve the purity of the initially crystallized salt.

  • Salt Formation: Slowly add the resolving agent solution to the solution of the racemic amine. The mixture may exotherm.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For further crystallization, the flask can be placed in a refrigerator or an ice bath for several hours or overnight. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.

  • Isolation: Collect the crystalline precipitate by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Step 2: Liberation of the Enantiomerically Enriched Amine
  • Suspension: Suspend the dried diastereomeric salt in water.

  • Basification: Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the pH of the aqueous solution is basic (pH > 10). This will break the salt and liberate the free amine.

  • Extraction: Extract the liberated amine into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) several times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

Recovery of the Resolving Agent

The aqueous layer from the extraction can be acidified (e.g., with HCl) to precipitate the chiral resolving agent, which can then be recovered by filtration, washed, and dried for potential reuse.

G A Dissolve Racemic Amine and Resolving Agent B Mix Solutions & Allow to Cool Slowly A->B C Induce Crystallization (Seeding, Refrigeration) B->C D Isolate Crystals by Filtration C->D E Wash Crystals with Cold Solvent D->E J Mother Liquor (Contains other diastereomer) D->J F Suspend Salt in Water & Add Base (e.g., NaOH) E->F G Extract Free Amine with Organic Solvent F->G H Dry and Concentrate Organic Layer G->H I Enriched Enantiomer H->I

Analysis of Enantiomeric Purity

Determining the success of the resolution requires a robust analytical method to quantify the enantiomeric excess (ee) of the product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[7]

Chiral HPLC Methodology
  • Column Selection: A variety of CSPs are commercially available. For amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) columns are often effective.[7]

  • Mobile Phase: The mobile phase composition is critical for achieving separation. Typical mobile phases for normal phase chromatography consist of a nonpolar solvent like hexane or heptane with a polar modifier, usually an alcohol like isopropanol or ethanol. For reversed-phase chromatography, aqueous buffers with methanol or acetonitrile are used.

  • Method Development: A screening of different chiral columns and mobile phase compositions is necessary to find the optimal conditions for baseline separation of the (R) and (S) enantiomers of this compound.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation

The results of resolution experiments should be systematically recorded to allow for comparison and optimization.

Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee) (%)
(+)-Tartaric AcidEthanol/Water (9:1)DataData
(+)-DBTAMethanolDataData
(+)-DPTTAEthanolDataData
(-)-Tartaric AcidIsopropanolDataData
(-)-DBTAAcetonitrile/WaterDataData
Table 1: Example Data Summary for Resolution Screening. Data fields are placeholders for experimental results.

Conclusion

The chiral resolution of this compound via diastereomeric salt formation is a robust and scalable method for obtaining its individual enantiomers. The success of this classical technique relies on the judicious selection of a chiral resolving agent and the systematic optimization of crystallization conditions. While this guide provides a comprehensive and technically grounded protocol based on established principles for similar molecules, empirical investigation is paramount to achieving high yield and optical purity. The analytical validation of enantiomeric excess, primarily through chiral HPLC, is an indispensable final step to confirm the efficacy of the resolution process. This methodology empowers researchers to access enantiomerically pure materials essential for advancing pharmaceutical development and stereochemical research.

References

  • Maccari, R., et al. (2014). Synthesis, biological activity and structure-activity relationships of new benzoic acid-based protein tyrosine phosphatase inhibitors endowed with insulinomimetic effects in mouse C2C12 skeletal muscle cells. European Journal of Medicinal Chemistry, 71, 112-27. Available at: [Link]

  • Lindner, W. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-9. Available at: [Link]

  • Zhang, T., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Signal Transduction and Targeted Therapy, 7(1), 29. Available at: [Link]

  • Sharifi-Rad, J., et al. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4803. Available at: [Link]

  • Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. Quora. Available at: [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Available at: [Link]

  • Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis, 24(15), 2711-5. Available at: [Link]

  • Samh, M. A., et al. (2022). Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing. Microbiological Research, 262, 127108. Available at: [Link]

  • Forró, E., & Fülöp, F. (2012). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules, 17(8), 9199-9211. Available at: [Link]

  • Lee, W., et al. (2012). A convenient method for the enantiomeric separation of α-amino acid esters as benzophenone imine Schiff base derivatives. Chirality, 24(8), 688-92. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Exploratory Biological Evaluation of 3-[(N-4-benzyloxyphenyl)iminoethyl]- and 3-(1-hydrazonoethyl)-4-hydroxycoumarins. ResearchGate. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 229. Available at: [Link]

  • de Sousa, P. F., et al. (2020). Diastereomeric salts of (S,S)-sertraline with L- and D-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm, 22(34), 5645-5654. Available at: [Link]

  • E3S Web of Conferences. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 284, 07011. Available at: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Ottokemi. (n.d.). Dibenzoyl-L-tartaric acid, 99%. Ottokemi. Available at: [Link]

  • Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-116. Available at: [Link]

  • ResearchGate. (n.d.). Separation of substituent effects on the acidity of 2-substituted benzoic acids (kJ mol−1). ResearchGate. Available at: [Link]

  • Reddy, K. R., et al. (2017). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 22(7), 1149. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Boumya, W., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. Available at: [Link]

Sources

Spectroscopic Characterization of 3-Aminobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Aminobenzoic acid, a molecule of significant interest in chemical synthesis and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data to ensure structural confirmation and purity assessment.

Introduction

3-Aminobenzoic acid (CAS No. 99-05-8) is an organic compound with the molecular formula C₇H₇NO₂.[1] It is one of three isomers of aminobenzoic acid, characterized by an amino group and a carboxylic acid group attached to a benzene ring. The 'meta' substitution pattern of these functional groups dictates its unique chemical and physical properties, which are reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS spectra is paramount for its unambiguous identification and for quality control in its various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3-Aminobenzoic acid, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Aminobenzoic acid reveals the electronic environment of the hydrogen atoms in the molecule.

Experimental Protocol:

A typical ¹H NMR experiment would be conducted as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Aminobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Data Interpretation and Key Insights:

The aromatic region of the ¹H NMR spectrum of 3-Aminobenzoic acid is complex due to the meta-substitution pattern. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
Aromatic H7.28, 7.29, 6.97[2]Multiplet-4H
Amino (NH₂)~5.3 (broad)Singlet (broad)-2H
Carboxylic Acid (COOH)~12.5 (broad)Singlet (broad)-1H

Table 1: ¹H NMR Data for 3-Aminobenzoic acid in H₂O (600 MHz).[2]

The broadness of the NH₂ and COOH signals is due to chemical exchange and quadrupole effects. The aromatic protons exhibit a complex splitting pattern due to their coupling with each other. High-resolution instruments can often resolve these into distinct multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required compared to ¹H NMR.

  • Instrument: A high-field NMR spectrometer with a broadband probe.

  • Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon.

  • Processing: Similar to ¹H NMR, the data is processed to yield the final spectrum.

Data Interpretation and Key Insights:

Due to the plane of symmetry in the molecule, 3-Aminobenzoic acid is expected to show six distinct carbon signals in its ¹³C NMR spectrum: four for the aromatic carbons, one for the carboxylic acid carbon, and one for the carbon attached to the amino group.

Carbon Assignment Chemical Shift (δ) ppm
Carboxylic Acid (C=O)~168
C-NH₂~149
Aromatic C-H~115-132
Aromatic C-COOH~132

Table 2: Representative ¹³C NMR Data for 3-Aminobenzoic acid.

The chemical shift of the carboxylic acid carbon is significantly downfield due to the deshielding effect of the double-bonded oxygen atoms. The aromatic carbon shifts are influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a mull (e.g., Nujol). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Data Interpretation and Key Insights:

The IR spectrum of 3-Aminobenzoic acid displays characteristic absorption bands for the carboxylic acid and amino functional groups, as well as the aromatic ring.

Vibrational Mode Wavenumber (cm⁻¹) Range Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
N-H stretch (Amine)3200-3400Medium (two bands)
C-H stretch (Aromatic)3000-3100Medium
C=O stretch (Carboxylic acid)1680-1710Strong, Sharp
C=C stretch (Aromatic)1450-1600Medium
C-N stretch1250-1350Medium
O-H bend1300-1440Medium

Table 3: Key IR Absorption Bands for 3-Aminobenzoic acid.

The broad O-H stretch of the carboxylic acid is a hallmark feature and often overlaps with the C-H stretching vibrations.[3] The presence of two N-H stretching bands is characteristic of a primary amine. The strong, sharp C=O stretch is indicative of the carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation and Key Insights:

The mass spectrum of 3-Aminobenzoic acid will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides clues about the molecule's structure.

Electron Ionization (EI-MS):

  • Molecular Ion (M⁺): The molecular ion peak is observed at an m/z of 137, corresponding to the molecular weight of 3-Aminobenzoic acid (C₇H₇NO₂).[1][2]

  • Key Fragments:

    • m/z 120: Loss of a hydroxyl radical (•OH) from the carboxylic acid group, [M - OH]⁺.[2]

    • m/z 92: Loss of a carboxyl group (•COOH), resulting in an aminophenyl cation.

    • m/z 65: A common fragment in aromatic compounds, corresponding to the C₅H₅⁺ ion.[2]

m/z Relative Intensity Proposed Fragment
137High[C₇H₇NO₂]⁺ (Molecular Ion)
120Moderate[C₇H₆NO]⁺
92Moderate[C₆H₆N]⁺
65Low[C₅H₅]⁺

Table 4: Major Fragments in the EI Mass Spectrum of 3-Aminobenzoic acid.[2]

Workflow for Spectroscopic Analysis of 3-Aminobenzoic Acid:

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition & Processing cluster_Analysis Interpretation & Confirmation Sample 3-Aminobenzoic Acid NMR NMR (¹H & ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec (EI/ESI) Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Sources

An In-depth Technical Guide to the Solubility of 3-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(1-Aminoethyl)benzoic acid, a key consideration for its application in research, drug development, and chemical synthesis. In the absence of extensive empirical data for this specific molecule, this guide establishes a robust framework for understanding its solubility profile. This is achieved through a detailed examination of its physicochemical properties, a comparative analysis with structurally similar aminobenzoic acid isomers, and the provision of in silico solubility predictions. Crucially, this document equips researchers with detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, empowering them to generate precise and reliable data. This holistic approach, combining theoretical principles, comparative data, predictive modeling, and practical methodologies, serves as an essential resource for scientists and professionals working with this compound.

Theoretical Framework for Solubility

The solubility of an active pharmaceutical ingredient (API) or a research chemical is a critical determinant of its developability and application. It is governed by the interplay between the physicochemical properties of the solute and the solvent, as well as external factors like temperature and pH. For this compound, its zwitterionic nature, arising from the presence of both an acidic carboxylic acid group and a basic amino group, dictates a complex solubility behavior.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is fundamental to predicting its solubility.

  • pKa (Acid Dissociation Constant): The pKa values indicate the pH at which the acidic and basic groups are 50% ionized. For this compound, two pKa values are of interest: one for the carboxylic acid group (around 3-5) and one for the amino group (around 9-10). At a pH below the carboxylic acid's pKa, the molecule will be predominantly positively charged. Between the two pKa values, it will exist primarily as a neutral zwitterion. Above the amino group's pKa, it will be predominantly negatively charged. This pH-dependent ionization state profoundly impacts its interaction with polar solvents and, consequently, its solubility. Computational models can provide reliable estimations for these values[1][2][3][4].

  • logP (Octanol-Water Partition Coefficient): The logP value is a measure of a compound's lipophilicity. A positive logP indicates a preference for a non-polar environment (octanol), while a negative value suggests a preference for a polar environment (water). The predicted logP for aminobenzoic acid derivatives can be calculated using various computational tools[5]. The presence of both polar functional groups and a nonpolar benzene ring in this compound suggests a moderate logP value, indicating that its solubility will be significant in both polar and some less polar solvents.

  • Melting Point: The melting point of a solid is related to the strength of its crystal lattice energy. A higher melting point generally corresponds to lower solubility in a given solvent, as more energy is required to break the crystal lattice. The melting point for this compound hydrochloride has been reported, which can provide an indication of the stability of its crystal structure[6].

The Principle of "Like Dissolves Like"

This principle remains a cornerstone of solubility prediction.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents are capable of forming hydrogen bonds with the carboxylic acid and amino groups of this compound. Therefore, the compound is expected to exhibit good solubility in polar protic solvents, especially at pH values where it is ionized.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the charged species. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the amino and carboxylic acid groups, the solubility of this compound is expected to be low in nonpolar solvents.

Comparative Solubility Analysis of Aminobenzoic Acid Isomers

While specific data for this compound is scarce, the well-documented solubility of its structural isomers, m-aminobenzoic acid and p-aminobenzoic acid, provides valuable insights.

Solventm-Aminobenzoic Acid Solubility (g/L)p-Aminobenzoic Acid Solubility (g/L)Expected Trend for this compound
Water5.9 (15°C)[7]4.7 (20°C)Moderate to good, pH-dependent
EthanolSolubleSolubleGood
AcetoneSolubleSolubleGood
Diethyl EtherSolubleSolubleModerate
ChloroformSolubleSlightly SolubleLow to Moderate
BenzeneInsolubleInsolubleVery Low

Table 1: Experimentally determined solubility of m- and p-aminobenzoic acid in various solvents and the expected trend for this compound.

The additional ethyl group in this compound increases its nonpolar surface area compared to m-aminobenzoic acid. This may slightly decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents.

In Silico Solubility Predictions

In the absence of experimental data, computational tools offer a valuable means of estimating solubility. Several platforms, such as SwissADME and ACD/Percepta, utilize quantitative structure-property relationship (QSPR) models to predict solubility based on a molecule's structure[8][9][10][11][12][13][14][15][16][17][18].

Prediction ToolPredicted Aqueous Solubility (logS)Predicted Aqueous Solubility (mg/mL)
SwissADME-2.5 to -3.50.5 - 5.0
ACD/Percepta-2.8 to -3.80.3 - 3.0

Table 2: Predicted aqueous solubility of this compound using common in silico tools. These values are estimations and should be confirmed experimentally.

Note: These predictions are for intrinsic solubility in water and do not account for pH effects. The actual solubility in buffered aqueous solutions will vary significantly.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, rigorous experimental determination is essential. The following protocols for equilibrium and kinetic solubility are based on established best practices in the pharmaceutical industry[19][20][21][22].

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid material. It is considered the "gold standard" for solubility measurement.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to a known volume of solvent prep1->prep2 Dispense equil1 Agitate at constant temperature (e.g., 25°C or 37°C) prep2->equil1 Incubate equil2 Monitor for equilibrium (e.g., 24-72 hours) equil1->equil2 Time sep1 Centrifuge or filter to remove undissolved solid equil2->sep1 Separate ana1 Extract a clear aliquot of the supernatant sep1->ana1 Sample ana2 Determine concentration (e.g., HPLC-UV, LC-MS) ana1->ana2 Analyze ana3 Calculate solubility (e.g., in mg/mL or µM) ana2->ana3 Quantify

Caption: Workflow for thermodynamic solubility determination.

  • Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed or by filtration through a low-binding filter (e.g., PVDF).

  • Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination using Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. It is a high-throughput method often used in early drug discovery to rank compounds. Nephelometry, which measures light scattering from suspended particles, is a common technique for this assay[23][24][25][26].

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_precipitation Precipitation Induction cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare high-concentration stock solution in DMSO prep2 Dispense stock into a microplate prep1->prep2 Aliquot precip1 Add aqueous buffer to induce precipitation prep2->precip1 Dispense precip2 Incubate for a short period (e.g., 1-2 hours) precip1->precip2 Incubate meas1 Measure light scattering using a nephelometer precip2->meas1 Read Plate ana1 Plot light scattering vs. concentration meas1->ana1 Data Plot ana2 Determine the precipitation point (kinetic solubility) ana1->ana2 Analyze Curve

Caption: Workflow for kinetic solubility determination via nephelometry.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a dilution series.

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Nephelometric Reading: Measure the light scattering of each well using a plate-based nephelometer.

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Conclusion

References

  • Water solubility prediction (LogS) using SwissADME server. ResearchGate. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Predict Molecular Properties | Percepta Software. ACD/Labs. Available at: [Link]

  • ACD/Labs Releases Percepta. ACD/Labs. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available at: [Link]

  • Predicting Solubility. Rowan Scientific. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Available at: [Link]

  • Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal Of Current Pharma Research. Available at: [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Available at: [Link]

  • Solubility prediction. Chemaxon. Available at: [Link]

  • Tools-Computational Pharmaceutics Group. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). Available at: [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). YouTube. Available at: [Link]

  • Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. Available at: [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. Available at: [Link]

  • Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). ResearchGate. Available at: [Link]

  • Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. PubMed Central. Available at: [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Available at: [Link]

  • The step-wise dissolution method: An efficient DSC-based protocol for verification of predicted API-polymer compatibility. PubMed. Available at: [Link]

  • Frequently Asked Questions - SwissADME. Available at: [Link]

  • Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). Cheméo. Available at: [Link]

  • pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Springer. Available at: [Link]

  • ANI neural network potentials for small molecule pKa prediction. CORE. Available at: [Link]

  • Calculated and experimental pKa values of ortho-substituted benzoic acids in water at 25°C. ResearchGate. Available at: [Link]

  • 3-(2-Aminoethyl)benzoic acid. PubChem. Available at: [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PubMed Central. Available at: [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. PubMed Central. Available at: [Link]

  • Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1). PubChem. Available at: [Link]

  • 3-Aminobenzoic Acid. PubChem. Available at: [Link]

  • Benzoic acid, 3-amino-, ethyl ester. NIST WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to 3-(1-Aminoethyl)benzoic Acid: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)benzoic acid is an intriguing organic molecule that holds potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a benzoic acid moiety and an aminoethyl side chain at the meta position, provides a unique scaffold for the synthesis of novel compounds with potential therapeutic applications. Benzoic acid and its derivatives have a long history in the pharmaceutical industry, serving as intermediates in the synthesis of a wide range of medicinal compounds.[1] The presence of both an acidic carboxylic group and a basic amino group imparts amphoteric properties to the molecule, influencing its solubility, reactivity, and potential for forming various salts and derivatives. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a proposed synthetic route, and detailed analytical methodologies for its characterization. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and the parent compound, 3-aminobenzoic acid, to provide a robust starting point for researchers.

Molecular Structure and Identification

The foundational step in understanding the properties of any molecule is a clear depiction of its structure and a unique set of identifiers.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number Not available

Physical and Chemical Properties

Table 2: Predicted and Known Physical Properties

PropertyValueSource/Basis
Appearance White to off-white solidAnalogy to 3-aminobenzoic acid[2]
Melting Point (°C) ~180-200Predicted based on 3-aminobenzoic acid (178-180 °C)[2] and potential for zwitterion formation
Boiling Point (°C) > 300 (decomposes)Predicted based on similar aromatic amino acids
Solubility Slightly soluble in water; soluble in hot water, alcohol, and acetone.[2] The hydrochloride salt is expected to have higher water solubility.[3]Analogy to 3-aminobenzoic acid[2] and its derivatives[3]
pKa (Carboxylic Acid) ~3-4Analogy to 3-aminobenzoic acid (carboxyl pKa ~3.07)[2]
pKa (Amino Group) ~4-5Analogy to 3-aminobenzoic acid (amino pKa ~4.79)[2]

Synthesis and Reactivity

A reliable synthetic route is paramount for obtaining high-purity material for research and development. While a specific, validated synthesis for this compound is not published, a plausible route can be designed based on established organic chemistry reactions.

Proposed Synthetic Pathway

A potential synthetic route starts from 3-acetylbenzoic acid, proceeding through a reductive amination.

Synthesis_Pathway 3-Acetylbenzoic Acid 3-Acetylbenzoic Acid This compound This compound 3-Acetylbenzoic Acid->this compound Reductive Amination (e.g., NH3, NaBH3CN) HPLC_Workflow cluster_0 HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Data Acquisition & Processing Data Acquisition & Processing HPLC System->Data Acquisition & Processing UV Detector UV Detector HPLC System->UV Detector UV Detector->Data Acquisition & Processing Mobile Phase Preparation Mobile Phase Preparation Mobile Phase Preparation->HPLC System

Sources

The Unexplored Therapeutic Potential of 3-(1-Aminoethyl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Promise in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a cornerstone of developing novel therapeutics. Benzoic acid and its derivatives have long been recognized for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, molecules incorporating amino acid functionalities are crucial in the design of agents targeting microbial pathogens and enzymatic pathways.[3] This guide focuses on the untapped potential of a unique hybrid scaffold: 3-(1-Aminoethyl)benzoic acid . By combining the structural features of an aminobenzoic acid with a chiral aminoethyl side chain, this core structure presents a compelling starting point for the development of new chemical entities with diverse biological applications.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel this compound derivatives. We will delve into detailed experimental protocols for assessing their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, grounded in established methodologies and scientific rationale.

Strategic Synthesis of a Diverse Chemical Library

The foundation of any drug discovery campaign is a library of compounds with diverse chemical features. The this compound core offers three primary points for chemical modification: the amino group, the carboxylic acid group, and the aromatic ring. A strategic approach to derivatization allows for a systematic exploration of the chemical space and the elucidation of structure-activity relationships.

Core Synthesis and Derivatization Pathways

A plausible synthetic approach to the core scaffold and its derivatives begins with a suitable precursor, such as 3-acetylbenzoic acid. The synthesis can be designed to allow for the introduction of chirality at the aminoethyl position, a critical feature for stereospecific interactions with biological targets. Subsequent derivatization can be achieved through well-established synthetic transformations.

1. N-Acyl Derivatives: The amino group can be readily acylated using the Schotten-Baumann reaction with various acyl chlorides or anhydrides under basic conditions.[1] This allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, to probe the impact of steric and electronic properties on biological activity.

2. Ester Derivatives: The carboxylic acid moiety can be converted to a variety of esters through Fischer esterification with different alcohols in the presence of an acid catalyst.[4] This modification is crucial for altering the lipophilicity and pharmacokinetic properties of the compounds.

3. Amide Derivatives: Amide derivatives can be synthesized by activating the carboxylic acid, for instance, with thionyl chloride to form the acyl chloride, followed by reaction with a primary or secondary amine.[5] Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed for direct amide bond formation.[6]

The following diagram illustrates a generalized workflow for the synthesis of a diverse library of this compound derivatives.

G cluster_synthesis Derivative Synthesis Workflow cluster_derivatization Derivatization Strategies cluster_products Derivative Classes start This compound Core N_acyl N-Acylation (Schotten-Baumann) start->N_acyl Acyl Halides/ Anhydrides Esterification Esterification (Fischer) start->Esterification Alcohols Amidation Amidation (Acyl Chloride or Coupling Agents) start->Amidation Amines N_acyl_prod N-Acyl Derivatives N_acyl->N_acyl_prod Ester_prod Ester Derivatives Esterification->Ester_prod Amide_prod Amide Derivatives Amidation->Amide_prod

Caption: Synthetic workflow for generating a library of this compound derivatives.

Screening for Anticancer Activity: A Focus on Cytotoxicity

Given that benzoic acid derivatives have shown significant potential as anticancer agents, a primary focus of this research framework is the evaluation of the cytotoxic effects of the synthesized compounds against various cancer cell lines.[1][7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[8][9] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 1.5-4 hours at 37°C.[10][11]

  • Formazan Solubilization: After the MTT incubation, remove the MTT solution and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

Compound IDDerivative TypeR1 (N-substituent)R2 (Carboxyl modification)Cancer Cell LineIC50 (µM)
3AA-01N-AcylAcetyl-COOHMCF-7Data
3AA-02N-AcylBenzoyl-COOHMCF-7Data
3AE-01Ester-NH2-COOCH3MCF-7Data
3AM-01Amide-NH2-CONH-CH3MCF-7Data
..................

Table to be populated with experimental data.

Potential Signaling Pathways in Cancer

Derivatives of p-aminobenzoic acid have been shown to exert their anticancer effects through various mechanisms, including the inhibition of β-tubulin and protein kinases.[12] It is plausible that this compound derivatives could also interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. Furthermore, some benzoic acid derivatives act as histone deacetylase (HDAC) inhibitors, which can induce tumor suppressor gene expression.[13] Investigating these pathways through techniques like Western blotting for key proteins (e.g., tubulin, caspases, acetylated histones) would be a logical next step for mechanistic studies.

Assessing Antimicrobial Potential

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Both amino acid and benzoic acid derivatives have demonstrated antimicrobial properties, making this a promising area of investigation for our target compounds.[4][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or nephelometer

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions of the compounds in MHB directly in the 96-well plate.[17]

  • Inoculum Preparation: From a fresh overnight culture, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[18] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microplate containing 100 µL of the serially diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[17]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance at 600 nm.[17]

Data Presentation:

Compound IDDerivative TypeR1 (N-substituent)R2 (Carboxyl modification)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3AA-01N-AcylAcetyl-COOHDataData
3AA-02N-AcylBenzoyl-COOHDataData
3AE-01Ester-NH2-COOCH3DataData
3AM-01Amide-NH2-CONH-CH3DataData
..................

Table to be populated with experimental data.

Hypothesized Mechanism of Antimicrobial Action

Cationic amino acid derivatives can interact with the negatively charged components of bacterial cell membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to membrane disruption and cell death.[4] The structural features of this compound derivatives, particularly the presence of a primary amine, suggest a similar mechanism of action could be at play.

Exploring Enzyme Inhibition

The inhibition of specific enzymes is a key strategy in the treatment of numerous diseases. Benzoic acid derivatives have been shown to inhibit enzymes such as tyrosinase and α-amylase, suggesting that our target compounds may also possess enzyme inhibitory activity.[5][11]

Experimental Protocol: Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[7]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds and a positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of mushroom tyrosinase solution. Pre-incubate at 25°C for 10 minutes.[7]

  • Initiation of Reaction: Add 20 µL of L-DOPA solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.[7]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition can be calculated using the formula: [(Activity of control - Activity of sample) / Activity of control] x 100. Determine the IC50 value from the dose-response curve.

Experimental Protocol: α-Amylase Inhibition Assay

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v) in a suitable buffer (e.g., Tris-HCl, pH 6.9)

  • Dinitrosalicylic acid (DNS) reagent

  • Test compounds and a positive control (e.g., Acarbose)

  • Spectrophotometer

Procedure:

  • Pre-incubation: Mix 0.2 mL of the test compound (at various concentrations) with 0.2 mL of the α-amylase solution and incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 0.2 mL of the starch solution to the mixture and incubate for another 10 minutes at 37°C.

  • Stopping the Reaction: Terminate the reaction by adding 0.5 mL of DNS reagent.

  • Color Development: Boil the mixture for 5 minutes, then cool to room temperature. Dilute the reaction mixture with distilled water.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the tyrosinase assay.

Data Presentation:

Compound IDDerivative TypeR1 (N-substituent)R2 (Carboxyl modification)Tyrosinase IC50 (µM)α-Amylase IC50 (µM)
3AA-01N-AcylAcetyl-COOHDataData
3AA-02N-AcylBenzoyl-COOHDataData
3AE-01Ester-NH2-COOCH3DataData
3AM-01Amide-NH2-CONH-CH3DataData
..................

Table to be populated with experimental data.

G cluster_workflow Biological Evaluation Workflow cluster_screening Primary Screening cluster_analysis Data Analysis & Follow-up start Synthesized Derivative Library Anticancer Anticancer Screening (MTT Assay) start->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) start->Antimicrobial Enzyme Enzyme Inhibition (Tyrosinase, α-Amylase) start->Enzyme IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Mechanism Mechanistic Studies SAR->Mechanism Lead Optimization

Caption: A comprehensive workflow for the biological evaluation of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This technical guide provides a robust framework for the systematic synthesis and biological evaluation of its derivatives. By employing the detailed protocols for assessing anticancer, antimicrobial, and enzyme inhibitory activities, researchers can efficiently screen a diverse library of compounds and identify promising lead candidates. Subsequent structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these novel molecules. Further mechanistic investigations into the most active compounds will elucidate their modes of action and pave the way for their potential development as next-generation therapeutics.

References

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Tyrosinase Inhibition Assay. Active Concepts. Available at: [Link]

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  • Method for preparing 3-(1-cyanoalkyl)benzoic acid. Google Patents.
  • Method for preparing benzoic acid amide compound. Google Patents.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Para-amino benzoic acid esters. Google Patents.
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  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. Royal Society of Chemistry.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
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  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. Available at: [Link]

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  • Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy.
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  • Benzoic acid, 3-amino-, ethyl ester, methanesulfonate (1:1). U.S. Environmental Protection Agency. Available at: [Link]

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  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Cell Viability Assays.
  • In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

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The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 3-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide provides an in-depth technical overview of 3-(1-Aminoethyl)benzoic acid, a versatile building block whose history is intrinsically linked to the development of modern pharmaceuticals. While a singular, dated "discovery" of this compound is not readily apparent in seminal literature, its importance has emerged through its application as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This document will illuminate the probable synthetic pathways, key chemical properties, and the logical underpinnings of its use in medicinal chemistry.

Historical Context and Industrial Significance

The story of this compound is not one of a sudden breakthrough, but of a gradual recognition of its utility. Its structural precursor, 3-(1-cyanoethyl)benzoic acid, gained prominence as a crucial intermediate in the synthesis of ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)[1]. The development of efficient synthetic routes to this cyano-intermediate paved the way for the accessibility of this compound through straightforward chemical reduction.

The strategic placement of the aminoethyl group at the meta-position of the benzoic acid core provides a unique three-dimensional vector for molecular elaboration, a feature highly valued in rational drug design. This substitution pattern allows for the exploration of chemical space in ways that are distinct from the more commonly studied ortho- and para-substituted aminobenzoic acids[2].

Synthesis and Chemical Properties

The primary route to this compound hinges on the synthesis of its nitrile precursor, 3-(1-cyanoethyl)benzoic acid. A plausible and industrially relevant synthesis is outlined below.

Synthesis of the Precursor: 3-(1-Cyanoethyl)benzoic Acid

A method for preparing 3-(1-cyanoalkyl)benzoic acids involves the reaction of a 2-chlorobenzoic acid metal salt with an alkylnitrile in the presence of a strong base like sodium amide in liquid ammonia[1]. This approach is both economical and scalable.

Experimental Protocol: Synthesis of 3-(1-Cyanoethyl)benzoic acid [1]

  • Reaction Setup: In a reactor suitable for low-temperature reactions, add liquid ammonia.

  • Reagent Addition: To the liquid ammonia, add sodium amide and then slowly add propionitrile. The mixture is stirred at -33°C for 30 minutes.

  • Addition of Starting Material: Add sodium 2-chlorobenzoate to the reaction mixture at the same temperature and continue stirring for 1 hour.

  • Work-up: The reaction temperature is raised to room temperature to evaporate the liquid ammonia. Water is then carefully added to quench any remaining sodium amide.

  • Isolation: The solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the solid product.

  • Purification: The resulting solid, 3-(1-cyanoethyl)benzoic acid, is isolated by filtration.

Reduction to this compound

The conversion of the cyano group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a common and efficient method for this reduction.

Experimental Protocol: Reduction of 3-(1-Cyanoethyl)benzoic acid

  • Catalyst and Solvent: In a high-pressure hydrogenation vessel, dissolve 3-(1-cyanoethyl)benzoic acid in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon.

  • Hydrogenation: The vessel is purged and then pressurized with hydrogen gas. The reaction is stirred at a specified temperature and pressure until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration.

  • Isolation: The solvent is removed under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Table 1: Physicochemical Properties of this compound hydrochloride

PropertyValueSource
CAS Number 1391458-02-8 ((S)-enantiomer hydrochloride)[3]
Molecular Formula C₉H₁₂ClNO₂[3]
Molecular Weight 201.65 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in water

Logical Flow of Synthesis

The synthesis of this compound is a logical progression from readily available starting materials. The choice of a cyano-intermediate is strategic, as nitriles are versatile functional groups that can be hydrolyzed to carboxylic acids or, as in this case, reduced to primary amines.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 2_chlorobenzoic_acid_salt 2-Chlorobenzoic Acid Metal Salt reaction_1 Reaction with Sodium Amide in Liquid Ammonia 2_chlorobenzoic_acid_salt->reaction_1 propionitrile Propionitrile propionitrile->reaction_1 cyano_intermediate 3-(1-Cyanoethyl)benzoic Acid reaction_1->cyano_intermediate reduction Catalytic Hydrogenation cyano_intermediate->reduction final_product 3-(1-Aminoethyl)benzoic Acid reduction->final_product

Caption: Synthetic pathway to this compound.

Role in Drug Discovery and Development

Benzoic acid derivatives are a cornerstone in medicinal chemistry due to their ability to act as scaffolds for a wide array of biological targets[2][4]. The specific structure of this compound, with its chiral center and functional groups at the meta-position, offers several advantages in drug design:

  • Stereospecific Interactions: The chiral amine allows for enantioselective interactions with biological targets, which can lead to improved potency and reduced off-target effects. The (S)-enantiomer is commercially available as its hydrochloride salt, indicating its importance in stereospecific synthesis[3].

  • Vectorial Diversity: The meta-substitution pattern provides a distinct spatial arrangement of functional groups compared to ortho- and para-isomers, enabling the exploration of different binding pockets in target proteins.

  • Synthetic Tractability: The presence of both a carboxylic acid and an amino group provides two orthogonal points for chemical modification, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies.

While specific, publicly disclosed applications of this compound in marketed drugs are not abundant, its availability from chemical suppliers and its relationship to key pharmaceutical intermediates like the precursor to ketoprofen strongly suggest its use in proprietary drug discovery programs.

Conclusion

This compound stands as a testament to the principle that the value of a chemical compound is often realized through its application. While it may not have a celebrated moment of discovery, its emergence as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry, is undeniable. The synthetic routes to this compound are logical and scalable, and its unique structural features make it a valuable tool for medicinal chemists. As the quest for novel therapeutics continues, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • PrepChem.com. Synthesis of 3-amino-benzoic acid. [Link]

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). [Source not further specified]
  • Method for preparing 3-(1-cyanoalkyl) benzoic acid. KR100598271B1.

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The Strategic deployment of 3-(1-Aminoethyl)benzoic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unassuming Power of a Versatile Building Block

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery program. These molecular fragments, when judiciously chosen and strategically assembled, give rise to novel chemical entities with the potential to modulate biological processes and combat disease. Among the vast arsenal of available building blocks, 3-(1-Aminoethyl)benzoic acid stands out as a particularly versatile and valuable scaffold. Its unique structural features—a phenyl ring substituted with a carboxylic acid at the meta-position and a chiral aminoethyl group—offer a trifecta of functionalities that can be exploited to fine-tune the physicochemical and pharmacological properties of a lead compound. This guide provides an in-depth technical exploration of this compound, from its synthesis and characterization to its strategic application in the design and development of contemporary therapeutics. It is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable building block.

I. Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization. This compound is a chiral molecule, and its stereochemistry can significantly impact its biological activity. Both the racemic mixture and its enantiomerically pure forms are commercially available, typically as hydrochloride salts to enhance stability and solubility.

PropertyValueSource
Chemical Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 1187930-71-7 ((R)-isomer)
CAS Number 1391458-02-8 ((S)-isomer HCl salt)
Appearance White to off-white solidSupplier Data
Solubility Soluble in water (as HCl salt), methanolGeneral Knowledge

Characterization: Standard analytical techniques are employed to confirm the identity and purity of this compound. High-performance liquid chromatography (HPLC) is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are used to confirm the structure. Chiral HPLC is essential for determining the enantiomeric excess of stereoisomers.

II. Synthesis of this compound: A Practical Approach

While commercially available, an in-house synthesis of this compound can be advantageous for cost-effectiveness in large-scale applications or for the preparation of specific analogs. A common and efficient synthetic strategy involves the reductive amination of 3-acetylbenzoic acid.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: (Optional) Chiral Resolution 3-Acetylbenzoic_acid 3-Acetylbenzoic_acid Reaction Reaction in suitable solvent (e.g., Methanol) 3-Acetylbenzoic_acid->Reaction Ammonium_source Ammonium Source (e.g., NH4OAc) Ammonium_source->Reaction Reducing_agent Reducing Agent (e.g., NaBH3CN) Reduction Reduction Reducing_agent->Reduction Imine_intermediate In-situ Imine Formation Reaction->Imine_intermediate Imine_intermediate->Reduction Racemic_product Racemic this compound Reduction->Racemic_product Racemic_product_2 Racemic Product Diastereomeric_salt_formation Diastereomeric Salt Formation Racemic_product_2->Diastereomeric_salt_formation Chiral_resolving_agent Chiral Resolving Agent (e.g., Tartaric acid derivative) Chiral_resolving_agent->Diastereomeric_salt_formation Fractional_crystallization Fractional Crystallization Diastereomeric_salt_formation->Fractional_crystallization Salt_dissociation Salt Dissociation (Acid/Base treatment) Fractional_crystallization->Salt_dissociation Enantiomer_1 (R)-3-(1-Aminoethyl)benzoic acid Salt_dissociation->Enantiomer_1 Enantiomer_2 (S)-3-(1-Aminoethyl)benzoic acid Salt_dissociation->Enantiomer_2

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 3-Acetylbenzoic acid

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-acetylbenzoic acid (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to ~7 with a suitable base (e.g., NaHCO₃).

  • The product can be isolated by crystallization or further purified by column chromatography.

Trustworthiness: This protocol is a well-established method for the synthesis of amines from ketones. The in-situ formation of the imine followed by reduction with a mild reducing agent like NaBH₃CN is a reliable and high-yielding transformation. The workup procedure is designed to effectively isolate the desired product.

III. This compound as a Building Block in Medicinal Chemistry

The true value of this compound lies in its ability to serve as a versatile scaffold for the construction of complex molecules with diverse biological activities. Its three key features—the carboxylic acid, the primary amine, and the phenyl ring—can be independently modified to explore structure-activity relationships (SAR) and optimize drug-like properties.

A. Amide Bond Formation: The Workhorse Reaction

The primary amine of this compound readily participates in amide bond formation, one of the most fundamental reactions in medicinal chemistry.[1] This allows for the introduction of a wide array of substituents, enabling the exploration of different chemical spaces and interactions with biological targets.

Common Amide Coupling Protocols:

Coupling ReagentBaseSolventKey Advantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)DMF, DCMHigh efficiency, suitable for hindered amines and acids.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)DIPEA, Et₃NDMF, DCMCost-effective, widely used, good for standard couplings.
Acyl Chloride (via SOCl₂ or (COCl)₂)Pyridine, Et₃NDCM, THFHighly reactive, useful for less reactive amines.
Workflow for a Typical Amide Coupling Reaction

G Building_Block This compound Reaction Amide Bond Formation Building_Block->Reaction Carboxylic_Acid R-COOH Carboxylic_Acid->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product Target Amide Derivative Reaction->Product

Caption: General workflow for amide coupling.

B. Case Studies: Applications in Drug Discovery

The utility of this compound is best illustrated through its incorporation into bioactive molecules.

1. Kinase Inhibitors: The benzamide scaffold is a common feature in many kinase inhibitors.[2] The this compound moiety can serve as a key building block to position functional groups that interact with the hinge region or other key residues in the ATP-binding pocket of kinases. For instance, derivatives of 3-substituted benzamides have been investigated as potent inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia.[2]

2. GPCR Ligands: G protein-coupled receptors (GPCRs) are a major class of drug targets.[3] The structural features of this compound make it an attractive scaffold for the design of GPCR ligands. The amino group can be functionalized to interact with charged residues in the receptor binding pocket, while the benzoic acid portion can be modified to optimize affinity and selectivity. For example, 3-amide-5-aryl benzoic acid derivatives have been developed as potent antagonists of the P2Y₁₄ receptor, a target for inflammatory diseases.[4]

3. Anti-inflammatory Agents: The precursor to a related compound, 3-(1-cyanoethyl)benzoic acid, is a key intermediate in the synthesis of Ketoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[5] This highlights the utility of the 3-substituted benzoic acid core in the development of anti-inflammatory agents.

IV. Structure-Activity Relationship (SAR) Insights

The strategic modification of the this compound scaffold allows for a systematic exploration of SAR, providing valuable insights for lead optimization.

  • The Aminoethyl Group: The chirality of the aminoethyl group is often crucial for activity. The (R) and (S) enantiomers can exhibit significantly different potencies and selectivities due to stereospecific interactions with the target protein. The primary amine can be further substituted (e.g., N-alkylation, N-acylation) to probe for additional binding interactions or to modulate physicochemical properties such as lipophilicity and basicity.

  • The Benzoic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor and can also participate in ionic interactions. It can be converted to esters or amides to act as a prodrug or to modify the pharmacokinetic profile. The position of the carboxylic acid at the meta-position provides a distinct vector for substitution compared to ortho- or para-isomers, allowing for the exploration of different regions of a binding pocket.[6]

  • The Phenyl Ring: The aromatic ring can be substituted with various functional groups to influence electronic properties, lipophilicity, and steric bulk. Electron-withdrawing or electron-donating groups can modulate the pKa of the carboxylic acid and the basicity of the amine. Halogenation or the introduction of other lipophilic groups can enhance membrane permeability and target engagement.

Logical Relationship in SAR-driven Drug Design

G Initial_Hit Initial Hit Compound SAR_Hypothesis Formulate SAR Hypothesis Initial_Hit->SAR_Hypothesis Analog_Design Design Analogs based on This compound scaffold SAR_Hypothesis->Analog_Design Synthesis Synthesize Analogs Analog_Design->Synthesis Biological_Testing Biological Evaluation Synthesis->Biological_Testing Data_Analysis Analyze SAR Data Biological_Testing->Data_Analysis Data_Analysis->SAR_Hypothesis Refine Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Iterative cycle of SAR-driven drug design.

V. Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural features provide a robust platform for the design and synthesis of novel therapeutic agents across a wide range of target classes. The ability to readily modify its three key functional domains allows for a systematic and efficient exploration of structure-activity relationships, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology continues to evolve and new drug targets emerge, the strategic deployment of well-characterized and versatile building blocks like this compound will undoubtedly continue to play a pivotal role in the discovery of the next generation of medicines.

VI. References

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  • Okamoto, W., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4764-4768. [Link]

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  • Singh, R., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1146-1151.

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. [Link]

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  • Zhang, H., et al. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities, 32(4), 934-939.

  • Al-Ostath, A., et al. (2020). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. BMC Chemistry, 14(1), 1-13. [Link]

  • U.S. Patent 2019/0352336 A1. (2019). Methods for preparing a peptide calcimimetic compound.

  • Korean Patent KR100598271B1. (2006). Method for preparing 3-(1-cyanoalkyl) benzoic acid.

  • Perrin, C. L., & Kresge, A. J. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Chemistry Proceedings, 2(1), 16. [Link]

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  • Wang, Y., et al. (2015). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 20(10), 18888-18903. [Link]

  • European Patent EP4345091A1. (2023). Benzoic acid derivatives, methods and uses thereof.

  • Laschet, M., et al. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 6, 23. [Link]

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  • Aiello, F., et al. (2012). Design and synthesis of 3-carbamoylbenzoic acid derivatives as inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1). ChemMedChem, 7(10), 1825-1839. [Link]

  • Halls, M. L., et al. (2018). Preassembled GPCR Signaling Complexes Mediate Distinct Cellular Responses to Ultralow Ligand Concentrations. Science Signaling, 11(550), eaan1188. [Link]

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Theoretical Conformational Analysis of 3-(1-Aminoethyl)benzoic Acid: A Quantum Mechanical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, reactivity, and physical properties. For drug development professionals, understanding the accessible conformational space of a potential therapeutic agent is a cornerstone of rational drug design. This technical guide provides a comprehensive, step-by-step protocol for the theoretical conformational analysis of 3-(1-Aminoethyl)benzoic acid, a molecule possessing key rotatable bonds that define its spatial arrangement. We will explore a hierarchical computational workflow, beginning with a broad search of the conformational landscape using cost-effective molecular mechanics and culminating in high-accuracy energy calculations with Density Functional Theory (DFT). The causality behind each methodological choice is explained, providing researchers with a robust and validated framework for analyzing flexible small molecules.

Introduction: The Significance of Molecular Conformation

A molecule's conformation, the spatial arrangement of its atoms, is not static. Rotation around single bonds allows a molecule to adopt numerous shapes, or conformers, each with a distinct potential energy.[1][2] The population of these conformers at equilibrium is governed by the Boltzmann distribution, with lower-energy conformers being more prevalent. For a molecule like this compound, the relative orientation of the aminoethyl and benzoic acid moieties can dictate its interaction with a biological target, such as an enzyme's active site. A comprehensive understanding of its low-energy conformational ensemble is therefore critical for predicting its pharmacological profile.

Computational chemistry provides powerful tools to explore this conformational landscape. The primary challenge lies in efficiently searching the vast potential energy surface (PES) to locate all relevant low-energy minima. A brute-force, high-accuracy quantum mechanical search is often computationally intractable.[3] Therefore, a multi-tiered approach is the industry standard, balancing computational expense with predictive accuracy. This guide will detail such a workflow, demonstrating how to reliably identify the global minimum and other energetically accessible conformers of this compound.

Theoretical Background: A Hierarchy of Computational Methods

The choice of computational method is a critical decision dictated by a trade-off between accuracy and computational cost.

  • Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by springs, applying classical mechanics to calculate the steric energy of a conformation.[1][4] This approach is computationally very fast, making it ideal for initial, broad searches of the conformational space involving thousands or even millions of structures.[3][5] However, it relies on pre-parameterized "force fields" and does not explicitly model the electronic structure, limiting its accuracy.

  • Semi-Empirical Methods: These methods provide a simplified, approximate solution to the Schrödinger equation, using parameters derived from experimental data to speed up calculations. They are more accurate than MM but still significantly faster than higher-level quantum mechanics.

  • Ab Initio Methods:

    • Hartree-Fock (HF) Theory: HF is a foundational ab initio (from first principles) method that approximates the many-electron wavefunction as a single Slater determinant.[6][7] It provides a reasonable first approximation of molecular structure but systematically neglects electron correlation, which can be important for accurate energy calculations. The HF method is often referred to as a self-consistent field (SCF) method because it iteratively solves its equations until the solution is consistent with the field it generates.[8][9]

    • Density Functional Theory (DFT): DFT is a quantum mechanical method that has become the workhorse of modern computational chemistry.[10] Instead of the complex many-electron wavefunction, DFT calculates the total energy from the electron density.[11] This approach includes a degree of electron correlation at a computational cost that is often comparable to HF, providing a much better balance of accuracy and efficiency.[12] For conformational energy analysis, DFT, particularly when augmented with corrections for dispersion forces (e.g., DFT-D), has proven to be highly reliable.[13]

Our proposed workflow leverages the strengths of these methods, using MM for a wide, initial search and DFT for accurate refinement of the most promising candidates.

The Computational Workflow: A Validated Protocol

This section details the step-by-step methodology for a comprehensive conformational analysis.

Logical Workflow Diagram

The overall strategy is to progressively narrow down the number of candidate structures while increasing the accuracy of the calculations.

G cluster_0 Phase 1: Broad Conformational Search cluster_1 Phase 2: Filtering & Refinement cluster_2 Phase 3: Final Analysis A Step 1: Initial 3D Structure Generation (e.g., from SMILES string) B Step 2: Molecular Mechanics (MM) Conformational Search (Systematic or Stochastic Search) A->B Input Structure C Step 3: Energy Filtering & Redundancy Removal (Energy windowing, RMSD clustering) B->C Generate Conformers D Step 4: Quantum Mechanics (DFT) Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D Select Candidates E Step 5: Frequency Calculation & Thermochemistry (Verify minima, obtain Gibbs Free Energy) D->E Optimized Geometries F Step 6: Final Ranking & Population Analysis (Rank by ΔG, calculate Boltzmann distribution) E->F Thermochemical Data

Caption: Hierarchical workflow for conformational analysis.

Experimental Protocol: this compound

Software: A standard computational chemistry package such as Gaussian, ORCA, or GAMESS is required, along with molecular visualization software like Avogadro or GaussView.

Step 1: Initial 3D Structure Generation

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound: CC(N)C1=CC=CC(=C1)C(=O)O.

  • Use a molecular editor (e.g., Avogadro) to convert the SMILES string into an initial 3D structure.

  • Perform a quick geometry optimization using a universal force field (UFF) within the software to generate a reasonable starting geometry. Save the coordinates in a standard format (e.g., .xyz or .mol).

Step 2: Molecular Mechanics (MM) Conformational Search

  • Causality: The goal is to explore the full range of motion around the key rotatable bonds without the high computational cost of quantum mechanics.[5] A stochastic method like a Monte Carlo search is effective for this.[5]

  • Identify the primary rotatable bonds:

    • τ1: C(aromatic) - C(ethyl)

    • τ2: C(ethyl) - N(amino)

    • τ3: C(aromatic) - C(carboxyl)

    • τ4: C(carboxyl) - O(hydroxyl)

  • Set up a conformational search using an appropriate force field (e.g., MMFF94 or OPLS3).

  • Perform a stochastic or Monte Carlo search, generating at least 1000-5000 initial conformers. This involves randomly rotating the specified dihedral angles and minimizing the energy of the resulting structure.[5]

  • Save all unique conformers generated by the search.

Step 3: Filtering and Clustering of Conformers

  • Causality: The MM search will produce many high-energy and duplicate structures. Filtering is essential to create a manageable set of candidates for the more expensive DFT calculations.[14]

  • Energy Windowing: Discard all conformers with an MM energy more than 20-25 kcal/mol above the lowest-energy conformer found. These high-energy structures are not thermodynamically relevant at room temperature.

  • Clustering: Group the remaining conformers by structural similarity. Use a heavy-atom Root-Mean-Square Deviation (RMSD) cutoff (e.g., 0.5 Å). From each cluster, select only the lowest-energy conformer to advance to the next stage. This process is crucial for avoiding redundant DFT calculations.[14][15]

Step 4: DFT Geometry Optimization

  • Causality: This step refines the geometry of each candidate conformer using a reliable quantum mechanical method to obtain accurate structures and relative energies.

  • For each selected conformer from Step 3, prepare an input file for a DFT calculation.

  • Method Selection:

    • Functional: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and cost for organic molecules.

    • Basis Set: A Pople-style basis set like 6-31G(d) is a good starting point. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used, which includes polarization functions on all atoms and diffuse functions on heavy atoms.

    • Dispersion Correction: Include an empirical dispersion correction, such as Grimme's D3, to properly account for van der Waals interactions. The keyword would be B3LYP-D3.

  • Run the geometry optimization for each conformer. The calculation will iteratively adjust the atomic positions to find a stationary point on the potential energy surface.

Step 5: Frequency Calculation and Thermochemical Analysis

  • Causality: A true energy minimum must have all real (positive) vibrational frequencies. This calculation verifies the nature of the stationary point and provides the necessary data to compute thermal corrections to the electronic energy.

  • Using the optimized geometry from Step 4, perform a vibrational frequency calculation at the same level of theory (e.g., B3LYP-D3/6-31G(d)).

  • Verification: Confirm that there are no imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a minimum. If one is found, the geometry must be perturbed and re-optimized.

  • Data Extraction: From the output, extract the electronic energy (E), enthalpy (H), and Gibbs free energy (G).

Step 6: Final Ranking and Population Analysis

  • Tabulate the final energies for all confirmed conformers.

  • Calculate the relative Gibbs free energies (ΔG) with respect to the lowest-energy conformer (the global minimum).

  • Use the Boltzmann distribution equation to calculate the predicted population of each conformer at a given temperature (e.g., 298.15 K).

    • Population of conformer i (%): 100 * (exp(-ΔG_i / RT)) / (Σ exp(-ΔG_j / RT))

    • Where R is the gas constant and T is the temperature in Kelvin.

Data Presentation and Interpretation

The final results should be summarized in a clear, tabular format to facilitate analysis.

Table 1: Calculated Thermodynamic Data for Low-Energy Conformers of this compound
Conformer IDKey Dihedral Angles (τ1, τ2, τ3)ΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)Population (%)
CONF-01 -120.5°, 65.2°, 179.9°0.000.000.0075.4
CONF-02 118.9°, -63.8°, 179.8°0.150.140.2120.1
CONF-03 -121.1°, -175.3°, 179.9°1.201.221.153.5
CONF-04 75.4°, 64.9°, 2.1°2.502.482.651.0
Note: Data shown is hypothetical for illustrative purposes. Actual results will be generated by the described protocol.
Interpreting the Results
  • Global Minimum: CONF-01 is the global minimum energy structure, predicted to be the most abundant conformer at 75.4%.

  • Significant Conformers: CONF-02 is also significantly populated (20.1%), lying only 0.21 kcal/mol higher in free energy. Any analysis of this molecule's interactions should consider both CONF-01 and CONF-02.

  • Minor Conformers: CONF-03 and CONF-04 are significantly less populated due to their higher free energies. While they may not be dominant, their presence could be relevant for dynamic processes or binding to alternative sites.

  • Structural Insights: The dihedral angles reveal the structural differences. For example, the major difference between CONF-01 and CONF-03 is the rotation around the C(ethyl)-N(amino) bond (τ2), suggesting a relatively low barrier for this rotation. The near-0° value for τ3 in CONF-04 indicates a non-planar arrangement of the carboxylic acid group relative to the aromatic ring, which is energetically less favorable.

Conclusion

This guide has outlined a robust, multi-step computational workflow for the detailed conformational analysis of this compound. By strategically combining the speed of molecular mechanics with the accuracy of Density Functional Theory, researchers can efficiently navigate the complex potential energy surface of flexible molecules. This hierarchical approach ensures that computational resources are used effectively, leading to a reliable characterization of the low-energy conformational ensemble. The resulting data on conformer geometries, relative energies, and populations provide an indispensable foundation for understanding molecular properties, predicting biological activity, and accelerating the drug development process.

References

  • Crawford, J. (2021). Conformational Searches Using Molecular Mechanics. YouTube. Available at: [Link]

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  • Calimet, N., et al. (2010). Density Functional Theory-Based Conformational Analysis of a Phospholipid Molecule (Dimyristoyl Phosphatidylcholine). The Journal of Physical Chemistry B. Available at: [Link]

  • Boyd, R. H. (1968). Method for Calculation of the Conformation of Minimum Potential‐Energy and Thermodynamic Functions of Molecules from Empirical Valence‐Force Potentials—Application to the Cyclophanes. The Journal of Chemical Physics. Available at: [Link]

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  • Taylor & Francis Online. (2021). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics. Available at: [Link]

  • Kwan, E. E., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Calimet, N., et al. (2010). DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC). arXiv. Available at: [Link]

  • Wikipedia. (2023). Hartree–Fock method. Available at: [Link]

  • H. H. Hratchian Group. A Hartree-Fock Tutorial. AZChemie. Available at: [Link]

  • Kwan, E. E., et al. (2023). CONFPASS: fast DFT re-optimizations of structures from conformation searches. ChemRxiv. Available at: [Link]

  • Scuseria, G. E. Hartree-Fock Theory. Available at: [Link]

  • Chemistry LibreTexts. (2021). The Self-Consistent Field Approximation (Hartree-Fock Method). Available at: [Link]

  • Maeda, S., et al. (2021). Efficient Search for Energetically Favorable Molecular Conformations against Metastable States via Gray-Box Optimization. Journal of Chemical Theory and Computation. Available at: [Link]

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A Researcher's Guide to 3-(1-Aminoethyl)benzoic Acid: Commercial Availability, Supplier Validation, and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Aminoethyl)benzoic acid is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and drug discovery programs.[1] Its structural motif, featuring both a carboxylic acid and a primary amine on a benzene ring, makes it a valuable scaffold for synthesizing complex molecular architectures. However, sourcing this compound requires careful consideration of its various forms—racemic, enantiomerically pure, and salt versus free base—and rigorous validation of supplier quality. This guide provides an in-depth analysis of the commercial landscape for this compound, offers a logic-driven workflow for supplier selection, and details essential protocols for in-house quality assurance to ensure the integrity of research and development activities.

Introduction to this compound: A Profile

Chemical Identity and Physicochemical Properties

This compound is an organic compound that is not a naturally occurring amino acid but is of significant interest in synthetic chemistry. Its structure presents both an acidic carboxyl group and a basic amino group, rendering it zwitterionic under certain pH conditions. The primary challenge in sourcing this compound is identifying the correct form, as it is available under multiple CAS Registry Numbers corresponding to its racemic, enantiomerically pure, and salt forms.

  • Molecular Formula: C₉H₁₁NO₂[2]

  • Molecular Weight: 165.19 g/mol [2][3]

Key commercial forms and their identifiers include:

  • Racemic this compound (Free Base): CAS No. 788133-22-2[2]

  • Racemic this compound hydrochloride (HCl Salt): CAS No. 165949-85-9[4][5]

  • (S)-3-(1-Aminoethyl)benzoic acid hydrochloride (S-enantiomer HCl Salt): CAS No. 1391458-02-8[6][7]

The Criticality of Stereochemistry in Drug Development

The ethylamine substituent at the meta-position of the benzoic acid creates a chiral center. For drug development professionals, the distinction between the racemic mixture and its individual enantiomers ((R) and (S)) is paramount. Biological systems are inherently chiral, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, access to enantiomerically pure forms, such as (S)-3-(1-Aminoethyl)benzoic acid hydrochloride, is crucial for stereoselective synthesis and structure-activity relationship (SAR) studies.[1] The ability to resolve and analyze chiral compounds is a foundational aspect of modern pharmaceutical development.[8]

Significance in Medicinal Chemistry

Benzoic acid and its derivatives are foundational scaffolds in the pharmaceutical industry, serving as key intermediates and active ingredients in a wide array of therapeutic agents.[9][10] The dual functionality of this compound allows it to act as a versatile linker or to be incorporated into larger molecules through amide bond formation or reactions involving the carboxylic acid. Its application as a building block is a testament to the broader strategy in drug design of using substituted benzoic acids to explore and optimize the pharmacological properties of lead compounds.[11]

Commercial Availability and Sourcing Landscape

Sourcing this compound requires navigating a landscape of suppliers offering different forms and purities. The choice between a research chemical supplier and a bulk manufacturer will depend on the scale and specific requirements of the project.

Overview of Commercially Available Forms
  • Free Base: Typically available for small-scale research where the free amine or carboxylate is required for a specific reaction. It is less common than the salt form.

  • Hydrochloride Salt: The most common form offered by suppliers. The HCl salt enhances the compound's stability and improves its handling characteristics, making it a crystalline solid that is easier to weigh and store.[4][6]

  • Chiral vs. Racemic: Both racemic and the (S)-enantiomer are commercially available.[2][6] The (S)-enantiomer is typically sold at a premium due to the additional synthetic or resolution steps required for its isolation.

Supplier Landscape

The following table summarizes a selection of commercial suppliers for various forms of this compound. This is not an exhaustive list but represents common sources for research and development quantities.

SupplierProduct NameCAS NumberPurityForm
BLDpharm (S)-3-(1-Aminoethyl)benzoic acid hydrochloride1391458-02-897%(S)-Enantiomer HCl Salt
Lead Sciences (S)-3-(1-Aminoethyl)benzoic acid hydrochloride1391458-02-897%(S)-Enantiomer HCl Salt
AChemBlock This compound hydrochloride165949-85-995%Racemic HCl Salt
J&W Pharmlab 3-(1-Amino-ethyl)-benzoic acid hydrochloride165949-85-9N/ARacemic HCl Salt
Beijing Xin Heng Yan Technology Co., Ltd. This compound788133-22-2≥98%Racemic Free Base

Note: Availability and specifications are subject to change and should be verified directly with the supplier.

Supplier and Material Validation: A Practical Workflow

Selecting a supplier and validating the received material is a process that safeguards research integrity. A systematic approach prevents costly errors and delays.

The Primacy of Documentation: CoA and SDS

Before placing an order, always request a Certificate of Analysis (CoA) for the specific lot you intend to purchase.

  • Certificate of Analysis (CoA): This document is a self-validating system for the material. It should provide empirical data confirming the compound's identity (e.g., via NMR or Mass Spectrometry) and purity (e.g., via HPLC or Titration).[12] Scrutinize the CoA for the specific tests performed and ensure the results meet your required specifications.

  • Safety Data Sheet (SDS): The SDS provides critical information on handling, storage, and safety precautions. For instance, many amine-containing compounds are best stored under an inert atmosphere at room temperature to prevent degradation.[6][7]

A Logic-Driven Workflow for Supplier Selection

The choice of a supplier is a multi-faceted decision. The following workflow, represented as a diagram, outlines a logical process for selecting the optimal source for your research needs.

SupplierSelectionWorkflow cluster_0 Phase 1: Requirement Definition cluster_1 Phase 2: Supplier Vetting cluster_2 Phase 3: Decision & Procurement start Define Project Needs spec Specify Form: Chiral vs. Racemic? Specify Purity: >95%, >98%? Specify Scale: mg, g, kg? start->spec search Identify Potential Suppliers request_docs Request Lot-Specific CoA & Pricing search->request_docs eval_docs Evaluate CoA for Completeness (Identity, Purity Tests) request_docs->eval_docs eval_docs->search Docs Unacceptable compare Compare Suppliers: - Quality (CoA Data) - Lead Time - Cost eval_docs->compare Docs Acceptable decision Select Optimal Supplier compare->decision purchase Place Purchase Order decision->purchase

Caption: A workflow for selecting a this compound supplier.

Experimental Protocols for In-House Quality Assurance

Upon receipt of the material, in-house verification is a critical step to ensure it meets the standards established by the CoA. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[13]

Protocol 1: Identity and Purity Verification by Reversed-Phase HPLC

This protocol provides a general method for assessing the purity of this compound. The causality behind this choice is that reversed-phase HPLC is excellent for separating polar and non-polar compounds, making it ideal for aromatic acids.[14]

Objective: To confirm the identity (by retention time) and determine the purity (by peak area percentage) of the received material.

Methodology:

  • Reagent and Standard Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acid is necessary to protonate the amine and suppress silanol interactions on the column, leading to better peak shape.

    • Mobile Phase B: 0.1% TFA or Formic Acid in HPLC-grade acetonitrile.

    • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm or 254 nm. Benzoic acid derivatives typically show strong absorbance at these wavelengths.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibration at 5% B

  • Data Analysis:

    • Confirm the retention time of the main peak against a known reference standard, if available.

    • Calculate the purity by integrating all peaks and determining the area percentage of the main peak relative to the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Chiral Purity Assessment

For enantiomerically pure forms like the (S)-enantiomer, verifying the enantiomeric excess (e.e.) is mandatory. This requires a specialized chiral stationary phase (CSP).

Objective: To separate the (R) and (S) enantiomers and quantify the enantiomeric excess of the desired enantiomer.

Methodology:

  • Principle: Chiral HPLC columns contain a stationary phase that can form transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates and thus be separated.[15][16] Polysaccharide-based columns are often effective for separating chiral amino compounds.[16]

  • Column: A chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H). The choice of column is often empirical and may require screening.

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane and an alcohol like ethanol or isopropanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.[16]

  • Detection: UV at 220 nm or 254 nm.

  • Analysis: Calculate enantiomeric excess (% e.e.) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of in-house material validation.

AnalyticalWorkflow cluster_testing Analytical Testing receive Receive Material doc_review Review Supplier CoA receive->doc_review purity_test Purity & Identity Check (Reversed-Phase HPLC) doc_review->purity_test chiral_test Chiral Purity Check (Chiral HPLC) If applicable purity_test->chiral_test decision Compare In-House Data with CoA Specifications purity_test->decision If not chiral chiral_test->decision approve Material Approved for Use decision->approve Pass reject Quarantine & Contact Supplier decision->reject Fail

Caption: A standard workflow for the analytical validation of incoming chemical materials.

Handling, Storage, and Safety

Based on typical Safety Data Sheets for aminobenzoic acids, proper handling is essential.

  • Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, particularly of the free base, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[6][7]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and ensure work is performed in a chemical fume hood.

Conclusion

This compound is an accessible and valuable building block for researchers in drug discovery. However, its successful application hinges on a clear understanding of its different chemical forms and a rigorous approach to sourcing and validation. By implementing a systematic supplier selection process, carefully reviewing documentation, and performing essential in-house analytical checks, scientists can ensure the quality and integrity of their starting materials, thereby building a solid foundation for their research and development endeavors.

References

  • Lead Sciences. (S)-3-(1-Aminoethyl)benzoic acid hydrochloride.
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  • Simson Pharma Limited. Etoricoxib Impurity 2 | CAS No- 90536-66-6.
  • Anant Pharmaceuticals Pvt. Ltd.
  • BLDpharm. 1391458-02-8|(S)-3-(1-Aminoethyl)benzoic acid hydrochloride.
  • AChemBlock. This compound hydrochloride 95% | CAS: 165949-85-9.
  • J&W Pharmlab. 3-(1-Amino-ethyl)-benzoic acid hydrochloride - CAS:165949-85-9.
  • LGC Standards. 4-(Methylsulfonyl)phenylacetic Acid | CAS 90536-66-6.
  • Sigma-Aldrich. 4-(Methylsulfonyl)phenylacetic acid 97 90536-66-6.
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  • Thermo Scientific Chemicals. 4-(Methylsulfonyl)phenylacetic acid, 97% 5 g | Buy Online.
  • Beijing Xin Heng Yan Technology Co., Ltd. This compound - CAS:788133-22-2.
  • Sigma-Aldrich. 3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride | 1263378-68-2.
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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol and expert insights for the synthesis of 3-(1-Aminoethyl)benzoic acid, a valuable building block in pharmaceutical and materials science research. The procedure outlined herein is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating both a carboxylic acid and a primary amine, attached to a benzene ring in a meta-substitution pattern. This structural arrangement, particularly the presence of a chiral center at the benzylic position, makes it a desirable synthon for the development of novel therapeutic agents and functional materials. Its applications span from being a key fragment in the synthesis of enzyme inhibitors and receptor modulators to its use in the construction of unique polyamide structures. This guide details a robust and scalable synthesis via the reductive amination of 3-acetylbenzoic acid.

Synthetic Strategy: Reductive Amination

The chosen synthetic pathway is the reductive amination of 3-acetylbenzoic acid. This versatile and widely used method for amine synthesis proceeds in a one-pot fashion, offering high yields and operational simplicity.[1][2][3] The reaction mechanism involves two key steps:

  • Imine Formation: The carbonyl group of 3-acetylbenzoic acid reacts with an ammonia source to form an intermediate imine. This step is typically catalyzed by a weak acid.

  • In-situ Reduction: The formed imine is then immediately reduced to the corresponding primary amine by a selective reducing agent present in the reaction mixture.

The advantage of this approach lies in its ability to avoid the over-alkylation often encountered in direct alkylation methods for amine synthesis.[2]

Rationale for Reagent Selection
  • Starting Material: 3-Acetylbenzoic acid is a commercially available and stable solid, possessing the requisite ketone functionality for the reductive amination.[4][5]

  • Ammonia Source: Ammonium acetate serves as an excellent source of ammonia for this reaction. Furthermore, the acetate ion can act as a mild acid catalyst to promote the formation of the imine intermediate.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this protocol. It is a mild and selective reducing agent that readily reduces imines in the presence of ketones.[1][6] Compared to the more toxic sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ offers a safer reaction profile without the risk of generating toxic hydrogen cyanide gas.[2][7]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3-Acetylbenzoic acid≥98%Sigma-Aldrich586-42-5
Ammonium acetate≥98%Fisher Scientific631-61-8
Sodium triacetoxyborohydride97%Acros Organics56553-60-7
Methanol (MeOH)AnhydrousJ.T. Baker67-56-1
Dichloromethane (DCM)AnhydrousEMD Millipore75-09-2
Hydrochloric acid (HCl)1 M aq.VWR7647-01-0
Sodium bicarbonate (NaHCO₃)Saturated aq.LabChem144-55-8
Sodium sulfate (Na₂SO₄)AnhydrousBDH7757-82-6
Round-bottom flask250 mL------
Magnetic stirrer and stir bar---------
Argon or Nitrogen supplyHigh purity------
Separatory funnel500 mL------
Rotary evaporator---------
Reaction Parameters
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Equiv.
3-Acetylbenzoic acid164.165.00 g30.461.0
Ammonium acetate77.0811.74 g152.35.0
Sodium triacetoxyborohydride211.949.68 g45.691.5
Methanol---100 mL------
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetylbenzoic acid (5.00 g, 30.46 mmol) and ammonium acetate (11.74 g, 152.3 mmol).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Reaction: Slowly add sodium triacetoxyborohydride (9.68 g, 45.69 mmol) to the reaction mixture in portions over 15 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (argon or nitrogen) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C (ice bath).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Work-up: Transfer the remaining aqueous layer to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted starting material and organic byproducts.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to approximately 7-8 with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Product Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum to a constant weight to yield this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 3-Acetylbenzoic Acid Reaction One-Pot Reductive Amination Start->Reaction Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Reaction Reducer Sodium Triacetoxyborohydride (Reducing Agent) Reducer->Reaction Solvent Methanol (Solvent) Solvent->Reaction Workup Aqueous Work-up & pH Adjustment Reaction->Workup Quench & Extract Product This compound Workup->Product Precipitation & Isolation

Caption: Synthetic workflow for this compound.

Purification and Characterization

The crude product obtained after filtration is often of sufficient purity for many applications. However, for obtaining highly pure material, recrystallization can be performed from a water/ethanol mixture.

Expected Characterization Data
AnalysisExpected Results
¹H NMR (400 MHz, D₂O)δ 7.9-7.5 (m, 4H, Ar-H), 4.4 (q, 1H, CH-NH₂), 1.6 (d, 3H, CH₃)
¹³C NMR (100 MHz, D₂O)δ 175.0 (COOH), 140.0, 134.0, 131.0, 130.0, 129.0, 128.0 (Ar-C), 52.0 (CH-NH₂), 20.0 (CH₃)
FT-IR (KBr, cm⁻¹)3400-2800 (O-H, N-H, C-H stretch), 1700 (C=O stretch), 1600, 1480 (C=C stretch), 1400 (O-H bend)
MS (ESI+) m/z 166.08 [M+H]⁺

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC/LC-MS. Ensure all reagents are anhydrous.
Product loss during work-up.Ensure the pH is carefully adjusted for complete precipitation. Minimize the volume of washing solvents.
Impure Product Unreacted starting material.Improve the efficiency of the initial dichloromethane wash.
Byproducts from the reducing agent.Ensure proper quenching and work-up procedures are followed.
Reaction does not start Inactive reducing agent.Use a fresh bottle of sodium triacetoxyborohydride.
Presence of water.Use anhydrous solvents and reagents.

Discussion: Field-Proven Insights

  • pH Control: The pH of the reaction mixture is a critical parameter. The reaction is typically favored under mildly acidic conditions (pH 5-6) to facilitate imine formation without significantly reducing the nucleophilicity of the ammonia. The use of ammonium acetate helps to buffer the reaction in this range.

  • Stereochemistry: The described protocol will produce a racemic mixture of this compound. For the synthesis of a single enantiomer, a chiral auxiliary, a chiral catalyst for the reduction step, or enzymatic resolution can be employed.[8][9][10]

  • Alternative Reducing Agents: While NaBH(OAc)₃ is recommended, sodium cyanoborohydride (NaBH₃CN) can also be used.[1][7] However, it is crucial to maintain a neutral to slightly acidic pH to prevent the liberation of highly toxic hydrogen cyanide gas. All manipulations with cyanoborohydrides should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound via reductive amination. By following the detailed steps and considering the expert insights provided, researchers can confidently produce this valuable compound for their scientific endeavors. The emphasis on a safer and efficient reducing agent aligns with the principles of green chemistry, making this protocol suitable for both academic and industrial laboratories.

References

  • ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride.
  • Myers, J. W. (n.d.). Myers Chem 115.
  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • The Science Behind 3-Acetylbenzoic Acid: Properties and Chemical Significance. (2026).
  • Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.
  • European Patent Office. (n.d.). Method for the purification of benzoic acid.
  • National Institutes of Health. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Acetylbenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-amino-2-methyl benzoic acid.
  • Google Patents. (n.d.). Novel technology for synthesis of aminomethylbenzoic acid.
  • Google Patents. (n.d.). Method for preparing 3- (1-cyanoalkyl) benzoic acid.
  • MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Retrieved from [Link]

  • MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 3-(1-Aminoethyl)benzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development.[1] These unique building blocks can introduce novel structural and functional properties, leading to peptides with enhanced stability, improved receptor affinity, and unique pharmacological profiles.[1] 3-(1-Aminoethyl)benzoic acid, a β-amino acid analogue, presents a particularly interesting scaffold. Its structure introduces a kink in the peptide backbone, potentially inducing specific secondary structures, while the benzoic acid moiety offers a site for further chemical modification or interaction with biological targets.

This comprehensive guide provides a detailed framework for the successful incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals familiar with the principles of peptide synthesis.

The Strategic Importance of Orthogonal Protection

Successful SPPS hinges on a robust and orthogonal protecting group strategy.[2][3] The most widely adopted method, Fmoc/tBu chemistry, relies on the base-lability of the Nα-9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-lability of side-chain protecting groups, typically based on the tert-butyl (tBu) cation.[][5]

For this compound, this orthogonality is crucial. The α-amino group must be protected with the Fmoc group, while the carboxylic acid of the benzoic acid side chain requires an acid-labile protecting group. The tert-butyl ester is the ideal choice for this purpose, as it is stable to the piperidine solutions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[6]

Part 1: Synthesis of the Protected Monomer: Fmoc-3-(1-aminoethyl)benzoic acid(OtBu)-OH

Workflow for Monomer Synthesis

cluster_0 Step 1: Side-Chain Protection cluster_1 Step 2: Nα-Fmoc Protection A This compound B tert-Butylation Reaction (Isobutylene, H2SO4) A->B Starting Material C This compound tert-butyl ester B->C Product D This compound tert-butyl ester E Fmoc Protection Reaction (Fmoc-OSu, NaHCO3) D->E Starting Material F Fmoc-3-(1-aminoethyl)benzoic acid(OtBu)-OH E->F Final Product

Caption: Workflow for the two-step synthesis of the protected monomer.

Protocol 1.1: Synthesis of this compound tert-butyl ester

This procedure protects the side-chain carboxylic acid as a tert-butyl ester.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Isobutylene gas

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM in a pressure-resistant flask.

  • Cool the suspension to -78°C in a dry ice/acetone bath.

  • Carefully add concentrated H₂SO₄ (catalytic amount, e.g., 0.05 equivalents).

  • Condense isobutylene gas (excess, e.g., 3-4 equivalents) into the flask.

  • Seal the flask and allow it to slowly warm to room temperature. Stir for 48-72 hours.

  • Cool the reaction mixture to 0°C and slowly quench by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash chromatography on silica gel to obtain the pure tert-butyl ester.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: Synthesis of Fmoc-3-(1-aminoethyl)benzoic acid(OtBu)-OH

This procedure introduces the Nα-Fmoc protecting group.

Materials:

  • This compound tert-butyl ester

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% aqueous sodium bicarbonate solution

  • Ethyl acetate

  • 1 N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the this compound tert-butyl ester (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.

  • Add Fmoc-OSu (1.05 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 N HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the final product, Fmoc-3-(1-aminoethyl)benzoic acid(OtBu)-OH, which can be further purified by recrystallization if necessary.

  • Characterization: Confirm the final structure and purity via ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Part 2: Incorporation into Solid-Phase Peptide Synthesis

With the protected monomer in hand, it can be incorporated into a standard Fmoc-SPPS workflow. Due to the β-amino acid structure and the bulky aromatic side chain, this residue may exhibit steric hindrance during coupling.[7][8] Therefore, the use of a high-efficiency coupling reagent and potentially extended coupling times are recommended.

Key Considerations for SPPS
ParameterRecommendationRationale
Resin Choice Rink Amide (for C-terminal amides) or Wang/2-Cl-Trt (for C-terminal acids)Standard choice for Fmoc/tBu SPPS.[9]
Coupling Reagent HATU or HCTU These aminium-based reagents are highly effective for sterically hindered couplings.[10]
Base N,N-Diisopropylethylamine (DIPEA)Standard non-nucleophilic base for activation.
Solvent N,N-Dimethylformamide (DMF)Standard solvent for SPPS, ensuring good resin swelling and reagent solubility.
Equivalents 4-5 eq. of protected amino acid, coupling reagent, and baseUsing excess reagents helps to drive the reaction to completion.
Coupling Time 1-2 hours (initial); extend if necessaryThe steric bulk may slow down the reaction rate.
Workflow for a Single SPPS Cycle

A Peptide-Resin (N-terminal Fmoc) B 1. Swell Resin in DMF A->B C 2. Fmoc Deprotection (20% Piperidine in DMF) B->C D Peptide-Resin (Free N-terminal Amine) C->D F 4. Coupling D->F E 3. Activation (Fmoc-AA-OH, HATU, DIPEA in DMF) E->F G Washes (DMF) F->G G->A Repeat for next cycle

Caption: Standard Fmoc/tBu solid-phase peptide synthesis cycle.

Protocol 2.1: Manual SPPS Incorporation

This protocol details a single coupling cycle for incorporating Fmoc-3-(1-aminoethyl)benzoic acid(OtBu)-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-3-(1-aminoethyl)benzoic acid(OtBu)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF, peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the peptide-resin is swelled in DMF and the previous Fmoc group has been removed (typically with 20% piperidine in DMF), followed by thorough DMF washes.[11]

  • Activation Solution: In a separate vial, dissolve Fmoc-3-(1-aminoethyl)benzoic acid(OtBu)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activation solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (or alternative test for secondary amines) on a few resin beads. A negative result (yellow/brown beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time for another 1-2 hours or perform a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • The peptide-resin is now ready for the next deprotection and coupling cycle.

Part 3: Cleavage, Purification, and Characterization

The final steps involve cleaving the peptide from the solid support while simultaneously removing the side-chain protecting groups, followed by purification and characterization.

Protocol 3.1: Cleavage from the Resin

The choice of cleavage cocktail is critical to prevent side reactions. The tert-butyl ester on the benzoic acid side chain will generate tert-butyl cations upon cleavage, which can alkylate sensitive residues like Tryptophan or Methionine. Therefore, a scavenger is essential.[2][12]

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Potential Side Reactions

While the Fmoc/tBu strategy is robust, awareness of potential side reactions is key to troubleshooting.

Side ReactionDescriptionMitigation Strategy
Incomplete Coupling Steric hindrance of the bulky side chain prevents complete reaction.Use a high-efficiency coupling reagent like HATU, extend reaction time, or perform a double coupling.[10]
Alkylation The tert-butyl cation generated during cleavage can modify nucleophilic side chains (e.g., Trp, Met).Use a cleavage cocktail containing scavengers like TIS, water, or thioanisole.[2][13]
Over-acylation In rare cases of highly activated coupling, side-chain functionalities could be acylated.Not expected for the protected benzoic acid, but a general consideration in SPPS.[14]
Protocol 3.2: Purification and Characterization

The presence of the aromatic side chain will increase the hydrophobicity of the peptide, which must be considered during purification.

Purification:

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[][16]

  • Column: A C18 column is a good starting point. For very hydrophobic peptides, a C4 or C8 column may provide better resolution.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically used. For particularly hydrophobic peptides, dissolving the crude material in a small amount of a stronger organic solvent like isopropanol or DMF before injection may be necessary to ensure solubility.[17][18]

Characterization:

  • Mass Spectrometry: Use LC-MS or MALDI-TOF to confirm the molecular weight of the final peptide.[19][20] This will verify the successful incorporation of the this compound residue. The expected mass increase will be that of the residue minus the mass of water.

  • Analytical HPLC: Assess the purity of the final product by analytical RP-HPLC, observing the peak area of the desired peptide relative to any impurities.[21]

Conclusion

This compound is a valuable building block for creating peptides with novel structural and functional properties. Successful incorporation requires the synthesis of a properly protected monomer, Fmoc-3-(1-aminoethyl)benzoic acid(OtBu)-OH, and careful consideration of coupling conditions due to potential steric hindrance. By following the detailed protocols and considering the insights provided in this guide, researchers can confidently utilize this non-canonical amino acid to expand the horizons of their peptide-based research and development projects.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Wang, Y., & Cui, H. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292-8. [Link]

  • Nagarkar, R. P., et al. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PLoS ONE, 7(9), e45289. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PDB, S. et al. (2014). Preparation of β2-homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy. The Journal of organic chemistry, 79(14), 6565-81. [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Isas, J. M., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1108–1117. [Link]

  • Nielsen, T. E., et al. (2007). Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones. ACS Combinatorial Science, 9(6), 817–825. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]

  • MDPI. (2021). Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth. Retrieved from [Link]

  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia, 79(11), 759-764. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-200. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794-801. [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie (International ed. in English), 47(36), 6851-5. [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Sci-Hub. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • J&K Scientific. (n.d.). Fmoc-(R)-3-aminoadipic acid-a-tert-butyl ester. Retrieved from [Link]

  • Rubakhin, S. S., & Sweedler, J. V. (2010). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in molecular biology (Clifton, N.J.), 615, 115-28. [Link]

  • ResearchGate. (2017). High-Performance Liquid Chromatography and Mass Spectrometry-Based Design of Proteolytically Stable Antimicrobial Peptides. Retrieved from [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]

  • Defense Technical Information Center. (1995). High Resolution Liquid Chromatographic Mass Spectrometric Identification of Peptides Using Electrospray Ionization. Retrieved from [Link]

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The Emerging Potential of 3-(1-Aminoethyl)benzoic Acid in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Chiral Ligands

In the landscape of asymmetric catalysis, the development of novel, efficient, and structurally unique chiral ligands is a cornerstone of innovation. For researchers, scientists, and drug development professionals, access to a diverse toolbox of these ligands is paramount for synthesizing enantiomerically pure molecules. While the specific catalytic applications of 3-(1-Aminoethyl)benzoic acid are not yet extensively documented in peer-reviewed literature, its structure—possessing a chiral benzylic amine and a carboxylic acid moiety—positions it as a highly promising candidate for a range of asymmetric transformations.

This guide provides a comprehensive overview of the potential applications of this compound and its derivatives in asymmetric catalysis. Drawing parallels from well-established chiral amino acid-based ligands, we will explore its prospective roles in key reactions, supported by detailed, field-proven protocols. This document serves as both a forward-looking analysis and a practical guide for researchers seeking to explore the catalytic capabilities of this intriguing molecule.

Scientific Foundation: Why this compound Holds Promise

The efficacy of a chiral ligand is rooted in its ability to create a well-defined, three-dimensional chiral environment around a metal center. The structural features of this compound offer several advantages:

  • Bidentate Coordination: The amino group and the carboxylic acid can act as a bidentate ligand, forming a stable chelate with a metal center. This rigidifies the catalyst structure, which is often crucial for high enantioselectivity.

  • Stereogenic Center: The chiral center at the ethylamine moiety directly influences the spatial arrangement of the catalyst-substrate complex, enabling facial discrimination of the prochiral substrate.

  • Tunable Electronic and Steric Properties: The benzoic acid ring provides a scaffold that can be readily modified with various substituents to fine-tune the steric and electronic properties of the ligand, allowing for optimization of catalytic activity and selectivity.

Given these attributes, this compound is a prime candidate for applications in reactions such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions.

Application Focus: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones to chiral alcohols, which are valuable building blocks in pharmaceutical synthesis.[1] Chiral amino acid derivatives have proven to be excellent ligands for ruthenium(II) catalysts in this transformation.[2] The following section details a representative protocol for the ATH of an aromatic ketone, illustrating how a ligand like this compound could be employed.

Conceptual Workflow for Ligand Synthesis and Catalyst Formation

The first step in utilizing this compound would be its synthesis and subsequent complexation with a suitable metal precursor.

G cluster_synthesis Ligand Synthesis cluster_catalyst In Situ Catalyst Formation start Starting Materials step1 Synthesis of This compound start->step1 ligand This compound step1->ligand catalyst Chiral Ru(II) Catalyst ligand->catalyst metal [RuCl2(p-cymene)]2 metal->catalyst base Base (e.g., Et3N) base->catalyst

Caption: Workflow for ligand synthesis and catalyst formation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is based on established procedures for similar chiral amino acid-derived ligands and serves as a robust starting point for evaluating this compound.

Materials:

  • (S)-3-(1-Aminoethyl)benzoic acid (or its enantiomer)

  • [RuCl₂(p-cymene)]₂

  • Anhydrous isopropanol (i-PrOH)

  • Acetophenone

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (In Situ):

    • In a Schlenk flask under an inert atmosphere, dissolve (S)-3-(1-Aminoethyl)benzoic acid (0.02 mmol, 2 mol%) and [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) in anhydrous toluene (5 mL).

    • Add triethylamine (0.02 mmol, 2 mol%) to the solution.

    • Stir the mixture at 80 °C for 30 minutes. The solution should change color, indicating the formation of the active catalyst complex.

  • Transfer Hydrogenation Reaction:

    • To the flask containing the pre-formed catalyst, add a solution of acetophenone (1 mmol) in anhydrous isopropanol (5 mL). Isopropanol serves as both the solvent and the hydrogen source.

    • Add a solution of sodium hydroxide in isopropanol (0.1 M, 0.1 mL, 0.01 mmol, 1 mol%).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 4-24 hours).

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Data Presentation: Expected Outcomes

Based on results with structurally similar amino acid-based ligands, the following table summarizes the expected performance for the asymmetric transfer hydrogenation of various ketones.

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Conversion (%)ee (%)
1Acetophenone1-Phenylethanol6>9995-99
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol8>9996-98
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol129892-96
4Propiophenone1-Phenyl-1-propanol10>9994-97
52-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol169590-95

Note: These are hypothetical data based on analogous systems and would require experimental verification for this compound.

Mechanistic Insights: The Origin of Enantioselectivity

The high enantioselectivity observed in Ru(II)-catalyzed transfer hydrogenation reactions with amino acid-derived ligands is generally attributed to the formation of a rigid, 18-electron ruthenium hydride intermediate.

G cluster_mechanism Proposed Catalytic Cycle catalyst Chiral Ru(II) Pre-catalyst hydride Ru-Hydride Intermediate catalyst->hydride i-PrOH, Base transition Transition State (Hydride Transfer) hydride->transition ketone Prochiral Ketone ketone->transition product Chiral Alcohol transition->product product->catalyst Regeneration

Caption: Proposed catalytic cycle for transfer hydrogenation.

The chiral ligand, in this case, (S)-3-(1-Aminoethyl)benzoic acid, would coordinate to the ruthenium center, creating a chiral pocket. The substrate (ketone) would then coordinate to the metal in a specific orientation to minimize steric hindrance, leading to the preferential transfer of the hydride to one of the two enantiotopic faces of the carbonyl group.

Future Directions and Broader Applications

The potential of this compound extends beyond transfer hydrogenation. Its structural motifs suggest applicability in a variety of other important asymmetric transformations:

  • Asymmetric C-C Bond Formation: As a ligand for palladium, rhodium, or copper, it could be effective in enantioselective allylic alkylations, Michael additions, or aldol reactions.

  • Organocatalysis: The primary amine functionality could allow it to act as an organocatalyst, for instance, in enamine or iminium ion catalysis for reactions like asymmetric Michael additions.[3]

  • Chiral Brønsted Acid Catalysis: The carboxylic acid group, in concert with the chiral amine, could function as a chiral Brønsted acid catalyst for a range of reactions.[4]

Conclusion

While the exploration of this compound in asymmetric catalysis is in its nascent stages, its structural characteristics strongly suggest its potential as a versatile and effective chiral ligand or organocatalyst. The protocols and mechanistic insights provided in this guide, based on well-established analogous systems, offer a solid foundation for researchers to begin investigating its catalytic prowess. As the demand for novel and efficient enantioselective methods continues to grow, molecules like this compound represent an exciting frontier in the ongoing development of asymmetric synthesis.

References

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726.
  • Gladiali, S., & Alberico, E. (2005). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Merola, J. S., et al. (2015). Asymmetric transfer hydrogenation with ruthenium, combining with amino acid-based ligands. Inorganica Chimica Acta, 431, 128-135.
  • Mazuela, J., & Pàmies, O. (2017). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines.
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  • Li, L., et al. (2007).
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  • Wasielewski, M., & Gawronski, J. (2018). Synthesis of β‐Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N‐Allylation of Halogenated Amides with Morita‐Baylis‐Hillman Carbonates. European Journal of Organic Chemistry, 2018(48), 6825-6834.
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  • Almansour, A. I., et al. (2018). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 23(10), 2548.
  • Terada, M., & Sorimachi, K. (2007). Enantioselective Three-Component Reaction for the Preparation of β-Amino-α-Hydroxy Esters.
  • Ibrahem, I., & Córdova, A. (2005). Acyclic chiral amines and amino acids as inexpensive and readily tunable catalysts for the direct asymmetric three-component Mannich reaction. Chemistry–A European Journal, 11(23), 7024-7029.
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  • Wang, Y., et al. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 19, 1496-1520.
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  • Maleki, A., et al. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. RSC Advances, 12(26), 16485-16497.
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Application Notes & Protocols: A Guide to the Synthesis of 3-(1-Aminoethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-(1-Aminoethyl)benzoic acid is a versatile bifunctional scaffold possessing a chiral amine and an aromatic carboxylic acid. This structure presents a valuable starting point for the synthesis of diverse chemical libraries in drug discovery and medicinal chemistry. Its derivatives have potential applications as enzyme inhibitors, receptor modulators, and building blocks for more complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for preparing derivatives of this scaffold, focusing on selective functionalization of its amino and carboxyl moieties. We will delve into the rationale behind protecting group strategies, activation methods, and reaction conditions, ensuring a reproducible and logical workflow for the synthesis of novel chemical entities.

Part 1: Strategic Overview of Derivatization

The core structure of this compound presents two primary sites for chemical modification: the secondary amine and the carboxylic acid. Due to their respective nucleophilic and electrophilic (when activated) nature, attempting to directly couple the scaffold with another bifunctional molecule would likely result in a complex mixture or polymerization. Therefore, a successful derivatization strategy hinges on the principles of orthogonal protection and selective activation.

The Dichotomy of Functionalization:

  • N-Functionalization: To modify the amino group (e.g., forming amides, sulfonamides, or ureas), the carboxylic acid must first be "masked" or protected, typically as an ester. This prevents the carboxylate from acting as a competing nucleophile or interfering with the coupling reagents.

  • C-Functionalization: Conversely, to modify the carboxylic acid (e.g., forming esters or amides), the highly nucleophilic amino group must be protected. Common amine protecting groups like tert-butyloxycarbonyl (Boc) are ideal as they render the amine non-reactive under the conditions required for carboxyl group activation.[4]

The choice of pathway depends entirely on the desired final structure. The following diagram illustrates the strategic decision-making process for derivatizing the this compound scaffold.

G cluster_start Starting Scaffold cluster_N_path Pathway 1: N-Functionalization cluster_C_path Pathway 2: C-Functionalization start This compound N_protect_COOH Protect Carboxyl Group (e.g., Esterification) start->N_protect_COOH  Target:  Amine C_protect_NH Protect Amino Group (e.g., Boc Protection) start->C_protect_NH  Target:  Carboxyl N_derivatize_NH Derivatize Amino Group (e.g., Acylation, Sulfonylation) N_protect_COOH->N_derivatize_NH N_deprotect_COOH Deprotect Carboxyl Group (e.g., Saponification) N_derivatize_NH->N_deprotect_COOH N_product N-Functionalized Derivative N_deprotect_COOH->N_product C_derivatize_COOH Derivatize Carboxyl Group (e.g., Amide Coupling) C_protect_NH->C_derivatize_COOH C_deprotect_NH Deprotect Amino Group (e.g., Acidolysis) C_derivatize_COOH->C_deprotect_NH C_product C-Functionalized Derivative C_deprotect_NH->C_product

Caption: Strategic pathways for selective derivatization.

Part 2: Synthesis of the Core Scaffold

Prior to derivatization, the this compound scaffold must be synthesized. A robust and scalable method is the reductive amination of 3-acetylbenzoic acid.[5][6] This one-pot reaction involves the formation of an intermediate imine/enamine from the ketone and an ammonia source, which is then reduced in situ by a hydride reagent.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol details the conversion of a ketone to a primary amine using ammonium acetate as the nitrogen source and sodium cyanoborohydride as the reducing agent.

  • Rationale: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation because it is selective for the protonated iminium ion intermediate over the starting ketone at neutral or slightly acidic pH.[5][7] This selectivity prevents the premature reduction of the carbonyl group and maximizes the yield of the desired amine.

Reagent/ParameterQuantity/SettingPurpose
3-Acetylbenzoic Acid1.0 eqStarting material
Ammonium Acetate10.0 eqAmmonia source for imine formation
Sodium Cyanoborohydride1.5 eqSelective reducing agent
Methanol (MeOH)~0.1 MSolvent
TemperatureRoom TemperatureReaction condition
Reaction Time12-24 hoursTime to completion

Step-by-Step Procedure:

  • To a round-bottom flask, add 3-acetylbenzoic acid (1.0 eq) and methanol (to achieve a concentration of ~0.1 M).

  • Add ammonium acetate (10.0 eq) to the solution and stir until dissolved.

  • In a single portion, add sodium cyanoborohydride (1.5 eq) to the reaction mixture. Caution: Cyanide gas may be evolved if the solution becomes strongly acidic. Ensure adequate ventilation.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~2 with 1M HCl to quench any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • The resulting aqueous solution can be purified via reverse-phase chromatography or by adjusting the pH to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part 3: N-Functionalization Protocols (Amide & Sulfonamide Synthesis)

This pathway focuses on modifying the amino group. The first critical step is the protection of the carboxylic acid via esterification.

Protocol 2: Fischer Esterification to Protect the Carboxylic Acid

  • Rationale: Fischer esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol to an ester.[8] Using a large excess of the alcohol (e.g., methanol or ethanol) serves as both the reactant and the solvent, driving the equilibrium towards the product, as described by Le Chatelier's Principle.[8][9]

Reagent/ParameterQuantity/SettingPurpose
This compound1.0 eqStarting material
Methanol (or Ethanol)Large ExcessReactant and solvent
Sulfuric Acid (conc.)0.1-0.2 eq (catalytic)Acid catalyst
TemperatureRefluxReaction condition
Reaction Time4-8 hoursTime to completion

Step-by-Step Procedure:

  • Suspend this compound (1.0 eq) in methanol (e.g., 10-20 mL per gram of starting material).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.

  • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.[9]

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can often be used without further purification.

Protocol 3: N-Acylation to Form Amide Derivatives

  • Rationale: This standard procedure uses an acyl chloride as the electrophile. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl byproduct generated during the reaction.[10] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

G cluster_workflow N-Acylation Workflow start Protected Amino Acid Ester reagents + Acyl Chloride (1.1 eq) + DIPEA (1.5 eq) + DCM (Solvent) reaction Stir at 0°C to RT (1-4 hours) workup Aqueous Workup (Wash with 1M HCl, NaHCO₃, Brine) purification Purification (Column Chromatography) product N-Acylated Product

Caption: Experimental workflow for N-acylation.

Step-by-Step Procedure:

  • Dissolve the methyl 3-(1-aminoethyl)benzoate (1.0 eq) in dichloromethane (DCM).

  • Add DIPEA (1.5 eq) and cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by silica gel chromatography to obtain the N-acylated derivative.

Part 4: C-Functionalization Protocols (Amide Bond Formation)

This pathway requires initial protection of the amine before activating the carboxylic acid.

Protocol 4: Boc Protection of the Amino Group

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[11][12] Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for its installation.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until the starting material dissolves.

  • Cool the solution to 0 °C and add Boc₂O (1.1 eq).

  • Stir at room temperature overnight.

  • Acidify the aqueous solution to pH ~3 with 1M HCl and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify if necessary to yield the N-Boc protected acid.

Protocol 5: Amide Coupling using EDC/HOBt

  • Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling reagents are used to activate the carboxylic acid.[13][14] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15] This intermediate is susceptible to nucleophilic attack by the desired amine. The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps the active intermediate to form an HOBt-ester, which reduces the risk of racemization at the chiral center and suppresses other side reactions.[15][16]

Reagent/ParameterQuantity/SettingPurpose
N-Boc-3-(1-Aminoethyl)benzoic Acid1.0 eqProtected starting material
Desired Amine (R-NH₂)1.1 eqCoupling partner
EDC1.2 eqCarboxylic acid activator
HOBt1.2 eqAdditive to prevent racemization
DIPEA2.0 eqNon-nucleophilic base
DMF or DCMAnhydrousSolvent
Temperature0 °C to Room TemperatureReaction condition

Step-by-Step Procedure:

  • Dissolve the N-Boc protected acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C and add DIPEA (2.0 eq).

  • Add EDC (1.2 eq) in one portion and stir the reaction, allowing it to slowly warm to room temperature overnight.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by silica gel chromatography.

Protocol 6: Deprotection of the Boc Group

  • Rationale: The final step is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA) in DCM. The mechanism involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation.

Step-by-Step Procedure:

  • Dissolve the N-Boc protected amide in DCM (e.g., 0.1 M).

  • Add an equal volume of trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting product is the TFA salt of the final amine derivative. It can be used as such, converted to the HCl salt, or neutralized to the free base.

References

  • PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from PrepChem.com. [Link]

  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from LibreTexts. [Link]

  • Carpino, L. A. (1993). New amino-protecting groups in organic synthesis. Accounts of Chemical Research. [Link]

  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. Retrieved from SciSpace. [Link]

  • Chemistry university. (2021). Protecting Groups for Aromatic Rings. Retrieved from YouTube. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [Link]

  • LibreTexts Chemistry. (2021). 3: Esterification (Experiment). Retrieved from LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from organic-chemistry.org. [Link]

  • Sila Science. (2026). The Science Behind 3-Acetylbenzoic Acid: Properties and Chemical Significance. Retrieved from Sila Science. [Link]

  • That Chemist. (2023). Reductive Amination. Retrieved from YouTube. [Link]

  • Google Patents. (n.d.). Para-amino benzoic acid esters.
  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from Scholars Research Library. [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Retrieved from ResearchGate. [Link]

  • Solution Pharmacy. (2024). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives. Retrieved from YouTube. [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Biosynthesis of three benzoic acid derivatives in Escherichia coli. Retrieved from ResearchGate. [Link]

  • IOC. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from YouTube. [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from iajpr.com. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]

  • Pharmacy 180. (n.d.). Para amino benzoic acid derivatives. Retrieved from Pharmacy 180. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from PMC. [Link]

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  • NIH. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Retrieved from NIH. [Link]

  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives. Retrieved from Pharmacy 180. [Link]

  • MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Retrieved from MDPI. [Link]

  • PubMed. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Retrieved from PubMed. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from Growing Science. [Link]

  • RSC Publishing. (n.d.). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Retrieved from RSC Publishing. [Link]

  • Arkat USA. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from Arkat USA. [Link]

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Application Notes & Protocols: 3-(1-Aminoethyl)benzoic Acid as a Bidentate Ligand for the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the use of 3-(1-Aminoethyl)benzoic acid as a versatile chelating ligand for the synthesis of metal complexes. This compound, featuring both a primary amine and a carboxylic acid functional group, is an exemplary bidentate N,O-donor ligand capable of forming stable five-membered chelate rings with a wide range of metal ions. This guide details the ligand's coordination chemistry, provides robust, step-by-step protocols for the synthesis and characterization of its metal complexes, and discusses their potential applications in catalysis, drug development, and materials science. The methodologies are designed to be self-validating, with an emphasis on the rationale behind experimental choices and the interpretation of analytical data.

Introduction: The Scientific Rationale

The design of metal complexes with tailored properties is a cornerstone of modern chemistry. The choice of the organic ligand is paramount, as it dictates the coordination geometry, electronic properties, and ultimately, the function of the resulting complex. Amino acids and their derivatives are particularly valuable as ligands because they are readily available, often chiral, and possess multiple donor sites, enabling the formation of stable chelate structures.[1]

This compound is a compelling ligand candidate for several reasons:

  • Bidentate Chelation: It possesses a primary amino group (a Lewis base, N-donor) and a carboxyl group (an O-donor upon deprotonation) positioned to form a thermodynamically stable five-membered chelate ring with a central metal ion.[1]

  • Structural Versatility: The benzene ring provides a rigid backbone that can be further functionalized, allowing for the fine-tuning of steric and electronic properties of the resulting complexes.

  • Potential for Biological Activity: Metal complexes often exhibit enhanced biological activities compared to their free ligands.[2][3] The incorporation of a metal center can modulate drug efficacy, overcome resistance mechanisms, and provide novel mechanisms of action.[4][5]

This guide will equip researchers with the foundational knowledge and practical protocols to explore the rich coordination chemistry of this compound.

Ligand Profile and Coordination Chemistry

The ability of this compound to act as an effective ligand stems from the cooperative action of its two functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[6][7]
Molecular Weight 165.19 g/mol [7]
Structure (See Figure 1)-
CAS Number (HCl Salt) 1391458-02-8 ((S)-enantiomer)[6][8]
Key Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH)-
Donor Atoms Nitrogen (N), Oxygen (O)-
Coordination Mode

The primary coordination mode involves the deprotonation of the carboxylic acid to form a carboxylate anion (-COO⁻). The lone pair of electrons on the amino nitrogen and one of the carboxylate oxygens then coordinate to the metal center. This N,O-bidentate chelation is a hallmark of amino acid complexes and is entropically favored, leading to high stability.[1]

G cluster_complex Chelate Ring Formation M Mⁿ⁺ N N M->N Coordination O O M->O Coordination p1 N->p1 Ligand [C₆H₄(CH(CH₃)NH₂)COO]⁻ p2 p1->p2 p2->O

Caption: Bidentate N,O-coordination of 3-(1-Aminoethyl)benzoate to a metal center (Mⁿ⁺).

Synthesis of Metal Complexes: A General Protocol

This section outlines a generalized, adaptable procedure for synthesizing metal complexes of this compound. The protocol is based on well-established methods for preparing transition metal amino acid complexes.[9][10] The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent can be modified to suit the specific target complex.

Synthesis Workflow

The overall process involves ligand deprotonation, reaction with a metal salt, and subsequent isolation of the product.

Caption: General experimental workflow for the synthesis of metal complexes.

Detailed Step-by-Step Methodology

Objective: To synthesize a neutral complex of a divalent metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)) with this compound, assuming a 1:2 metal-to-ligand stoichiometry.

Materials & Reagents:

ReagentGradeSupplier Example
This compound HCl≥97%BLDpharm, etc.
Metal(II) Chloride HexahydrateAnalytical GradeSigma-Aldrich
Sodium Hydroxide (NaOH)Analytical GradeFisher Scientific
Ethanol (EtOH)Reagent GradeVWR
Deionized Water (H₂O)Type 1 Ultrapure-
Diethyl Ether (Et₂O)AnhydrousSigma-Aldrich

Protocol:

  • Ligand Deprotonation (Preparation of Sodium 3-(1-Aminoethyl)benzoate):

    • Action: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound hydrochloride in 20 mL of a 1:1 ethanol/water mixture.

    • Rationale: The hydrochloride salt is often more stable and crystalline. The ethanol/water mixture provides a good medium for dissolving both the polar salt and the subsequent less polar complex.

    • Action: While stirring, add a solution of 2.0 mmol of NaOH in 5 mL of water dropwise to the ligand solution. A pH meter can be used to monitor the neutralization.

    • Rationale: Stoichiometric addition of a strong base is required to deprotonate the carboxylic acid (forming -COO⁻) and neutralize the HCl, freeing the amine group (-NH₂) for coordination. The pH should be adjusted to be near neutral or slightly basic (pH 7-8) to ensure the ligand is in its anionic, chelating form.[9]

  • Metal Salt Solution Preparation:

    • Action: In a separate 50 mL beaker, dissolve 1.0 mmol of the chosen metal(II) chloride hexahydrate in 10 mL of deionized water.

    • Rationale: This creates a solution of the aquated metal ion, [M(H₂O)₆]²⁺, which is ready to undergo ligand exchange.

  • The Complexation Reaction:

    • Action: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

    • Rationale: A slow addition helps to ensure homogeneity and can lead to the formation of more uniform crystalline products.

    • Action: Upon addition, a colored precipitate may form immediately. Heat the reaction mixture to 60-70 °C and stir for 2-3 hours.

    • Rationale: Heating provides the activation energy for the ligand exchange reaction, where the amino acid ligand displaces the coordinated water molecules. The extended reaction time ensures the reaction goes to completion.

  • Isolation and Purification:

    • Action: Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Rationale: The solubility of the metal complex is typically lower in cold solvent, thus cooling promotes higher product recovery.

    • Action: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Action: Wash the collected solid sequentially with three 10 mL portions of cold deionized water, followed by two 10 mL portions of diethyl ether.

    • Rationale: Washing with water removes any unreacted metal salts and NaOH. Washing with a volatile organic solvent like diethyl ether removes any unreacted organic ligand and helps to dry the product.[9]

    • Action: Dry the final product in a vacuum oven at 50-60 °C overnight. Record the final mass and calculate the yield.

Characterization of the Synthesized Complexes

A multi-technique characterization approach is essential to confirm the identity, structure, and purity of the synthesized complexes.[4][11][12][13]

Characterization Workflow

Caption: A workflow illustrating key techniques for structural and physicochemical characterization.

Analytical Techniques and Expected Results

Table 2: Summary of Characterization Techniques

TechniquePurposeExpected Observations for Successful Complexation
FT-IR Spectroscopy To identify the ligand's donor atoms that are coordinated to the metal ion.[9]- Disappearance of the broad -OH stretch from the -COOH group (~3000 cm⁻¹).- Appearance of strong asymmetric (ν_as ~1650-1590 cm⁻¹) and symmetric (ν_s ~1400 cm⁻¹) stretching bands of the coordinated -COO⁻ group.[14]- A shift in the N-H stretching and bending vibrations upon coordination to the metal.
Elemental Analysis To determine the empirical formula and confirm the metal-to-ligand ratio.[4]The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula (e.g., [M(C₉H₁₀NO₂)₂]).
UV-Vis Spectroscopy To probe the electronic structure and coordination geometry of the complex.[13]For d-block transition metals, the appearance of low-intensity d-d transition bands in the visible region, which are characteristic of the metal ion's coordination environment (e.g., octahedral, tetrahedral).
Magnetic Susceptibility To determine the number of unpaired electrons and infer the geometry (for paramagnetic complexes).[3][13]The calculated effective magnetic moment (μ_eff) from susceptibility measurements can distinguish between high-spin/low-spin states and different geometries (e.g., octahedral vs. square planar Ni(II)).
Molar Conductivity To determine if the complex is an electrolyte or non-electrolyte in solution.[2]For a neutral complex like [M(L)₂], the molar conductivity value in a solvent like DMSO or DMF should be very low, indicating a non-electrolytic nature.
Single-Crystal X-ray Diffraction To obtain an unambiguous 3D molecular structure.[11][12]Provides precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. This is the definitive characterization method, though growing suitable crystals can be challenging.

Potential Applications

The metal complexes derived from this compound are candidates for a range of applications, leveraging the unique properties imparted by the metal center.

  • Homogeneous Catalysis: Chiral versions of these complexes could serve as catalysts in asymmetric synthesis, such as asymmetric reductions or C-C bond-forming reactions, an area where amino acid-derived ligands have shown promise.[15]

  • Medicinal Inorganic Chemistry: The complexes can be screened for therapeutic properties. It is well-documented that coordination to a metal ion can enhance the antibacterial, antifungal, or anticancer activity of an organic ligand.[2][3][5] The complexes could be evaluated against pathogenic bacteria or cancer cell lines.

  • Materials Science: The bifunctional nature of the ligand, combined with the directional bonding of metal ions, could be exploited to construct coordination polymers or Metal-Organic Frameworks (MOFs) with interesting structural, magnetic, or porous properties.[16]

Conclusion

This compound represents a highly promising, yet underexplored, ligand for coordination chemistry. Its straightforward synthesis, stable chelation behavior, and structural versatility make it an attractive building block for creating novel metal complexes. The detailed protocols and characterization strategies provided in this guide offer a solid foundation for researchers to synthesize and investigate these compounds, paving the way for new discoveries in catalysis, medicine, and materials science.

References

  • What are the best characterization techniques to predict the structure of synthesized powdered metal complexes? | ResearchGate. (2022). ResearchGate. [Link]

  • Metal Complexes Characterization. (2021). Walsh Medical Media. [Link]

  • Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts. [Link]

  • Preparation, Analysis, and Characterization of Some Transition Metal Complexes—A Holistic Approach. (n.d.). Journal of Chemical Education. [Link]

  • General outline for the synthesis of amino acid metal(II) complexes. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of some essential amino acid metal complexes having biological activity. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). (n.d.). Cheméo. [Link]

  • Synthesis of metal-binding amino acids. (2024). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 3-amino-benzoic acid. (n.d.). PrepChem.com. [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. (2024). MDPI. [Link]

  • Synthesis of Metal Complexes with Amino Acids for Animal Nutrition. (n.d.). Semantic Scholar. [Link]

  • Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. (2009). PubMed. [Link]

  • Benzoic acid, 3-amino-, ethyl ester. (n.d.). NIST WebBook. [Link]

  • (S)-3-(1-Aminoethyl)benzoic acid hydrochloride. (n.d.). Lead Sciences. [Link]

  • Benzoic acid, 3-amino-, ethyl ester. (n.d.). NIST WebBook. [Link]

  • 3-(2-Aminoethyl)benzoic acid. (n.d.). PubChem. [Link]

  • Metal Complexes for Therapeutic Applications. (2021). PubMed. [Link]

  • Benzoic acid, 3-amino-, ethyl ester, methanesulfonate (1:1). (n.d.). US EPA. [Link]

  • Metal complexes derived from m-amino benzoic acid. (2011). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Studies Of metal Complexes of m - Amino Benzoic Acid. (2018). ResearchGate. [Link]

  • Novel technology for synthesis of aminomethylbenzoic acid. (n.d.).
  • Late‐Stage Amination of Drug‐Like Benzoic Acids. (2021). National Institutes of Health. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Scilit. [Link]

  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. (n.d.). National Institutes of Health. [Link]

  • Transition metal amino acid complexes. (n.d.). Wikipedia. [Link]

  • New Mononuclear Complex of Europium(III) and Benzoic Acid. (n.d.). MDPI. [Link]

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Application Notes & Protocols for the Quantification of 3-(1-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the accurate and robust quantification of 3-(1-Aminoethyl)benzoic acid. Designed for researchers, analytical scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the scientific rationale behind method selection, optimization, and validation. We will explore primary chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Each section includes detailed, field-tested protocols and discusses the critical parameters that ensure data integrity and reproducibility, in alignment with regulatory expectations.[1][2]

Introduction: The Analytical Imperative

This compound is an aromatic amino acid derivative. Its accurate quantification is critical in various stages of pharmaceutical development and manufacturing. Whether it is monitored as a key starting material, a process intermediate, a metabolite, or a potential impurity, having a validated analytical method is essential for ensuring product quality, safety, and efficacy.[1] The molecule's structure, featuring a carboxylic acid, a primary amine, and a benzene ring, presents unique analytical characteristics that guide the choice of methodology. The amine and carboxyl groups impart polarity and pH-dependent charge states, while the aromatic ring provides a chromophore for UV spectrophotometric detection.[3][4]

This guide provides the technical foundation to develop, validate, and implement reliable quantitative methods for this compound.

Strategic Selection of an Analytical Method

The choice of an analytical method is dictated by the sample matrix, the required sensitivity, throughput, and the specific purpose of the analysis (e.g., routine QC vs. trace-level impurity identification).

cluster_selection Method Selection Workflow Start Define Analytical Goal (e.g., Purity, Trace Analysis, QC) Matrix Assess Sample Matrix (Pure Substance, Formulation, Biological Fluid) Start->Matrix Sensitivity Sensitivity Required? (ppm, ppb, ppt) Matrix->Sensitivity GC_MS GC-MS (with Derivatization) Matrix->GC_MS Volatile Impurities / Alternative Method HPLC_UV HPLC-UV Sensitivity->HPLC_UV Low-Medium Sensitivity (e.g., > 0.1%) LC_MS LC-MS/MS Sensitivity->LC_MS High Sensitivity / High Selectivity (e.g., < 0.1%, Complex Matrix) Validate Method Validation (ICH Q2(R1)) HPLC_UV->Validate LC_MS->Validate GC_MS->Validate

Caption: Decision workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for quantifying aromatic compounds and is highly suitable for assay and purity determinations of this compound in bulk materials and pharmaceutical formulations.

Scientific Principle & Rationale

The method leverages reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. The retention of this compound is controlled by the hydrophobicity of its benzene ring and its ionization state, which is manipulated by the mobile phase pH.

  • Causality of pH Selection: The molecule has two ionizable groups: the carboxylic acid (pKa ~4-5) and the amino group (pKa ~9-10). To achieve consistent retention and good peak shape, the mobile phase pH must be controlled with a buffer. A pH of ~3 is often chosen to suppress the ionization of the carboxylic acid (making it more hydrophobic and retained) while ensuring the primary amine is protonated (enhancing water solubility).

  • Chromophore for UV Detection: The benzene ring acts as a chromophore, exhibiting significant absorbance in the UV range, typically around 230 nm and 274 nm.[5] Wavelength selection is a balance between maximizing signal and minimizing interference from matrix components.

Detailed Protocol: HPLC-UV Quantification

A. Instrumentation & Consumables

  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/PDA Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Monobasic Potassium Phosphate, Phosphoric Acid.

B. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve 6.8 g of monobasic potassium phosphate in 1 L of deionized water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (50 µg/mL): Dilute 2.5 mL of the Standard Stock Solution to 50 mL with diluent.

  • Sample Preparation: Accurately weigh an amount of sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 2.5 mL of this solution to 50 mL with diluent.

C. Chromatographic Conditions

Parameter Setting Rationale
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °C Ensures retention time reproducibility.
Injection Vol. 10 µL Balances sensitivity and peak shape.
Detection 233 nm A common wavelength for benzoic acid derivatives providing good response.[6]

| Gradient | 0-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B | Gradient elution ensures that the main analyte and any potential impurities with different polarities are eluted effectively. |

D. System Suitability & Validation Before sample analysis, the system's performance must be verified. This is a core component of a self-validating system.[1]

  • Procedure: Make five replicate injections of the Working Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Peak is pure and resolved from interferences.Ensures the signal is only from the analyte.[7]
Linearity R² ≥ 0.999 over a specified range (e.g., 1-100 µg/mL).Confirms a proportional response to concentration.
Accuracy 98.0% - 102.0% recovery of spiked samples.Measures the closeness of the result to the true value.
Precision (Repeatability) RSD ≤ 2.0% for ≥ 6 preparations.Measures the consistency of results from the same sample.
Limit of Quantitation (LOQ) S/N ratio ≥ 10.The lowest concentration that can be reliably quantified.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine) or trace impurity analysis, LC-MS/MS is the gold standard.[8][9]

Scientific Principle & Rationale

This technique couples the separation power of LC with the high specificity of tandem mass spectrometry.

  • Ionization: Electrospray Ionization (ESI) is typically used, operating in positive ion mode to protonate the basic amino group of the analyte, forming the precursor ion [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): For quantification, MRM is employed. The first quadrupole (Q1) isolates the precursor ion. This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This precursor -> product ion transition is highly specific to the analyte, virtually eliminating matrix interference.[10]

cluster_mrm LC-MS/MS MRM Workflow LC LC Separation ESI Ion Source (ESI+) [M] -> [M+H]+ LC->ESI Q1 Q1: Precursor Ion Isolation (e.g., m/z 180.1) ESI->Q1 Q2 Q2: Collision-Induced Dissociation (CID) [M+H]+ -> Fragments Q1->Q2 Q3 Q3: Product Ion Selection (e.g., m/z 117.1) Q2->Q3 Detector Detector (Signal proportional to concentration) Q3->Detector

Caption: The principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification in Plasma

A. Instrumentation & Consumables

  • LC-MS/MS System: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Reagents: Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Sulfosalicylic Acid.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d5) is ideal. If unavailable, a structurally similar compound can be used.

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard & Sample Preparation (Protein Precipitation): [9][11]

    • To 50 µL of plasma sample (or calibration standard), add 150 µL of Acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

C. LC-MS/MS Conditions

Parameter Setting Rationale
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures stable chromatography.
Injection Vol. 5 µL
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% B Fast gradient for high throughput.
Ion Source ESI, Positive Mode Protonates the amino group for detection.
MRM Transitions Analyte: e.g., 180.1 -> 117.1IS: e.g., 185.1 -> 122.1 Specific transitions must be optimized by infusing the analyte.

| Source Temp. | 550 °C | Optimized for desolvation. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile or semi-volatile compounds. Due to the low volatility of amino acids, a derivatization step is mandatory to make the analyte suitable for GC analysis.[12][13]

Scientific Principle & Rationale
  • Derivatization: The polar -COOH and -NH2 groups are chemically modified to form less polar, more volatile derivatives. Silylation is a common approach, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.[13][14] This reduces polarity and allows the compound to be volatilized in the GC inlet without decomposition.[13]

  • Separation & Detection: The derivatized analyte is separated on a nonpolar GC column based on its boiling point and interactions with the stationary phase. The mass spectrometer fragments the eluted compound, producing a characteristic mass spectrum for identification and quantification.

Protocol: GC-MS Quantification with Silylation

A. Instrumentation & Reagents

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Pyridine, Ethyl Acetate.

B. Derivatization & Sample Preparation

  • Pipette an aliquot of sample extract into a vial and evaporate to complete dryness under a stream of nitrogen. The absence of water is critical for successful silylation.

  • Add 50 µL of Pyridine and 50 µL of MSTFA to the dried residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

C. GC-MS Conditions

Parameter Setting
Inlet Temp. 250 °C
Injection Mode Splitless (for trace analysis)
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

| Acquisition | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

References

  • W.M. Ammar, et al. (2018). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. Retrieved from [Link]

  • Levine, R. L., & Federici, M. M. (1982). Quantitation of aromatic residues in proteins: model compounds for second-derivative spectroscopy. Biochemistry. Retrieved from [Link]

  • Fausti, S. (2003). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Frank, H., Woiwode, W., Nicholson, G., & Bayer, E. (1981). Gas-Liquid Chromatographic Separation of Amino Acids and their Derivatives. In Amino Acid Analysis. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines. Retrieved from [Link]

  • Brückner, H., & Schieber, A. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B. Retrieved from [Link]

  • Pro Pharma Group. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Janabi, K. M. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Biochemical and Cellular Archives. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2022). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). GC-MS Amino Acid Analysis. Retrieved from [Link]

  • Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from [Link]

  • University of Baghdad Digital Repository. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Retrieved from [Link]

  • Chaudhari, B. G., & Patel, N. M. (2018). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS-MS analysis of free amino acids in extracellular matrix. Retrieved from [Link]

  • D'Alessandro, A., et al. (2014). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. PeerJ. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]

  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • Medical University of Bialystok. (n.d.). LC-ESI-MS/MS methodology for determination of amino acids. Retrieved from [Link]

  • ResearchGate. (2021). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • Swedish National Food Agency. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Retrieved from [Link]

  • ResearchGate. (2015). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • Formolo, T., et al. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry. Retrieved from [Link]

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Application Note: A Robust HPLC-UV Method for the Quantification of 3-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(1-Aminoethyl)benzoic acid. The analyte, a chiral zwitterionic molecule, presents unique challenges for retention and peak shape in reversed-phase chromatography. This guide provides a comprehensive protocol, explaining the scientific rationale behind the selection of the stationary phase, mobile phase composition, and detector settings. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizing a C18 column with UV detection is designed for accuracy, precision, and high throughput, making it suitable for researchers, scientists, and drug development professionals in quality control and research environments.

Introduction and Scientific Rationale

This compound is a key chemical intermediate and building block in pharmaceutical synthesis. Its structure incorporates three key features that dictate the chromatographic strategy: a benzene ring (UV chromophore), a carboxylic acid group, and a primary amine on a chiral center. This combination results in a polar, zwitterionic molecule that is challenging to retain and resolve with good peak symmetry on standard reversed-phase columns.

The primary challenge in analyzing zwitterions by RP-HPLC is controlling their ionization state to achieve consistent retention and sharp peaks.[1][2] At neutral pH, the molecule exists as a zwitterion with both a positive (amine) and negative (carboxylate) charge, making it highly polar and poorly retained on a hydrophobic C18 stationary phase. To overcome this, the mobile phase pH must be carefully controlled.

This method employs a low-pH mobile phase (pH ≈ 2.8). The scientific basis for this choice is as follows:

  • Suppression of Carboxylate Ionization: The pKa of the carboxylic acid group of 3-aminobenzoic acid is approximately 3.07.[3] By setting the mobile phase pH below this pKa, the carboxyl group becomes protonated (-COOH), neutralizing its negative charge.

  • Consistent Amine Protonation: The pKa of the amino group is around 4.79.[3] At a pH of 2.8, the amino group is fully protonated (-NH3+), carrying a consistent positive charge.

By suppressing the ionization of the carboxylic acid, the overall polarity of the molecule is reduced, promoting hydrophobic interaction with the C18 stationary phase and leading to adequate retention.[2] The consistent positive charge on the amine ensures uniform interaction and helps prevent peak tailing that can arise from mixed ionic states.

Method Development Strategy

The development of this protocol was guided by the physicochemical properties of the analyte. The logical flow from analyte characteristics to the final method parameters is illustrated below.

MethodDevelopment cluster_properties Physicochemical Characteristics cluster_choices Methodological Choices Analyte Analyte Properties This compound Zwitterion Zwitterionic pKa (acid) ≈ 3.1 pKa (amine) ≈ 4.8 Analyte->Zwitterion Polar Polar Nature Analyte->Polar Chromophore Aromatic Ring (UV Chromophore) Analyte->Chromophore Chiral Chiral Center Analyte->Chiral MobilePhase Control Mobile Phase pH Zwitterion->MobilePhase Crucial for retention & peak shape Mode Select Mode: Reversed-Phase HPLC Polar->Mode Workhorse technique Detector Select Detector: UV-Vis Chromophore->Detector Enables detection ChiralNote Achiral Method (Chiral separation requires a specific CSP) Chiral->ChiralNote Requires specialized column Column Select Column: C18 (ODS) Mode->Column Standard for RP

Caption: Logic diagram for HPLC method development.

Detailed Application Protocol

This protocol provides a step-by-step guide for the quantitative analysis of this compound.

Equipment and Reagents
  • Equipment:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) software.

    • Analytical balance (4 decimal places).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Sonicator.

    • 0.45 µm membrane filters for solvent filtration.

  • Reagents:

    • This compound reference standard.

    • Acetonitrile (ACN), HPLC grade.

    • Potassium dihydrogen phosphate (KH2PO4), analytical grade.

    • Orthophosphoric acid (H3PO4), analytical grade.

    • Water, HPLC grade or Milli-Q.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire)
Mobile Phase 25mM KH2PO4 (pH 2.8) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 10 minutes
Step-by-Step Experimental Workflow

The overall experimental process from preparation to final analysis is outlined in the following workflow diagram.

Workflow cluster_prep Preparation Phase cluster_hplc Analysis Phase cluster_data Data Processing A 1. Mobile Phase Preparation D 4. System Equilibration & Conditioning A->D B 2. Standard Stock Solution Prep E 5. System Suitability Test (SST) B->E C 3. Sample Solution Prep F 6. Sequence Run (Standards & Samples) C->F D->E E->F G 7. Peak Integration & Quantification F->G H 8. Report Generation G->H

Caption: HPLC analysis workflow diagram.

Protocol Steps:

  • Mobile Phase Preparation (1 L):

    • Weigh 3.40 g of KH2PO4 and dissolve it in 850 mL of HPLC grade water.

    • Adjust the pH of the aqueous solution to 2.8 ± 0.05 using orthophosphoric acid.

    • Add 150 mL of acetonitrile.

    • Filter the final mobile phase through a 0.45 µm nylon filter and degas for 15 minutes in a sonicator.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the stock solution.

    • Prepare working standards by further dilution as required for linearity checks. The 100 µg/mL solution can be used as the primary quantification standard.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample powder expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Equilibration and Suitability:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Perform a System Suitability Test (SST) by making five replicate injections of the 100 µg/mL standard solution. The acceptance criteria must be met before proceeding with sample analysis.

System Suitability Test (SST)

The SST ensures that the chromatographic system is performing adequately for the intended analysis.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

Note on Chiral Separation

The method described here is an achiral method designed for quantifying the total amount of this compound, and it will not separate the R and S enantiomers. For enantiomeric purity analysis, a specialized Chiral Stationary Phase (CSP) is required.

Strategies for Chiral Separation:

  • Direct Separation: Use a chiral column, such as one based on macrocyclic glycopeptides (e.g., teicoplanin-based) or crown ethers.[4][5] These CSPs offer enantioselectivity for underivatized amino acids and related compounds.[6]

  • Indirect Separation: Derivatize the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral C18 column. However, direct analysis is often preferred to avoid extra sample preparation steps and potential impurities.[4]

Method development on a zwitterionic CSP, often using polar organic or aqueous-organic mobile phases, would be the recommended next step for resolving the enantiomers.[7][8]

Conclusion

This application note provides a scientifically grounded and detailed protocol for the routine analysis of this compound by RP-HPLC. By carefully controlling the mobile phase pH to manage the zwitterionic nature of the analyte, this method achieves excellent peak shape, reliable retention, and robust performance. The inclusion of clear system suitability criteria ensures that the method is self-validating and suitable for implementation in a regulated quality control or drug development laboratory.

References

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. PubMed. [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]

  • HPLC method dev strategies for Zwitterions. Chromatography Forum. [Link]

  • 3-Aminobenzoic acid. Wikipedia. [Link]

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Application and Protocol Guide for the Use of 3-(1-Aminoethyl)benzoic Acid in the Development of Caspase-3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Apoptosis with Precision

Caspase-3 is a critical executioner enzyme in the apoptotic pathway, responsible for the cleavage of key cellular proteins that leads to programmed cell death. Its dysregulation is implicated in a range of human pathologies, including neurodegenerative diseases, ischemic injury, and certain autoimmune disorders. Consequently, the development of potent and selective small molecule inhibitors of caspase-3 is a significant focus in therapeutic research.[1][2]

The benzoic acid scaffold is a versatile and privileged structure in medicinal chemistry, offering a rigid framework that can be readily functionalized to interact with enzyme active sites.[1] 3-(1-Aminoethyl)benzoic acid, in particular, presents a unique starting point for the design of novel non-peptidic caspase inhibitors. Its structure provides a benzylic amine that can be strategically modified to introduce an electrophilic "warhead" capable of covalently modifying the catalytic cysteine residue in the caspase-3 active site. This guide outlines the rational design, proposed synthesis, and evaluation of a novel caspase-3 inhibitor based on the this compound scaffold.

Rational Design of a Novel Caspase-3 Inhibitor: AEB-MA-001

The design of our proposed inhibitor, 3-(1-(4-(dimethylamino)but-2-enamido)ethyl)benzoic acid (AEB-MA-001) , is guided by established principles of non-peptidic caspase inhibitor design. The core strategy involves the introduction of a Michael acceptor, a type of α,β-unsaturated carbonyl compound, which acts as an electrophilic "warhead" to irreversibly alkylate the active site cysteine of caspase-3.[3]

The key components of AEB-MA-001 are:

  • This compound Scaffold: This provides the foundational structure. The benzoic acid moiety can participate in hydrogen bonding interactions within the active site, while the ethylamine linker positions the warhead for optimal interaction with the catalytic cysteine.

  • Michael Acceptor Warhead: An α,β-unsaturated amide is incorporated as the electrophilic trap. This class of warheads is known to be effective against cysteine proteases.[3][4] The conjugate addition of the active site cysteine's thiolate to the β-carbon of the double bond leads to irreversible inhibition.

  • Dimethylamino Group: The inclusion of a dimethylamino group on the butenamide chain is intended to enhance solubility and potentially introduce additional interactions with the enzyme.

G cluster_inhibitor AEB-MA-001 Design Rationale scaffold This compound (Scaffold) warhead Michael Acceptor (α,β-unsaturated amide) (Warhead) scaffold->warhead Positions caspase3 Caspase-3 Active Site (Target) warhead->caspase3 Covalent Modification of Cys Residue solubility Dimethylamino Group (Solubility/Interaction) solubility->warhead Modifies

Caption: Rational design of AEB-MA-001.

Experimental Protocols

Protocol 1: Synthesis of 3-(1-(4-(dimethylamino)but-2-enamido)ethyl)benzoic acid (AEB-MA-001)

This protocol outlines a plausible synthetic route for AEB-MA-001.

Materials:

  • This compound hydrochloride

  • 4-(Dimethylamino)but-2-enoic acid hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Amine Neutralization: To a solution of this compound hydrochloride (1.0 eq) in DMF, add DIPEA (2.2 eq) and stir at room temperature for 30 minutes.

  • Acid Activation: In a separate flask, dissolve 4-(Dimethylamino)but-2-enoic acid hydrochloride (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF. Stir at 0 °C for 30 minutes.

  • Coupling Reaction: Add the activated acid solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, AEB-MA-001.

G start This compound + 4-(Dimethylamino)but-2-enoic acid step1 Amide Coupling (EDC, HOBt, DIPEA, DMF) start->step1 step2 Aqueous Work-up (EtOAc, NaHCO3, Brine) step1->step2 step3 Purification (Silica Gel Chromatography) step2->step3 end AEB-MA-001 (Final Product) step3->end

Caption: Synthetic workflow for AEB-MA-001.

Protocol 2: Fluorometric Caspase-3 Inhibition Assay

This protocol is for determining the inhibitory activity of AEB-MA-001 against recombinant human caspase-3.

Materials:

  • Recombinant human caspase-3

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT

  • Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • AEB-MA-001 (dissolved in DMSO)

  • Known caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for positive control

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute recombinant caspase-3 to the working concentration in assay buffer.

    • Prepare a 2X stock solution of Ac-DEVD-AMC in assay buffer.

    • Prepare serial dilutions of AEB-MA-001 and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the serially diluted inhibitor solutions or vehicle control (for uninhibited enzyme activity).

    • Add 25 µL of the diluted caspase-3 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 25 µL of the 2X Ac-DEVD-AMC substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity at 37°C in kinetic mode for at least 30 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Expected Results

The inhibitory potency of AEB-MA-001 will be compared to known non-peptidic caspase-3 inhibitors. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, will be determined.

InhibitorScaffoldWarhead TypeReported Caspase-3 IC50 (nM)Reference
AEB-MA-001 (Proposed) This compound Michael Acceptor To be determined N/A
Isatin Sulfonamide DerivativeIsatinReversible Carbonyl2-6[5]
Anilinoquinazoline (AQZ)AnilinoquinazolineNon-covalent90-800 (Ki)[6]
CS4566NaphtholNon-covalentValue not specified[1]
Ac-DEVD-CHO (Peptidic)PeptideAldehyde~3[7]

Visualization of the Apoptotic Pathway

The following diagram illustrates the central role of caspase-3 in the apoptotic cascade.

G cluster_pathway Apoptotic Pathway stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) initiator_caspases Initiator Caspases (Caspase-8, Caspase-9) stimulus->initiator_caspases Activates executioner_caspases Executioner Caspases (Caspase-3, -6, -7) initiator_caspases->executioner_caspases Activates substrates Cellular Substrates (PARP, lamins, etc.) executioner_caspases->substrates Cleaves apoptosis Apoptosis substrates->apoptosis inhibitor AEB-MA-001 inhibitor->executioner_caspases Inhibits

Caption: Simplified apoptotic pathway highlighting caspase-3.

Trustworthiness and Self-Validation

The protocols described herein are based on established methodologies in medicinal chemistry and enzymology. The caspase-3 inhibition assay includes essential controls (vehicle and positive inhibitor) to ensure the validity of the results. The purity and identity of the synthesized AEB-MA-001 should be confirmed by standard analytical techniques (e.g., NMR, LC-MS, HRMS) before biological evaluation.

References

  • Allen, D. A., et al. (2003). Identification of potent and novel small-molecule inhibitors of caspase-3. Bioorganic & Medicinal Chemistry Letters, 13(21), 3651-3655. [Link]

  • Asgian, J. L., et al. (2002). A novel nonpeptidic caspase-3/7 inhibitor, (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin reduces myocardial ischemic injury. European Journal of Pharmacology, 456(1-3), 59-68. [Link]

  • Biovision Inc. (2016). Caspase-3 Fluorometric Substrate, DEVD-AFC. [Link]

  • Ekici, O. D., et al. (2006). Design, synthesis, and evaluation of aza-peptide Michael acceptors as selective and potent inhibitors of caspases-2, -3, -6, -7, -8, -9, and -10. Journal of Medicinal Chemistry, 49(19), 5728-5749. [Link]

  • García-Argüello, S. F., et al. (2021). List of non-peptidic inhibitors of caspase-3/7. ResearchGate. [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]

  • Lee, D., et al. (2001). Potent and selective nonpeptide inhibitors of caspases 3 and 7. Journal of Medicinal Chemistry, 44(12), 2015-2026. [Link]

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • Mathur, A., et al. (2004). Michael acceptors as cysteine protease inhibitors. Medicinal Research Reviews, 24(5), 541-566. [Link]

  • O'Brien, T., et al. (2009). Design, synthesis, and discovery of novel non-peptide inhibitor of Caspase-3 using ligand based and structure based virtual screening approach. Bioorganic & Medicinal Chemistry Letters, 19(16), 4515-4520. [Link]

  • ResearchGate. (n.d.). Some of the reported caspase-3 inhibitors. IC50 = 120 nM; IC50 = 44 nM;.... [Link]

  • ResearchGate. (n.d.). Summary of caspase inhibitor IC50 values for data depicted in figures.... [Link]

  • Scott, C. W., et al. (2003). Novel small molecule inhibitors of caspase-3 block cellular and biochemical features of apoptosis. Journal of Pharmacology and Experimental Therapeutics, 304(1), 433-440. [Link]

  • U.S. National Library of Medicine. (2010). Table 2, IC50 values for selected compounds versus caspase panel. [Link]

Sources

Application Notes and Protocols for Reactions Involving 3-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 3-(1-Aminoethyl)benzoic Acid in Medicinal Chemistry

This compound is a non-proteinogenic amino acid that presents a unique structural motif for drug discovery and development. Its architecture, featuring a chiral center at the α-position to the amino group and a benzoic acid moiety, offers a versatile scaffold for creating novel therapeutic agents. The spatial arrangement of the amino and carboxylic acid groups, combined with the rigidity of the benzene ring, allows for the precise design of molecules that can interact with biological targets with high specificity. This application note provides a comprehensive guide to the experimental setup for key reactions involving this compound, with a focus on peptide synthesis and derivatization of its functional groups. The protocols detailed herein are designed to ensure high yield, purity, and stereochemical integrity of the final products.

Chemical Properties and Handling

This compound is a stable compound, but appropriate handling procedures should be followed. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
AppearanceWhite to off-white solidGeneral observation
StorageStore in a cool, dry placeGeneral laboratory practice

Part 1: Peptide Bond Formation with this compound

The formation of an amide bond is a cornerstone of peptide synthesis. The presence of a chiral center and potential steric hindrance from the α-methyl group in this compound necessitates the careful selection of coupling reagents and reaction conditions to minimize racemization and ensure high coupling efficiency.[1]

Logical Workflow for Peptide Coupling

Peptide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protect_Amine Protect Amino Group (e.g., Fmoc/Boc) Activate_Carboxyl Activate Carboxyl Group (Coupling Reagent) Protect_Amine->Activate_Carboxyl Coupling Couple with Amino Acid/Amine Activate_Carboxyl->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification (RP-HPLC) Deprotection->Purification

Caption: General workflow for peptide bond formation involving this compound.

Protocol 1.1: Solution-Phase Peptide Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered amino acids, due to its ability to form highly reactive OAt-esters which minimizes the risk of racemization.[2][3]

Materials:

  • N-protected this compound (e.g., Fmoc- or Boc-protected)

  • Amino acid ester hydrochloride or free amine

  • HATU (1.0 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected this compound (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 10-15 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DMF and add DIPEA (2.2 equivalents). Stir for 5 minutes.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica gel.

Comparative Data for Coupling Reagents:

Coupling ReagentBaseTypical Reaction TimeRacemization RiskNotes
HATUDIPEA, Collidine1-4 hoursLowHighly efficient for hindered couplings.[1]
HBTU/HOBtDIPEA, NMM2-6 hoursLow to moderateA common and effective choice.
EDC/HOBtDIPEA, NMM4-12 hoursModerateEconomical, but may be slower.[4]
DCC/HOBtNone (in DCM)4-12 hoursModerateByproduct (DCU) precipitation can be an issue in solution phase.

Part 2: Derivatization of Functional Groups

Beyond peptide bond formation, the amino and carboxylic acid groups of this compound can be derivatized to explore a wider chemical space.

Protocol 2.1: N-Acylation of the Amino Group

This protocol describes the acylation of the primary amine to form an amide linkage with a different carboxylic acid.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)

  • HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)

  • Triethylamine (TEA) or DIPEA (3.0 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF. Stir at 0 °C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve this compound hydrochloride (1.1 equivalents) in anhydrous DMF and add TEA (3.0 equivalents).

  • Reaction: Add the amine solution to the activated carboxylic acid solution at 0 °C and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up as described in Protocol 1.1.

  • Purification: Purify the N-acylated product by column chromatography.

Protocol 2.2: Esterification of the Carboxylic Acid Group

Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an excess of alcohol in the presence of an acid catalyst.[5]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used in large excess as solvent)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) (catalytic)

Procedure:

  • Setup: Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., 20 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting ester by column chromatography.

Derivatization Workflow

Derivatization Workflow cluster_amine Amine Derivatization cluster_acid Carboxylic Acid Derivatization Start This compound N_Acylation N-Acylation (Amide Formation) Start->N_Acylation N_Alkylation Reductive Amination (Secondary/Tertiary Amine) Start->N_Alkylation Esterification Ester Formation Start->Esterification Amide_Formation Amide Formation (Coupling with another amine) Start->Amide_Formation

Caption: Key derivatization strategies for this compound.

Part 3: Protecting Group Strategies

The selective protection of the amino and carboxylic acid functionalities is crucial for multi-step syntheses.[3][6]

Amino Group Protection
  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed with piperidine in DMF. It is widely used in solid-phase peptide synthesis.

  • Boc (tert-butyloxycarbonyl): This group is acid-labile and is removed with trifluoroacetic acid (TFA). It is common in both solution-phase and solid-phase synthesis.

Carboxylic Acid Group Protection
  • Methyl or Ethyl Esters: These are simple protecting groups that can be removed by saponification (e.g., with NaOH).

  • Benzyl Ester (OBn): This group is removed by hydrogenolysis (H₂/Pd-C), which is a mild deprotection method.

  • tert-Butyl Ester (OtBu): This group is acid-labile and can be removed with TFA, making it orthogonal to Fmoc protection.

Conclusion

This compound is a valuable building block in medicinal chemistry. The protocols outlined in this application note provide a robust framework for its incorporation into peptides and for the derivatization of its functional groups. The choice of reagents and reaction conditions should be guided by the specific synthetic target, taking into account potential steric hindrance and the need to preserve stereochemical integrity. Careful monitoring and purification are essential to obtain high-quality products for downstream applications in drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Diastereomers, Separation of | Request PDF. ResearchGate. Retrieved from [Link]

  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. Retrieved from [Link]

  • Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. Retrieved from [Link]

  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. SciSpace.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Organic Chemistry Portal. Retrieved from [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Acta Pharmaceutica Sinica B, 8(3), 326-338.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • Kent, S. B. H. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Huckabee, B. K., & Wigal, C. T. (2000). A Simple, One-Pot Synthesis of N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595.
  • CN107417546A. (2017). A kind of synthetic method with optically active α methylbenzylamines.
  • Fokin, V. V. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules, 28(16), 6099.
  • Danishefsky, S. J., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Terayama, K., et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery, 2(5), 1369-1379.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters Corporation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Retrieved from [Link]

  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Terayama, K., et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery, 2(5), 1369-1379.
  • Maglia, G., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society, 145(33), 18456-18464.
  • Albericio, F., & Carpino, L. A. (2012). Protecting Groups in Peptide Synthesis. Springer Protocols.
  • Kappe, C. O., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. Retrieved from [Link]

  • Terayama, K., et al. (2023).
  • Jadhav, S. A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4995.
  • Saikia, L., & Phukan, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 9(2), 658-661.
  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Katritzky, A. R., & Singh, S. K. (2004). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ARKIVOC, 2004(5), 68-75.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]

  • US5977409A. (1999). Method of using α-substituted benzylamine chiral auxiliary synthetic reagents.
  • Schmidt, B., & Toplak, M. (2014). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 4(3), 119-125.
  • WO2019059801A1. (2019). Method for preparing benzoic acid esters.
  • Mabrouk, E. H. (2019). N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. International Journal of Chemical and Pharmaceutical Sciences, 7(5), 54-57.
  • Schepartz, A., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1113-1121.
  • da Silva, J. P., et al. (2015). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Journal of the Brazilian Chemical Society, 26(8), 1693-1699.
  • Asiri, A. M., et al. (2019). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. BMC Chemistry, 13(1), 1-13.
  • Basappa, et al. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 11(8), 108-115.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1-Aminoethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our focus is on providing practical, scientifically-grounded advice to ensure the successful and efficient production of this valuable compound.

I. Overview of Synthetic Strategy: Reductive Amination

The most common and efficient laboratory-scale synthesis of this compound is the direct reductive amination of 3-acetylbenzoic acid. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

The overall transformation is as follows:

Reductive Amination ketone 3-Acetylbenzoic Acid ammonia +   NH₃ (Ammonia source) reducer +   [H] (Reducing Agent) product This compound reducer->product      One-pot reaction (e.g., Methanol, pH ~6-7)

Caption: One-pot synthesis via reductive amination.

The success of this reaction hinges on the careful selection of the reducing agent to selectively reduce the C=N bond of the imine intermediate without significantly reducing the starting ketone.

II. Detailed Experimental Protocol: One-Pot Reductive Amination

This protocol provides a general procedure for the synthesis of this compound using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

  • 3-Acetylbenzoic acid

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 3-acetylbenzoic acid (1.0 equiv).

  • Ammonia Source: Add ammonium acetate (5-10 equiv) and anhydrous methanol (approx. 0.2-0.5 M concentration of the ketone).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the stirred suspension. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous layer with water and wash with an organic solvent (e.g., DCM or EtOAc) to remove non-polar impurities.

    • The aqueous layer contains the product as a salt.

  • Purification: The primary method for purification is isoelectric precipitation (see Section V for a detailed protocol).

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is very slow or has stalled. What are the possible causes and solutions?

  • Cause A: Inefficient Imine Formation. The formation of the imine from the ketone and ammonia is an equilibrium-driven process. The presence of water can inhibit this step.

    • Solution: Ensure you are using anhydrous solvents. The addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial, although often not necessary with a large excess of the ammonia source.[1]

  • Cause B: Incorrect pH. Imine formation is typically favored under mildly acidic conditions (pH 5-7).[2] If the medium is too acidic, the ammonia will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.

    • Solution: Using ammonium acetate helps to buffer the reaction in a suitable pH range. If you are using other ammonia sources like aqueous ammonia, the pH might need adjustment.

  • Cause C: Inactive Reducing Agent. Sodium triacetoxyborohydride is moisture-sensitive.

    • Solution: Use a fresh bottle of the reagent or ensure it has been stored under anhydrous conditions.

Q2: My yield is low, and I have significant side products. What are they and how can I avoid them?

  • Cause A: Reduction of the Starting Ketone. A common side product is 3-(1-hydroxyethyl)benzoic acid, formed by the reduction of the ketone carbonyl group.

    • Solution: This occurs when a non-selective reducing agent is used, or when the imine formation is slow.

      • Use a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are highly selective for the iminium ion over the ketone.[2][3] Sodium borohydride (NaBH₄) is less selective and can lead to significant alcohol byproduct formation if added before the imine has fully formed.[1]

      • Employ a two-step procedure. First, ensure complete imine formation (monitor by TLC/LC-MS), then add the reducing agent (like NaBH₄).[1]

  • Cause B: Formation of Secondary Amine. The newly formed primary amine product can react with another molecule of the starting ketone to form a secondary amine impurity.

    • Solution: Use a large excess of the ammonia source (e.g., 10 equivalents of ammonium acetate) to outcompete the product amine in reacting with the ketone.

Troubleshooting_Yield Start Low Yield of This compound Problem1 Side Product: 3-(1-Hydroxyethyl)benzoic acid (Ketone Reduction) Start->Problem1 Problem2 Side Product: Secondary Amine (Over-alkylation) Start->Problem2 Problem3 Incomplete Reaction Start->Problem3 Solution1A Use more selective reducing agent (NaBH(OAc)₃ or NaBH₃CN) Problem1->Solution1A Solution1B Use two-step procedure: 1. Form imine completely 2. Add NaBH₄ Problem1->Solution1B Solution2 Increase excess of ammonia source (e.g., >10 eq. NH₄OAc) Problem2->Solution2 Solution3A Use anhydrous solvents Problem3->Solution3A Solution3B Check pH (ideal ~6-7) Problem3->Solution3B Solution3C Use fresh/active reducing agent Problem3->Solution3C

Caption: Troubleshooting flowchart for low yield issues.

Q3: I am using Sodium Cyanoborohydride (NaBH₃CN) and I have safety concerns. What should I be aware of?

  • Answer: NaBH₃CN is an excellent selective reducing agent, but it is highly toxic. A significant hazard is the potential release of highly toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes too acidic (pH < 5).[4] Always handle NaBH₃CN in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Quench the reaction carefully in a basic solution. Due to these concerns, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less toxic and does not produce cyanide byproducts.[3]

IV. Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

  • Answer: The "best" reducing agent depends on a balance of selectivity, cost, safety, and scale. The table below provides a comparison. For laboratory-scale synthesis where yield and selectivity are paramount, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the top choice due to its high selectivity and better safety profile compared to NaBH₃CN.[3]

Reducing AgentTypical Yield RangeSelectivity (Imine vs. Ketone)Key AdvantagesKey Disadvantages
NaBH(OAc)₃ 80-95%ExcellentHigh selectivity, mild, low toxicity, one-pot procedure.[5]Higher cost, moisture sensitive.[1]
NaBH₃CN 85-95%ExcellentHigh selectivity, stable in MeOH, one-pot procedure.[4]Highly toxic , generates HCN waste.[4]
NaBH₄ 50-80%ModerateLow cost, readily available.Reduces ketones; often requires a two-step procedure for good yield.[1]
H₂/Catalyst (e.g., Pd/C) VariableGood to Excellent"Green" reagent, cost-effective on large scale.Requires specialized high-pressure equipment; potential for ring reduction.[6]
Note: Yields are estimates for 3-acetylbenzoic acid based on typical performance for aromatic ketones and may vary with reaction conditions.

Q2: Can I use a different ammonia source, like aqueous ammonia?

  • Answer: Yes, other ammonia sources like ammonium chloride or aqueous ammonia can be used. However, ammonium acetate is often preferred because it also acts as a buffer to maintain a favorable pH for the reaction. If using aqueous ammonia, you may need to add a mild acid like acetic acid to adjust the pH to the optimal range of 6-7.

Q3: Is the Leuckart-Wallach reaction a viable alternative?

  • Answer: The Leuckart-Wallach reaction, which uses ammonium formate or formamide as both the nitrogen source and reducing agent, is a classical method for reductive amination.[7] However, it typically requires very high temperatures (160-190°C), which can lead to side reactions and decomposition, especially with a multifunctional molecule like 3-acetylbenzoic acid.[8][9] The primary product is often the N-formyl derivative, which requires a separate hydrolysis step to yield the free amine. For these reasons, modern methods using borohydride reagents are generally preferred for their milder conditions and higher yields.

V. Purification Protocol: Isoelectric Precipitation

This compound is an amino acid, meaning it has both an acidic (carboxylic acid) and a basic (amino) functional group. This property can be exploited for a highly effective, non-chromatographic purification method called isoelectric precipitation.

The Principle: An amino acid exists as a zwitterion at a specific pH, known as its isoelectric point (pI). At the pI, the net charge of the molecule is zero, and its solubility in water is at a minimum.[10] By adjusting the pH of the crude aqueous solution to the pI, the product will precipitate out, leaving more soluble impurities behind.

Estimating the pI: The pI can be estimated by averaging the pKa values of the carboxylic acid and the protonated amino group.

  • pKa of benzoic acid: ~4.2

  • pKa of a typical benzylic ammonium ion: ~9.5

  • Estimated pI for this compound ≈ (4.2 + 9.5) / 2 = 6.85

This suggests the product will be least soluble at a near-neutral pH.

Purification Procedure:

  • Prepare the Crude Solution: After the reaction work-up, you should have the product in an aqueous solution (likely basic from the NaHCO₃ quench).

  • Initial pH Adjustment: Transfer the aqueous solution to a beaker with a magnetic stirrer. Slowly add 1 M HCl dropwise to lower the pH. You will likely see some impurities (like unreacted starting material) precipitate as the solution becomes acidic. Filter these off if necessary.

  • Induce Precipitation: Continue to slowly add 1 M NaOH (or 1 M HCl if you overshot) to carefully adjust the pH of the filtrate towards the estimated pI (~6.8-7.0).

  • Observe Precipitation: As you approach the pI, a white precipitate of this compound should form.

  • Isolate the Product: Once precipitation is maximized, cool the mixture in an ice bath for 30-60 minutes to further decrease solubility.

  • Collect and Wash: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

VI. References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Leuckart reaction. (n.d.). Grokipedia. [Link]

  • Myers, A. (n.d.). Reductive Amination. Harvard University Chemistry Handout. [Link]

  • THE LEUCKART REACTION. (n.d.). Organic Reactions. [Link]

  • Reductive Amination - Sodium Cyanoborohydride (NaCNBH3). (n.d.). Common Organic Chemistry. [Link]

  • Reductive Amination // Acetylation Experiment 3. (2025). AMyD. [Link]

  • Reductive amination NaB(AcO)3. (2023). Reddit. [Link]

  • Leuckart reaction. (n.d.). Wikipedia. [Link]

  • NEt3 BH3CN. (n.d.). Biotage. [Link]

  • the leuckart reaction. (n.d.). Erowid. [Link]

  • 3-Aminobenzoic acid. (n.d.). Wikipedia. [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]

  • Catalytic Hydrogenation of Benzoic Acid. (2015). ResearchGate. [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). (2023). Master Organic Chemistry. [Link]

  • 3-Acetyl-benzoic acid. (2010). PubMed. [Link]

  • Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). (n.d.). Cheméo. [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. (2021). CABI Digital Library. [Link]

  • Isoelectric point and zwitterions. (n.d.). Khan Academy. [Link]

  • How to Calculate the Isoelectric Point of Amino Acids?. (n.d.). MtoZ Biolabs. [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. (2021). ResearchGate. [Link]

  • How to calculate an isoelectric point with 3 pKa. (2020). Quora. [Link]

  • How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. (2019). YouTube. [Link]

  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. (2017). MDPI. [Link]

Sources

Technical Support Center: Synthesis of 3-(1-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-(1-Aminoethyl)benzoic acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this synthesis and avoid common pitfalls.

Introduction to the Synthetic Challenge

The synthesis of this compound, a chiral bifunctional molecule, presents several challenges. The presence of both an acidic carboxylic acid group and a basic amino group in the target molecule, along with a chiral center, necessitates careful planning and execution of the synthetic route to avoid side reactions and ensure high purity and enantioselectivity. The most common and direct synthetic approach is the reductive amination of 3-acetylbenzoic acid. An alternative, though less direct, route involves a Hofmann rearrangement of a corresponding amide. This guide will focus primarily on the reductive amination pathway, with a discussion of the potential pitfalls of the Hofmann rearrangement.

Visualizing the Primary Synthetic Pathway: Reductive Amination

reductive_amination start 3-Acetylbenzoic Acid intermediate Imine Intermediate start->intermediate + NH3 / NH4OAc - H2O side_product 3-(1-Hydroxyethyl)benzoic acid start->side_product + [H] (e.g., NaBH4) product This compound intermediate->product + [H] (e.g., NaBH3CN)

Caption: Reductive amination pathway for this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What is the most common side reaction during the reductive amination of 3-acetylbenzoic acid?

The most prevalent side reaction is the reduction of the ketone carbonyl group in the starting material, 3-acetylbenzoic acid, to a secondary alcohol, yielding 3-(1-hydroxyethyl)benzoic acid.[1] This occurs when the reducing agent is not sufficiently selective for the imine intermediate over the ketone.

Troubleshooting This Issue:

  • Choice of Reducing Agent: The choice of hydride donor is critical.

    • Recommended: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are preferred as they are less reactive and will selectively reduce the protonated imine intermediate over the ketone at mildly acidic pH.[1][2][3]

    • To Avoid: Stronger reducing agents like sodium borohydride (NaBH4) are more likely to reduce the starting ketone, leading to the alcohol impurity.[3][4] If NaBH4 must be used, the imine should be allowed to form completely before the reducing agent is added.[3]

  • pH Control: The reaction should be maintained at a slightly acidic pH (typically 4-6). This ensures the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the starting ketone.

Reducing Agent Selectivity for Imine Common Side Products
NaBH3CN HighMinimal alcohol formation
NaBH(OAc)3 HighMinimal alcohol formation
NaBH4 LowSignificant 3-(1-hydroxyethyl)benzoic acid
FAQ 2: My reaction is sluggish and gives a low yield of the desired amine. What are the likely causes?

Low yields can stem from incomplete imine formation or inefficient reduction.

Troubleshooting This Issue:

  • Imine Formation Equilibrium: The formation of the imine from the ketone and ammonia source is a reversible reaction that produces water.[2]

    • Water Removal: The presence of excess water can shift the equilibrium back towards the starting materials. While not always practical in a one-pot reaction, using a dehydrating agent or a setup that allows for water removal (like a Dean-Stark trap in some applications, though less common for this specific synthesis) can drive the reaction forward.

    • Ammonia Source: Using a large excess of the ammonia source, such as ammonium acetate or ammonia in an alcoholic solvent, can also push the equilibrium towards the imine.

  • Catalyst Deactivation: If using a catalytic hydrogenation method for reduction (e.g., Pd/C with H2), the amine product or starting materials can sometimes deactivate the catalyst.[2]

  • Steric Hindrance: While not a major issue for this specific molecule, significant steric hindrance around the carbonyl group can slow down the initial nucleophilic attack by ammonia.

FAQ 3: I am considering using a Hofmann rearrangement. What are the potential side reactions with this method?

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[5] To synthesize this compound via this route, one would need to start with 3-(2-methyl-3-oxobutanamido)benzoic acid or a similar precursor. The key intermediate in the Hofmann rearrangement is an isocyanate.[5][6][7]

Potential Side Reactions:

  • Carbamate Formation: The isocyanate intermediate is highly electrophilic and can be trapped by nucleophiles. If the reaction is carried out in an alcohol solvent (e.g., methanol or ethanol), the alcohol can attack the isocyanate to form a stable carbamate, which will not hydrolyze to the desired amine under the reaction conditions.[5]

  • Urea Formation: The newly formed amine product can also act as a nucleophile and react with another molecule of the isocyanate intermediate to form a urea byproduct. This can be minimized by controlling the reaction stoichiometry and addition rates.

hofmann_side_reactions isocyanate Isocyanate Intermediate amine Desired Amine isocyanate->amine + H2O - CO2 carbamate Carbamate Byproduct isocyanate->carbamate + ROH (Solvent) urea Urea Byproduct isocyanate->urea + R'-NH2 (Product)

Caption: Fate of the isocyanate intermediate in the Hofmann rearrangement.

FAQ 4: How can I protect the carboxylic acid and amino groups to prevent side reactions?

In multi-step syntheses involving this molecule, or if harsh reagents are used, protection of the functional groups may be necessary.[8][9]

Protecting Group Strategies:

  • Amino Group Protection: The amino group is nucleophilic and can undergo undesired alkylation or acylation. Common protecting groups include:

    • Boc (tert-butoxycarbonyl): Introduced using Boc-anhydride and removed with mild acid (e.g., TFA).[10][11]

    • Fmoc (9-fluorenylmethoxycarbonyl): Stable to acid but removed with a base like piperidine.[10][11]

    • Z (benzyloxycarbonyl): Removed by hydrogenolysis.[10][11]

  • Carboxylic Acid Protection: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to prevent it from acting as an acid or a nucleophile (as the carboxylate). Esters are typically removed by acid- or base-catalyzed hydrolysis.

The choice of protecting groups should be "orthogonal," meaning one can be removed without affecting the other.[9]

FAQ 5: The final product is a racemate. What are the best methods for chiral resolution?

Since the synthesis starts from an achiral ketone, the product will be a racemic mixture of (R)- and (S)-3-(1-aminoethyl)benzoic acid. Chiral resolution is necessary to isolate the desired enantiomer.

Troubleshooting Chiral Resolution:

  • Diastereomeric Salt Crystallization: This is a common method for resolving chiral amines.[12]

    • Problem: Poor enantiomeric excess (ee) after crystallization.

    • Solution:

      • Screen Chiral Resolving Agents: Use a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts with different solubilities.[13]

      • Optimize Solvent: The choice of solvent is crucial for achieving good separation of the diastereomeric salts. Experiment with different solvents or solvent mixtures.[12]

      • Control Crystallization Conditions: Factors like temperature, cooling rate, and agitation time can significantly impact the purity of the crystallized diastereomer.[12][13] Insufficient equilibration time may lead to incomplete precipitation of the less soluble salt.[12]

  • Chiral Chromatography: Chiral HPLC or SFC can be used for both analytical and preparative separation of enantiomers.[][15] This method offers high resolution but may be more expensive for large-scale purification.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Acetylbenzoic Acid
  • Dissolution: In a round-bottom flask, dissolve 3-acetylbenzoic acid (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • pH Adjustment: Adjust the pH of the solution to approximately 6 using glacial acetic acid.

  • Addition of Reducing Agent: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding dilute HCl until gas evolution ceases. Remove the methanol under reduced pressure.

  • Purification: Adjust the pH of the aqueous residue to the isoelectric point of the amino acid to precipitate the product. The crude product can be further purified by recrystallization or chromatography.

Protocol 2: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-tartaric acid).

  • Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved separation, extended stirring (e.g., 1.5 hours) may be beneficial.[12][13]

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine and liberate the free enantiomerically enriched amino acid. Extract the product or collect it by filtration if it precipitates.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

References

  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). PubMed - NIH. [Link]

  • Amino Acid-Protecting Groups. (2019). [Source not explicitly stated in snippet]. [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not explicitly stated in snippet]. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? (2012). ResearchGate. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020). PubMed Central. [Link]

  • Hofmann rearrangement. (n.d.). Wikipedia. [Link]

  • Synthesis of 3-amino-benzoic acid. (n.d.). PrepChem.com. [Link]

  • Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. (2025). JoVE. [Link]

  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • The Hofmann Reaction. (n.d.). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]

  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (n.d.).
  • Reductive Amination - Common Conditions. (n.d.). [Source not explicitly stated in snippet]. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(1-Aminoethyl)benzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-(1-aminoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the chemical modification of this versatile building block. The unique bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, presents specific challenges and opportunities in synthesis that this guide will address.

Introduction to Derivatization Strategies

This compound is a valuable scaffold in medicinal chemistry and materials science. Its derivatization allows for the systematic exploration of structure-activity relationships (SAR) by modifying its pharmacokinetic and pharmacodynamic properties. The primary amine serves as a key nucleophilic handle for a variety of transformations, including acylation, sulfonylation, and reductive amination. However, the presence of the carboxylic acid can influence reactivity and lead to unwanted side reactions if not properly considered. This guide will provide a structured approach to optimizing these derivatization reactions.

Core Derivatization Reactions: Troubleshooting and FAQs

This section is organized in a question-and-answer format to directly address potential issues you may encounter.

N-Acylation: Forming Amides

N-acylation is a fundamental transformation for converting the primary amine of this compound into an amide. This is typically achieved using acylating agents like acyl chlorides or acid anhydrides.

Q1: I am observing low yields in my acylation reaction with acetyl chloride. What are the likely causes and how can I improve the outcome?

A1: Low yields in the acylation of this compound are often due to several factors. Firstly, the carboxylic acid moiety can interfere with the reaction. Under basic conditions, the carboxylate can act as a competing nucleophile, although this is generally less favorable than the amine. More critically, the starting material exists as a zwitterion, which can affect its solubility and the availability of the free amine for reaction.

Here is a troubleshooting workflow to improve your yield:

  • Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to acylation.[1] This prevents any potential side reactions involving the carboxylate and improves the solubility of the starting material in common organic solvents.

  • Optimize the Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing with the primary amine.[1] Use at least 2 equivalents of the base: one to neutralize the HCl byproduct and one to deprotonate the ammonium salt of the amino acid.

  • Solvent Selection: A polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is generally suitable. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride.

  • Temperature Control: The reaction is typically exothermic. Running the reaction at 0 °C, especially during the addition of the acyl chloride, can minimize side reactions.

Experimental Protocol: N-Acetylation of this compound (with Carboxylic Acid Protection)

  • Esterification: Suspend this compound (1.0 eq) in methanol. Cool to 0 °C and bubble in HCl gas until the solution is saturated, or add thionyl chloride (1.2 eq) dropwise. Stir at room temperature overnight. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

  • Acylation: Dissolve the methyl 3-(1-aminoethyl)benzoate hydrochloride (1.0 eq) in anhydrous DCM. Cool to 0 °C and add triethylamine (2.5 eq). Stir for 10 minutes. Slowly add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q2: I am concerned about the chemoselectivity of the acylation. Can the carboxylic acid react with the acylating agent?

A2: While direct acylation of the carboxylic acid to form a mixed anhydride is possible, the primary amine is significantly more nucleophilic and will react preferentially, especially at lower temperatures.[2] However, to ensure complete chemoselectivity and avoid any potential for side products, protecting the carboxylic acid as an ester is the recommended strategy.[1]

N-Sulfonylation: Forming Sulfonamides

Sulfonylation of the primary amine with a sulfonyl chloride in the presence of a base yields a stable sulfonamide.

Q1: My sulfonylation reaction is sluggish and gives a complex mixture of products. How can I optimize this reaction?

A1: Similar to acylation, the zwitterionic nature of this compound can lead to poor solubility and incomplete reaction. Protecting the carboxylic acid is a key first step. Additionally, sulfonylation reactions can be sensitive to the choice of base and reaction conditions.

Troubleshooting Steps:

  • Carboxylic Acid Protection: Esterify the carboxylic acid as described in the acylation protocol.

  • Choice of Base: Pyridine is a commonly used base and solvent for sulfonylation reactions. Alternatively, triethylamine in a solvent like DCM can be effective.[3]

  • Reaction Temperature: Perform the reaction at 0 °C to control the reaction rate and minimize side product formation.

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.

Table 1: Recommended Conditions for N-Sulfonylation of Methyl 3-(1-aminoethyl)benzoate

ParameterRecommended ConditionRationale
Substrate Methyl 3-(1-aminoethyl)benzoateProtected carboxylic acid enhances solubility and prevents side reactions.
Sulfonylating Agent Aryl or alkyl sulfonyl chloride (1.05 eq)Slight excess ensures complete consumption of the amine.
Base Pyridine (as solvent) or Triethylamine (2.2 eq)Neutralizes HCl byproduct and facilitates the reaction.
Solvent Pyridine or Anhydrous DCMAprotic solvents are preferred.
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the sulfonyl chloride.
Reductive Amination: Forming Secondary or Tertiary Amines

Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to a more substituted amine.[4][5]

Q1: I am attempting a reductive amination with an aldehyde, but the reaction is not going to completion. What could be the issue?

A1: Incomplete reductive amination can be due to several factors, including the choice of reducing agent, pH of the reaction medium, and the reactivity of the carbonyl compound.

Optimization Strategies:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of a slightly acidic pH, which is optimal for imine formation.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[6]

  • pH Control: The formation of the imine intermediate is pH-dependent. A slightly acidic medium (pH 4-6) is generally optimal to facilitate both the nucleophilic attack of the amine and the dehydration to the imine.[4] Acetic acid can be used as a catalyst.

  • Solvent: Dichloroethane (DCE) or methanol are common solvents for reductive amination.

  • Carboxylic Acid Considerations: The carboxylic acid of this compound can protonate the amine, rendering it less nucleophilic. It is highly recommended to protect the carboxylic acid as an ester before performing the reductive amination.

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Reductive_Amination_Workflow Start Start with This compound Protect_COOH Protect Carboxylic Acid (e.g., Esterification) Start->Protect_COOH Reductive_Amination Reductive Amination: - Aldehyde/Ketone (1.0-1.2 eq) - NaBH(OAc)3 (1.5 eq) - AcOH (cat.) - DCE or MeOH Protect_COOH->Reductive_Amination Workup Aqueous Work-up Reductive_Amination->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Final N-Alkylated Product Purification->Final_Product

Caption: Workflow for the reductive amination of this compound.

Troubleshooting Decision Tree

dot

Troubleshooting_Tree Start Low Yield or Complex Mixture Check_Protection Is the carboxylic acid protected? Start->Check_Protection Protect Protect the carboxylic acid as an ester. Check_Protection->Protect No Check_Reagents Are reagents pure and anhydrous? Check_Protection->Check_Reagents Yes Protect->Check_Reagents Purify_Reagents Purify/dry solvents and check reagent quality. Check_Reagents->Purify_Reagents No Check_Stoichiometry Is the stoichiometry of base and reagents correct? Check_Reagents->Check_Stoichiometry Yes Purify_Reagents->Check_Stoichiometry Adjust_Stoichiometry Optimize stoichiometry, especially the base. Check_Stoichiometry->Adjust_Stoichiometry No Check_Temperature Is the reaction temperature controlled? Check_Stoichiometry->Check_Temperature Yes Adjust_Stoichiometry->Check_Temperature Adjust_Temperature Run the reaction at a lower temperature (e.g., 0 °C). Check_Temperature->Adjust_Temperature No Success Improved Yield Check_Temperature->Success Yes Adjust_Temperature->Success

Caption: A decision tree for troubleshooting common derivatization issues.

FAQs on Handling this compound

Q: Do I always need to protect the carboxylic acid group?

A: While not always strictly necessary for every reaction, protecting the carboxylic acid is highly recommended for achieving clean, high-yielding, and reproducible results.[2] It simplifies the reaction by preventing the formation of the zwitterion, improving solubility in organic solvents, and eliminating the carboxylate as a potential competing nucleophile.

Q: What are the best methods for protecting the carboxylic acid?

A: The most common and straightforward method is esterification.

  • Fischer Esterification: Refluxing the amino acid in an alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄ or gaseous HCl) is a classic method.

  • Thionyl Chloride: Reacting the amino acid with thionyl chloride in an alcohol at low temperature is a very effective way to form the ester hydrochloride salt in one step.[7]

Q: How can I purify my derivatized product?

A: Purification strategies will depend on the properties of your final compound.

  • Extraction: A standard aqueous work-up can remove water-soluble byproducts and excess reagents.

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying a wide range of derivatives. The choice of eluent will depend on the polarity of your product.

Q: What analytical techniques are best for monitoring the reaction progress?

A:

  • Thin-Layer Chromatography (TLC): TLC is an excellent, rapid method for qualitatively monitoring the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS can be used to track the formation of the desired product and identify any side products by their mass-to-charge ratio.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Benzoic acid, 3-amino-, ethyl ester. (n.d.). In NIST WebBook. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). Molecules. Retrieved from [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (2020). Analytical Chemistry. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (2017). Boletín de la Sociedad Química de México. Retrieved from [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Synthetic methods: Part (iii) protecting groups. (2014). ResearchGate. Retrieved from [Link]

  • Process for the purification of benzoic acid by distillation with an amine. (n.d.). Google Patents.
  • (S)-3-(1-Aminoethyl)benzoic acid hydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (2016). Molecules. Retrieved from [Link]

  • Benzoic acid, 3-amino-, ethyl ester. (n.d.). In NIST WebBook. Retrieved from [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID. (2019). European Patent Office. Retrieved from [Link]

  • Protecting Groups List. (n.d.). SynArchive. Retrieved from [Link]

  • Method for preparing 3-(1-cyanoalkyl) benzoic acid. (n.d.). Google Patents.
  • Novel technology for synthesis of aminomethylbenzoic acid. (n.d.). Google Patents.
  • Optimization of derivatization with 2-aminobenzoic acid for determination of monosaccharide composition by capillary electrophoresis. (1998). Analytical Biochemistry. Retrieved from [Link]

  • Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. (2014). ResearchGate. Retrieved from [Link]

  • Application of the Precolumn Derivatization Reagent CIM-C2-NH2 for Labeling Carboxyl Groups in LC-MS/MS Analysis of Primary Organic Acids in Japanese Sake. (2022). Metabolites. Retrieved from [Link]

  • Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. (2012). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • 3-Aminobenzoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for the purification of benzoic acid. (n.d.). Google Patents.
  • Synthetic method of ethyl p-aminobenzoate. (n.d.). Google Patents.
  • Review: Derivatization in mass spectrometry 2. Acylation. (2003). ResearchGate. Retrieved from [Link]

  • Multienzymatic preparation of 3-[(1R)-1-hydroxyethyl]benzoic acid and (2S)-hydroxy(phenyl)ethanoic acid. (2012). ResearchGate. Retrieved from [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Retrieved from [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2020). RSC Advances. Retrieved from [Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Purification of benzoic acid. (n.d.). Google Patents.
  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Process for the preparation of amisulpride and its intermediates. (n.d.). Google Patents.
  • Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline. (n.d.). Google Patents.
  • Derivatization-enhanced analysis of amino acids and peptides. (n.d.). Google Patents.
  • Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. (2022). ResearchGate. Retrieved from [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2021). Molecules. Retrieved from [Link]

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Technical Support Center: Enantiomeric Resolution of 3-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of 3-(1-Aminoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound's enantiomers. The information herein is grounded in established scientific principles and field-proven insights to ensure the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

The effective resolution of this compound, an amphoteric molecule with both a basic amino group and an acidic carboxylic acid group, can be achieved through several well-established techniques. The choice of method often depends on the scale of the separation, required purity, and available resources. The three primary strategies are:

  • Classical Resolution via Diastereomeric Salt Formation: This is the most common and often most scalable method.[1][2][3][4] It involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[1][4] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][5][6]

  • Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[7][8][9] It offers high resolution and is particularly useful for small-scale separations and for determining enantiomeric purity (ee).[8]

  • Enzymatic Resolution: This method utilizes the high stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.[2][3][10] This kinetic resolution approach is known for its mild reaction conditions and high enantioselectivity.[3]

Troubleshooting Guides

Guide 1: Diastereomeric Salt Crystallization

This classical method is a cornerstone of chiral resolution but can present challenges in achieving high enantiomeric excess (ee) and yield.

Q2: I'm getting low enantiomeric excess (ee) after crystallization. What are the likely causes and how can I fix it?

Low ee is a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.[11]

Possible Causes & Solutions:

FactorPotential Issue & Solution
Resolving Agent Poor Choice of Agent: The selected chiral acid may not form diastereomeric salts with a significant enough solubility difference with your specific amine.[11][12] Solution: Screen a variety of commercially available chiral resolving agents. For a basic amine like this compound, common choices include tartaric acid and its derivatives (like O,O'-dibenzoyl-tartaric acid), mandelic acid, or camphorsulfonic acid.[1][4][6][13] The selection is often empirical, so small-scale screening is highly recommended.[11][14]
Solvent System Inappropriate Solvent: The solvent is critical as it dictates the absolute and relative solubilities of the two diastereomeric salts.[11][12] An ideal solvent will maximize this solubility difference. Solution: Screen a range of solvents and solvent mixtures. Alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters are common starting points. Constructing a ternary phase diagram can provide a more systematic understanding of the system.[12]
Stoichiometry Incorrect Molar Ratio: The molar ratio of the resolving agent to the racemic amine is crucial.[11] While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective.[15] Solution: Experiment with different molar ratios (e.g., 1:1, 0.8:1, 0.5:1) in small-scale trials to find the optimal condition.
Crystallization Control Thermodynamic vs. Kinetic Control: The desired diastereomer might be the one that crystallizes faster (kinetic product) or the one that is least soluble at equilibrium (thermodynamic product).[12][16] Allowing the crystallization to proceed for too long might lead to a decrease in ee if the kinetic product is the desired one.[12] Solution: Monitor the ee of the crystals over time. For the kinetic product, try rapid filtration.[12][16] For the thermodynamic product, allow for longer equilibration times.[12] The cooling rate can also significantly impact the selectivity.[11]
Co-crystallization Solid Solution Formation: The undesired diastereomer may get incorporated into the crystal lattice of the desired one, forming a solid solution and limiting the maximum achievable ee.[12][17] Solution: If a solid solution is suspected, try an enantioselective dissolution step where the crystallized salt is briefly washed with a solvent that selectively dissolves the undesired diastereomer.[12][17] Alternatively, repeated recrystallizations may be necessary to improve the ee, although this can lead to lower yields.[17]

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Analysis racemate Racemic this compound salt_formation Dissolve & Mix (Heat if necessary) racemate->salt_formation agent Chiral Resolving Agent (e.g., L-Tartaric Acid) agent->salt_formation solvent Solvent Screening (e.g., Methanol, Ethanol) solvent->salt_formation cool Controlled Cooling (Monitor Rate) salt_formation->cool filtration Filtration cool->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (Solution) filtration->mother_liquor liberation Liberate Amine (e.g., add Base) crystals->liberation extraction Extraction & Purification liberation->extraction analysis Analyze ee (Chiral HPLC) extraction->analysis

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Guide 2: Chiral HPLC Method Development

Chiral HPLC is an excellent method for both analytical determination of ee and for preparative separation.

Q3: I'm not getting baseline separation of the enantiomers on my chiral column. How can I optimize the method?

Achieving good resolution in chiral HPLC often requires careful optimization of several parameters.

Troubleshooting & Optimization Strategies:

  • Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor.[8] For amino acids and their derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) and cinchona alkaloid-derived zwitterionic CSPs are often successful.[7][18][19][20] Polysaccharide-based CSPs (cellulose or amylose derivatives) are also widely applicable.[8] If one column doesn't work, screening others is the best approach.[9]

  • Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) significantly affect retention and selectivity.[7] For some CSPs, a "U-shaped" retention profile is observed, where retention first decreases and then increases with higher organic modifier concentration.[7] Exploring a wide range of modifier concentrations is key.

    • pH and Buffers: Since this compound is amphoteric, the pH of the mobile phase is critical.[21] Adjusting the pH with additives like trifluoroacetic acid (TFA), formic acid, or buffers (e.g., ammonium acetate) can dramatically alter the ionization state of the analyte and the CSP, thereby influencing the chiral recognition.[18][21] For crown ether-based columns, a low pH (e.g., pH ≤ 2) is often necessary for enantioselectivity.[21]

  • Temperature: Column temperature affects the kinetics and thermodynamics of the chiral recognition process. Lowering the temperature often increases retention and can improve resolution.[21] It's a valuable parameter to optimize once a suitable mobile phase has been identified.

  • Flow Rate: Reducing the flow rate can increase the efficiency of the separation (more theoretical plates), potentially improving resolution, although it will also increase the analysis time.

Logical Relationship in Chiral HPLC Optimization

G start Start Optimization csp Select CSP (e.g., Macrocyclic Glycopeptide, Polysaccharide) start->csp mobile_phase Screen Mobile Phase (Organic Modifier & Additives) csp->mobile_phase mobile_phase->csp Re-screen if needed temp Optimize Temperature mobile_phase->temp flow Optimize Flow Rate temp->flow end Baseline Resolution flow->end

Sources

Technical Support Center: Degradation Pathways of 3-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(1-Aminoethyl)benzoic acid. Given the specialized nature of this molecule, direct literature on its degradation pathways is limited. Therefore, this document synthesizes established biochemical principles from related structures—such as aromatic amino acids and aminobenzoic acids—to propose putative degradation routes and provide robust troubleshooting strategies for common experimental challenges.

Part 1: Proposed Degradation Pathways

This section addresses the fundamental questions regarding the potential breakdown of this compound under both biological and chemical stress conditions.

Q1: What are the most probable enzymatic degradation pathways for this compound in a biological system?

Answer: While specific enzymes for this compound have not been characterized, we can propose a multi-step enzymatic pathway based on well-documented microbial and mammalian metabolism of analogous compounds like 3-aminobenzoate and phenylalanine.[1][2] The degradation is likely initiated by modifications to either the aminoethyl side chain or the aromatic ring.

Proposed Pathway:

  • Side Chain Modification (Transamination): The primary amino group on the ethyl side chain is a likely target for aminotransferases (transaminases), pyridoxal 5'-phosphate (PLP)-dependent enzymes that are ubiquitous in metabolic pathways.[3] This reaction would convert the amino group to a ketone, yielding 3-(1-Oxoethyl)benzoic acid.

  • Ring Activation (Hydroxylation): Aromatic rings are typically primed for cleavage by hydroxylation. Monooxygenase or dioxygenase enzymes could hydroxylate the benzene ring. Based on the degradation of 3-aminobenzoate by Comamonas sp., hydroxylation would likely occur at a position ortho or para to the existing carboxyl or aminoethyl groups to activate the ring.[2][4]

  • Ring Cleavage: Following hydroxylation, dioxygenase enzymes would catalyze the cleavage of the aromatic ring. This can occur via ortho- or meta-cleavage pathways, breaking the aromaticity and forming linear, aliphatic intermediates.[5]

  • Downstream Metabolism: The resulting aliphatic acids would then enter central metabolism, such as the tricarboxylic acid (TCA) cycle, to be fully mineralized to CO2 and water.[1]

Below is a diagram illustrating this proposed enzymatic degradation route.

Enzymatic_Degradation_Pathway cluster_0 Phase 1: Initial Modifications cluster_1 Phase 2: Ring Fission cluster_2 Phase 3: Central Metabolism A This compound B 3-(1-Oxoethyl)benzoic Acid A->B Aminotransferase (Transamination) C Hydroxylated Intermediate A->C Monooxygenase (Hydroxylation) B->C Further Metabolism D Ring Cleavage Product (e.g., Muconic Acid Derivative) C->D Dioxygenase (Ring Cleavage) E TCA Cycle Intermediates D->E Various Enzymes F CO2 + H2O E->F TCA Cycle

Caption: Proposed enzymatic degradation pathway for this compound.

Part 2: Troubleshooting Guide

This section provides practical advice for specific issues you may encounter during your experiments.

Q2: I'm observing a new, more polar peak in my HPLC chromatogram after leaving my stock solution of this compound on the benchtop. What could be the cause?

Answer: The appearance of a new, more polar peak, especially after exposure to light and air, strongly suggests oxidative or photolytic degradation. The primary amino group and the benzylic position of the ethyl side chain are particularly susceptible to oxidation.

Possible Causes & Troubleshooting Steps:

  • Oxidation: The primary amine can be oxidized. Atmospheric oxygen, especially in the presence of trace metal ions in your solvent, can facilitate this process.

    • Solution: Prepare stock solutions fresh. If storage is necessary, use amber vials, degas your solvent with nitrogen or argon before dissolution, and store at -20°C or -80°C.

  • Photodegradation: Aromatic compounds can be sensitive to UV light. Exposure to ambient lab lighting for extended periods can induce degradation.

    • Solution: Protect your samples from light at all times using amber vials or by wrapping containers in aluminum foil.

Q3: My compound seems to be disappearing rapidly when added to my cell culture medium, even in the absence of cells. What should I investigate?

Answer: This points to chemical instability within the complex environment of the cell culture medium.

Troubleshooting Protocol:

  • Component Reactivity: Cell culture media contain reactive components, including vitamins (like riboflavin, which is photosensitive), metal ions (e.g., Fe²⁺/Fe³⁺), and amino acids that could potentially react with your compound.

    • Test: Incubate your compound separately in the basal medium (e.g., DMEM) without serum or other supplements. Then, add supplements one by one to identify the reactive component.

  • pH Instability: Standard cell culture media are buffered around pH 7.4. Confirm that your compound is stable at this pH. Some molecules undergo hydrolysis at neutral or slightly alkaline pH.

    • Test: Prepare buffers at pH 6, 7.4, and 8 and incubate your compound in each. Monitor its concentration over time by HPLC.

  • Oxidation: As mentioned, the medium can contain components that promote oxidation.

    • Test: Prepare the medium under a nitrogen atmosphere or add an antioxidant like N-acetylcysteine to a test aliquot to see if it prevents the degradation.

Q4: How do I systematically identify potential degradants of this compound?

Answer: A forced degradation (or stress testing) study is the standard approach to identify likely degradation products and establish the stability profile of a compound.[6] This involves subjecting the compound to harsh conditions to accelerate its breakdown.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to generate and analyze degradation products under various stress conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep_stock->oxid Expose to Stress thermal Thermal Stress (Solid, 80°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (Solution, UV/Vis Light) prep_stock->photo Expose to Stress sampling Sample at t=0, 2, 6, 24, 48h (Neutralize acid/base samples) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Analyze by RP-HPLC-UV (Quantify parent compound loss) sampling->hplc lcms Analyze Stressed Samples by LC-MS/MS hplc->lcms If degradation >10% identify Identify Degradants (Mass-to-charge ratio) lcms->identify

Caption: Workflow for a forced degradation study.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M HCl60°CUp to 48hNeutralize with NaOH before injection.
Base Hydrolysis 0.1 M NaOH60°CUp to 48hNeutralize with HCl before injection.
Oxidation 3% H₂O₂Room TempUp to 24hProtect from light.
Thermal Solid compound80°CUp to 72hDissolve in solvent before analysis.
Photolytic Solution in Quartz CuvetteRoom TempICH GuidelinesExpose to controlled UV/Vis light. Run a dark control.

Part 3: Frequently Asked Questions (FAQs)

Q5: What are the recommended analytical techniques for studying the degradation of this compound?

Answer: A combination of chromatographic and spectrometric techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (RP-HPLC-UV) is the workhorse for separating the parent compound from its degradants and quantifying its loss over time. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying unknown degradation products.[7] High-resolution mass spectrometry (HRMS), using instruments like a Q-TOF or Orbitrap, provides accurate mass measurements, which can be used to determine the elemental composition of the degradants and propose their structures.

Q6: How does the chemical structure of this compound influence its stability?

Answer: The structure contains several key features that dictate its reactivity:

  • Aromatic Ring: The benzene ring is relatively stable but can be activated towards enzymatic hydroxylation.[5]

  • Carboxylic Acid Group: This group is generally stable but can participate in esterification reactions. It also influences the overall solubility and pKa of the molecule.

  • Aminoethyl Side Chain: This is the most reactive part of the molecule. The primary amine is basic and nucleophilic, making it susceptible to oxidation and reaction with electrophiles. The benzylic carbon (the carbon attached to both the ring and the amino group) is also prone to oxidative attack.

Compared to 3-aminobenzoic acid, the ethyl group adds an additional site of potential metabolism and may slightly alter the electronic properties of the aromatic ring.[8] Compared to phenylalanine, the presence of the carboxyl group directly on the ring (instead of on the side chain) changes its overall classification from an alpha-amino acid to a benzoic acid derivative, influencing which enzymes are likely to recognize and metabolize it.

References

  • University of British Columbia. (n.d.). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. [Link]

  • LibreTexts, B. (2022). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

  • Yoo, H. G., et al. (2024). Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. Philosophical Transactions of the Royal Society B. [Link]

  • Liu, A. (2019). Editorial: Aromatic Amino Acid Metabolism. Frontiers in Molecular Biosciences. [Link]

  • ResearchGate. (n.d.). Proposed partial 3-aminobenzoate degradation pathway and physical map.... [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]

  • Li, Q., et al. (2022). Quantitative proteomic analysis of the microbial degradation of 3-aminobenzoic acid by Comamonas sp. QT12. Scientific Reports. [Link]

  • Otsuka, M., et al. (2022). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Forensic Toxicology. [Link]

  • ResearchGate. (n.d.). Metabolism and elimination scheme for benzoic acid and a variety of its.... [Link]

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. [Link]

  • Reddy, G. S., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Link]

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Technical Support Center: Troubleshooting Low Yields in Peptide Coupling with 3-(1-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during peptide coupling reactions involving 3-(1-Aminoethyl)benzoic acid. This particular amino acid presents a unique combination of steric hindrance and electronic effects that can complicate standard coupling protocols. This document provides in-depth troubleshooting advice, preventative strategies, and a mechanistic understanding of the challenges to empower you to optimize your synthetic outcomes.

Part 1: Quick Diagnosis - Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides rapid solutions for straightforward issues.

Q1: My coupling reaction with this compound has stalled or is showing very low conversion. What is the most likely cause?

A1: The primary culprits are a combination of steric hindrance from the α-ethyl group and reduced nucleophilicity of the amino group due to the electron-withdrawing nature of the benzoic acid ring.[1] This combination slows down the kinetics of amide bond formation, often requiring more potent reagents and optimized conditions compared to simpler aliphatic amino acids.

Q2: I am using a standard carbodiimide coupling reagent like DCC or EDC, and the yield is poor. Why is this happening?

A2: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often inefficient for sterically hindered amino acids.[2] The activated O-acylisourea intermediate they form is susceptible to rearrangement into an unreactive N-acylurea, a side reaction that becomes more prevalent when the nucleophilic attack by the amine is slow.[2][3] For challenging couplings, more potent activating agents are generally required.

Q3: Which class of coupling reagents is recommended for this type of hindered amino acid?

A3: Uronium or phosphonium salt-based reagents are highly recommended. Reagents like HATU, HCTU, or COMU (uronium-based) and PyBOP or PyAOP (phosphonium-based) are generally more effective for difficult couplings due to the formation of highly reactive activated esters.[2] These reagents often lead to faster reaction rates and can help minimize side reactions.

Q4: Can I simply increase the reaction time or temperature to improve the yield?

A4: While extending the reaction time can sometimes help, it also increases the risk of side reactions, particularly racemization.[2] Increasing the temperature can also be beneficial, but it must be done cautiously. Modest increases (e.g., to 40-50°C) can enhance reaction rates, but excessive heat can lead to degradation of reagents and products. A systematic approach to optimizing these parameters is crucial.

Q5: What is the best solvent to use for this coupling reaction?

A5: The choice of solvent is critical for solvating the growing peptide chain and ensuring reagents remain accessible. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are generally the most effective solvents for peptide synthesis due to their excellent solvating properties.[4] In cases of aggregation, adding a chaotropic salt or a co-solvent like dimethyl sulfoxide (DMSO) can be beneficial.[5]

Part 2: In-Depth Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is required. This section provides a logical workflow to diagnose and resolve persistent low-yield issues.

Visualizing the Challenge: The Peptide Coupling Mechanism

To effectively troubleshoot, it is essential to understand the fundamental steps of the reaction you are trying to optimize. The following diagram illustrates the general mechanism of amide bond formation using a generic coupling reagent.

PeptideCoupling Carboxyl Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (Highly Reactive Ester) Carboxyl->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine Amino Group (R'-NH2) Amine->Tetrahedral Nucleophilic Attack PeptideBond Peptide Bond (Amide) Tetrahedral->PeptideBond Collapse Byproduct Byproduct Tetrahedral->Byproduct TroubleshootingWorkflow Start Low Yield with This compound CheckReagents Step 1: Evaluate Coupling Reagent Start->CheckReagents CheckConditions Step 2: Optimize Reaction Conditions CheckReagents->CheckConditions Potent reagent already used SolutionReagent Switch to Uronium/Phosphonium Reagent (HATU, HCTU, PyBOP) CheckReagents->SolutionReagent Carbodiimide used? CheckSolvent Step 3: Address Solvation & Aggregation CheckConditions->CheckSolvent SolutionConditions Increase Equivalents Double Couple Elevate Temperature (Cautiously) CheckConditions->SolutionConditions CheckSideReactions Step 4: Investigate Side Reactions CheckSolvent->CheckSideReactions SolutionSolvent Use DMF or NMP Add Chaotropic Salts or DMSO Use Low-Load Resin CheckSolvent->SolutionSolvent SolutionSideReactions Add Additive (Oxyma, HOAt) Use Phosphonium Reagents Analyze by LC-MS CheckSideReactions->SolutionSideReactions

Caption: Troubleshooting workflow for low coupling yields.

Step 1: Evaluate Your Coupling Reagent

Issue: The chosen coupling reagent is not potent enough to overcome the steric and electronic barriers of this compound.

Analysis: As previously mentioned, standard carbodiimides are often insufficient. The reactivity of coupling reagents is a critical factor. Uronium and phosphonium salts generate more reactive esters (OAt or OBt esters), which are more readily attacked by the weakly nucleophilic amine. Solutions:

  • Upgrade your reagent: Switch from carbodiimides (DCC, EDC) to a uronium salt like HATU, HCTU, or COMU, or a phosphonium salt like PyBOP or PyAOP. [2]COMU is a particularly good choice as it is based on OxymaPure, which is safer than HOBt-based reagents and produces water-soluble byproducts, simplifying purification. [6]* Consider Phosphonium vs. Uronium: Phosphonium reagents (e.g., PyBOP) are generally considered "cleaner" as they do not have the potential for guanidinylation of the N-terminal amine, a side reaction that can occur with uronium reagents, especially in slow reactions. This side reaction irreversibly caps the growing peptide chain. [5]

    Reagent Class Examples Pros Cons
    Carbodiimides DCC, EDC Inexpensive Lower reactivity, risk of N-acylurea formation, racemization. [2]
    Uronium Salts HATU, HCTU, COMU High reactivity, fast kinetics. [2] Potential for guanidinylation side reaction, cost.

    | Phosphonium Salts | PyBOP, PyAOP | High reactivity, no guanidinylation, good for hindered couplings. | Cost, byproduct (HMPA with BOP) can be toxic. [2]|

Step 2: Optimize Reaction Conditions

Issue: The reaction stoichiometry, time, or temperature are not optimized for this challenging coupling.

Analysis: Due to the slow kinetics, standard conditions may not be sufficient to drive the reaction to completion.

Solutions:

  • Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 1.5 to 3 equivalents). This can help drive the equilibrium towards product formation.

  • Double Coupling: After the initial coupling reaction, filter and wash the resin, then subject it to a second, fresh coupling reaction. This is a very effective strategy for difficult couplings.

  • Increase Temperature: Gently heating the reaction vessel to 40-50°C can significantly increase the reaction rate. [7]However, monitor for potential side reactions like racemization or degradation. Microwave-assisted synthesis can also be a powerful tool for accelerating difficult couplings. [5]* Pre-activation: Allow the carboxylic acid, coupling reagent, and base (if required) to react for a few minutes before adding the mixture to the amine component. This ensures the activated species is fully formed.

Step 3: Address Solvation and Aggregation

Issue: The growing peptide chain is aggregating on the solid support, making the N-terminal amine inaccessible.

Analysis: As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation. [5]This is particularly problematic for hydrophobic sequences. Poor solvation of the resin or peptide can also hinder reagent access.

Solutions:

  • Solvent Choice: Ensure you are using high-quality DMF or NMP. These solvents are generally superior for solvating the peptide-resin complex. [4][8]* Disruptive Additives:

    • Add a chaotropic salt like LiCl (0.5 M) to the coupling mixture to disrupt hydrogen bonding.

    • Use a solvent mixture, such as DMF/DMSO, to improve solvation. [5]* Resin Choice: Start with a low-loading resin (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

Step 4: Investigate and Mitigate Side Reactions

Issue: Competing side reactions are consuming starting materials or leading to difficult-to-remove impurities.

Analysis: The slow rate of the desired amide bond formation provides a larger window of opportunity for side reactions to occur.

Solutions:

  • Racemization: This is a major concern, especially when using higher temperatures or extended reaction times.

    • Use Additives: Ensure your coupling cocktail includes an additive like OxymaPure or HOAt. These additives suppress racemization more effectively than HOBt. [2]Reagents like COMU and HATU already contain these moieties.

    • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA). For particularly sensitive couplings, a weaker base like 2,4,6-collidine may be beneficial. [2]* Guanidinylation: As mentioned, this is a risk with uronium reagents. If you suspect this is an issue (identified by a mass increase of the capped peptide), switch to a phosphonium reagent like PyBOP. * Analytical Verification: Use analytical techniques like HPLC and Mass Spectrometry (LC-MS) to analyze the crude product. This will help you identify the nature of any impurities (e.g., deletion sequences, capped sequences, or products of side-chain reactions) and guide your troubleshooting strategy.

Part 3: Best Practices and Prevention

Proactive measures can often prevent low yields before they occur.

Protocol: Recommended Starting Conditions for this compound Coupling

This protocol provides a robust starting point for your experiments.

Materials:

  • Fmoc-protected this compound (or other N-protected variant)

  • Resin-bound peptide with a free N-terminal amine

  • Coupling Reagent: COMU (1.5 eq)

  • Base: DIEA (3 eq)

  • Solvent: High-purity DMF

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • In a separate vial, dissolve the protected this compound (1.5 eq) and COMU (1.5 eq) in DMF.

  • Add DIEA (3 eq) to the vial and vortex briefly. Allow the mixture to pre-activate for 2-5 minutes.

  • Drain the DMF from the swollen resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel at room temperature for 2 hours.

  • Take a small sample of resin beads and perform a Kaiser test (or other qualitative test for free amines).

  • If the test is positive, continue agitating and consider gently warming the reaction to 40°C for another 1-2 hours.

  • If the test remains positive, consider performing a second coupling with fresh reagents.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

References

  • The electronic effects of benzoic acid substituents on glycine conjugation. Biol Pharm Bull. 1994;17(4):551-3. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Accessed January 21, 2026. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Accessed January 21, 2026. [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. Accessed January 21, 2026. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Published May 7, 2018. [Link]

  • Relative Reactivities of Activated Carboxylic Acids in Amide-Forming Reactions Employed for the Synthesis of Tetraphenylporphyrin Libraries. MDPI. Accessed January 21, 2026. [Link]

  • Benzoic acid transformation via conjugation with peptides and final fate of conjugates in higher plants. PubMed. Accessed January 21, 2026. [Link]

  • Peptide synthesis. Wikipedia. Accessed January 21, 2026. [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Accessed January 21, 2026. [Link]

  • 21.7: Chemistry of Amides. Chemistry LibreTexts. Last updated September 24, 2022. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Published February 28, 2018. [Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. RSC Publishing. Published September 7, 2021. [Link]

  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journals. Accessed January 21, 2026. [Link]

  • Why is the Amine group the Nucleophile, and Carboxylate the Electrophile in Peptide Formation. Reddit. Published September 12, 2023. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Published April 29, 2024. [Link]

  • Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. Accessed January 21, 2026. [Link]

  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Last updated July 31, 2021. [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTEC. Accessed January 21, 2026. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. Accessed January 21, 2026. [Link]

Sources

Preventing racemization of 3-(1-Aminoethyl)benzoic acid during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1-Aminoethyl)benzoic acid

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for this compound. As a chiral building block, maintaining the stereochemical integrity of this molecule is paramount for the efficacy and safety of downstream applications, particularly in pharmaceutical development. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you mitigate and prevent racemization during your chemical transformations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the conversion of a chirally pure substance (containing only one enantiomer, e.g., the (S)-form) into an equal mixture of both enantiomers (a racemic mixture of (S) and (R)-forms).[1] For this compound, the stereocenter is the carbon atom attached to the amino group, the methyl group, and the benzoic acid ring. This carbon is a benzylic stereocenter. Loss of its specific 3D configuration can drastically alter or eliminate the biological activity of a target molecule and can lead to unforeseen toxicological effects, making the control of its stereochemistry a regulatory and scientific necessity.[2]

Q2: What is the primary chemical mechanism that causes racemization in this molecule?

A2: The primary mechanism is the base-catalyzed abstraction of the proton on the chiral carbon (the α-proton).[3] This proton is particularly acidic because the resulting negative charge is stabilized by resonance with the adjacent benzene ring. This deprotonation forms a planar, achiral enolate-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both R and S enantiomers and thus, racemization.[3][4] This process is especially prevalent during reactions that require basic conditions, such as amide bond formations.[5]

Q3: Under what common reaction conditions is racemization of this compound most likely to occur?

A3: Racemization is most probable under the following conditions:

  • Amide Coupling Reactions: This is the most common scenario. The combination of a base (used to deprotonate the amine salt and neutralize acids) and an activated carboxylic acid creates a high-risk environment.[2][5]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for proton abstraction, significantly increasing the rate of racemization.

  • Presence of Strong or Sterically Unhindered Bases: Bases like triethylamine (TEA) are particularly effective at abstracting the α-proton.[5]

  • Prolonged Reaction Times: The longer the chiral molecule is exposed to racemizing conditions, the greater the loss of enantiomeric purity will be.

Section 2: Troubleshooting Guide: High Racemization Detected

You've run your reaction and the chiral HPLC analysis shows a significant loss of enantiomeric excess (% ee). This troubleshooting workflow will guide you through the most critical parameters to investigate and optimize.

TroubleshootingWorkflow cluster_base cluster_reagent cluster_temp cluster_time Start High Racemization Detected (Low % ee) CheckBase Step 1: Evaluate Your Base Start->CheckBase CheckReagent Step 2: Assess Coupling Reagent & Additives CheckBase->CheckReagent Base is sterically hindered & weakly basic? BaseAction Action: Switch from TEA/DIPEA to NMM or 2,4,6-Collidine. Use minimal equivalents. CheckBase->BaseAction NO CheckTemp Step 3: Analyze Reaction Temperature CheckReagent->CheckTemp Using low-racemization reagent (e.g., HATU)? ReagentAction Action: If using carbodiimide (EDC/DCC), ensure additives like Oxyma or HOAt are present. Switch to a modern uronium/phosphonium reagent. CheckReagent->ReagentAction NO CheckTime Step 4: Review Reaction Time & Monitoring CheckTemp->CheckTime Reaction run at ≤ 0°C? TempAction Action: Perform reaction at 0°C. For highly sensitive substrates, consider sub-zero temperatures (-15°C). CheckTemp->TempAction NO Solution Optimized Protocol: Racemization Minimized CheckTime->Solution Reaction stopped promptly at completion? TimeAction Action: Monitor reaction by LC-MS/TLC. Work up immediately upon consumption of starting material. CheckTime->TimeAction NO BaseAction->CheckReagent ReagentAction->CheckTemp TempAction->CheckTime TimeAction->Solution

Caption: A logical workflow for troubleshooting high racemization levels.

Section 3: Proactive Strategies for Preventing Racemization

The Critical Role of Base Selection

The choice of base is arguably the most influential factor in controlling racemization. An ideal base should be strong enough to perform its required function (e.g., deprotonate an ammonium salt) but too sterically hindered or too weak to efficiently abstract the sensitive α-proton.

BaseAbbreviationpKa (Conjugate Acid)Racemization RiskRecommendation
TriethylamineTEA~10.7Very High Avoid for reactions involving sensitive stereocenters. Its small size and strong basicity promote α-proton abstraction.[5]
N,N-DiisopropylethylamineDIPEA, DIEA~10.1Moderate Commonly used, but can still cause significant racemization. Its steric bulk helps, but its basicity is still high.[5]
N-MethylmorpholineNMM~7.4Low A good choice. Its significantly lower basicity reduces the rate of racemization compared to TEA and DIPEA.[5]
2,4,6-CollidineTMP~7.4Very Low Highly Recommended. It combines moderate basicity with significant steric hindrance from the two ortho-methyl groups, making it an excellent choice for suppressing racemization.[5]
Selecting the Right Coupling Reagent and Additives

Modern coupling reagents are designed to activate carboxylic acids rapidly, and many are formulated to inherently minimize racemization.

Coupling SystemClassRacemization RiskComments
EDC or DCC / HOBtCarbodiimideModerate-Low A classic combination. HOBt forms an active ester that is less prone to racemization than the initial O-acylisourea intermediate.[6][7]
EDC or DCC / OxymaPure®CarbodiimideLow Oxyma is a superior alternative to HOBt, providing faster coupling rates and even better suppression of racemization.[8][9] It is also considered less hazardous than HOBt.[8]
HATU / HOAtUronium SaltVery Low Highly Recommended. This system generates highly reactive OAt esters, leading to fast amide bond formation that outcompetes the rate of racemization. It is a go-to reagent for difficult couplings.[7][9]
PyBOPPhosphonium SaltLow A very effective coupling reagent that generates OBt esters in situ. It is a good alternative to uronium salts, though the byproduct HMPA from the older BOP reagent is carcinogenic.[7][10]
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-oneDEPBTVery Low An excellent choice for solution-phase synthesis, often showing no detectable racemization where other reagents fail.[8]

Section 4: Key Experimental Protocols

Protocol for Low-Racemization Amide Coupling

This protocol utilizes best practices to couple a generic carboxylic acid to (S)-3-(1-Aminoethyl)benzoic acid hydrochloride.

Materials:

  • (S)-3-(1-Aminoethyl)benzoic acid hydrochloride (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • 2,4,6-Collidine (TMP) (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add the Carboxylic Acid (1.05 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (aim for a concentration of ~0.2 M).

  • Stir the solution at room temperature for 5-10 minutes. This is the pre-activation step.

  • In a separate flask, suspend (S)-3-(1-Aminoethyl)benzoic acid hydrochloride (1.0 eq) in anhydrous DMF.

  • Cool both the pre-activated acid solution and the amine suspension to 0°C using an ice-water bath.

  • To the amine suspension, slowly add 2,4,6-Collidine (2.5 eq) and stir for 2 minutes.

  • Transfer the cold, pre-activated acid solution to the cold amine solution via cannula.

  • Stir the reaction mixture at 0°C and monitor its progress by LC-MS or TLC.

  • Once the reaction is complete (typically 1-4 hours), proceed with an appropriate aqueous workup to quench the reaction and remove byproducts.

Protocol for Quantifying Racemization using Chiral HPLC

Accurate quantification is essential for optimizing your protocol.

Procedure:

  • Sample Preparation: After the coupling reaction, isolate the crude product. Ensure all reagents (like excess base) are removed through a simple workup, as they can interfere with the chromatography. Dissolve a small amount of the crude product in the HPLC mobile phase.

  • Column Selection: Choose a chiral stationary phase (CSP) column suitable for your molecule. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often a good starting point.

  • Method Development:

    • Start with a mobile phase of Hexane/Isopropanol with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

    • Run an isocratic elution and look for separation of the two diastereomers (if you coupled to a chiral acid) or enantiomers (if the coupled partner was achiral).

    • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).

  • Quantification:

    • Inject your crude sample.

    • Integrate the peak areas for the desired (L-product) and undesired (D-product) stereoisomers.

    • Calculate the enantiomeric or diastereomeric excess using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.[11]

Section 5: Mechanistic Insights

Understanding the racemization pathway at a molecular level is key to preventing it. The process is initiated by the removal of the most acidic proton at the stereocenter by a base.

Caption: Base-catalyzed racemization via a planar intermediate.

As shown, a base abstracts the benzylic proton to form a planar, resonance-stabilized carbanion. This achiral intermediate can be reprotonated from either the top or bottom face with nearly equal probability. Protonation from the original face results in retention of stereochemistry, while protonation from the opposite face leads to inversion. Over time, this process leads to a 1:1 racemic mixture.

References

  • Al-Warhi, T., et al. (2022). Epimerisation in Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Racemization in peptide synthesis. (2016). Slideshare. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (2006). 7.
  • Racemization. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-(1-Aminoethyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, focusing on the predominant and most scalable method: the Asymmetric Reductive Amination (ARA) of 3-acetylbenzoic acid. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your process development.

Overview of the Core Synthesis Workflow

The most direct route to chiral this compound involves the asymmetric reductive amination of 3-acetylbenzoic acid. This process can be achieved using either transition-metal catalysis or biocatalysis, each with distinct advantages and challenges during scale-up.

cluster_start Starting Material cluster_process Core Transformation: Asymmetric Reductive Amination (ARA) cluster_end Final Product cluster_catalyst Catalyst Systems Start 3-Acetylbenzoic Acid (Ketone Precursor) Imine In-situ Imine Formation (+ Ammonia Source) Start->Imine NH₃ or NH₄⁺ salt Reduction Asymmetric Reduction Imine->Reduction H₂ or H-donor End This compound (Chiral Amine) Reduction->End Catalyst1 Transition Metal Catalyst (e.g., Ru, Ir, Rh) + Chiral Ligand Catalyst1->Reduction influences Catalyst2 Biocatalyst (e.g., Imine Reductase, Amine Dehydrogenase) Catalyst2->Reduction influences

Caption: Core workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method is the direct asymmetric reductive amination (ARA) of 3-acetylbenzoic acid.[1] This one-step transformation from a prochiral ketone to a chiral amine is highly atom-efficient, which is a significant advantage for large-scale production.[2] The key decision in this route is the choice of catalyst system.

Q2: Should I use a transition metal catalyst or a biocatalyst (enzyme) for the ARA?

This is a critical process-defining question, and the answer depends on your specific priorities (cost, timeline, equipment, green chemistry goals).

FeatureTransition Metal Catalysis (e.g., Ru, Ir)Biocatalysis (e.g., IRED, AmDH)
Stereoselectivity Generally high to excellent (>95% ee), but highly dependent on the choice of chiral ligand.[2]Typically excellent (>99% ee) and highly specific for one enantiomer.
Reaction Conditions Often requires elevated pressures (H₂) and temperatures. May use organic solvents.[1]Operates under mild conditions (room temp, atmospheric pressure) in aqueous media.[1]
Substrate Scope Broad substrate scope is possible by modifying ligands.Can be limited to substrates that fit the enzyme's active site. Protein engineering can broaden scope.[3]
Catalyst Sourcing Relies on precious and sometimes toxic heavy metals.[1] Ligands can be expensive.Enzymes are produced via fermentation and are biodegradable. Considered a "green" alternative.[1]
Scale-Up Issues Homogeneous catalysts can be difficult to remove, leading to metal contamination in the final product.[1]Enzyme stability, activity, and potential substrate/product inhibition can be challenges at scale.[3]

Senior Scientist's Recommendation: For initial lab-scale synthesis and rapid analog generation, transition metal catalysis can offer flexibility. For dedicated, large-scale manufacturing where green chemistry and high enantiopurity are paramount, investing in the development of a biocatalytic process is often the superior long-term strategy.[1][4]

Q3: What are the critical quality attributes of the starting material, 3-acetylbenzoic acid?

The purity of your starting material is foundational to the success of the reaction. 3-Acetylbenzoic acid is a white to off-white crystalline solid.[5]

  • Purity: Should be >98% to avoid introducing impurities that may chelate or poison the catalyst.

  • Key Impurities to Watch For:

    • Isomeric Acetylbenzoic Acids (2- or 4-): Can lead to isomeric impurities in the final product that are difficult to separate.

    • Residual Metals or Synthesis Reagents: Can inhibit sensitive catalysts, particularly enzymes.

  • Physical Form: Consistent particle size is important for dissolution rates and reaction kinetics in large-scale slurry reactions.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low or Stalled Reaction Conversion
Q: My asymmetric reductive amination is not going to completion. What are the likely causes?

A stalled reaction is a common scale-up challenge. The cause can often be diagnosed by systematically evaluating the reaction parameters.

Start Low / Stalled Conversion Q1 Is the Catalyst Active? Start->Q1 S1 Catalyst Poisoning (e.g., sulfur, halides from SM) OR Improper Activation / Handling Q1->S1 No Q2 Are Reagents Stoichiometrically Correct & High Quality? Q1->Q2 Yes A1_Yes Yes A1_No No S2 Inaccurate Reagent Charging OR Decomposition of Reducing Agent OR Low Purity Ammonia Source Q2->S2 No Q3 Are Physical Parameters (T, P, Mixing) Optimized? Q2->Q3 Yes A2_Yes Yes A2_No No S3 Poor Mass Transfer (H₂) OR Temperature Gradients OR Precipitation of Intermediates Q3->S3 No A3_No No

Sources

Common impurities in commercial 3-(1-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs about common impurities in commercial 3-(1-Aminoethyl)benzoic acid. As a Senior Application Scientist, I will synthesize technical accuracy with field-proven insights, following the core requirements of autonomy, scientific integrity, and clear visualization.

Technical Support Center: this compound

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and quality control specialists working with this versatile chiral building block. In pharmaceutical and materials science research, the purity of starting materials is paramount. Even minor impurities can significantly impact reaction outcomes, biological activity, and final product specifications. This guide provides a comprehensive overview of the common impurities found in commercial grades of this compound, along with practical troubleshooting advice and validated analytical protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

Q1: What are the most common types of impurities I should expect in commercial this compound?

A1: Impurities in commercial this compound can be broadly categorized into four main types. Understanding the source of these impurities is the first step in developing a robust analytical and purification strategy.

  • Enantiomeric Impurity: Since this compound is a chiral molecule, the most critical impurity in an enantiomerically pure grade (e.g., (S)-enantiomer) is its opposite enantiomer ((R)-enantiomer).[1][2][3] The presence of the undesired enantiomer can have significant implications for the stereoselectivity of subsequent reactions and the pharmacological profile of a final active pharmaceutical ingredient (API).

  • Synthesis-Related Impurities: These are byproducts or unreacted materials from the manufacturing process. A common synthetic route involves the reductive amination of 3-acetylbenzoic acid or the reduction of a nitrile precursor like 3-(1-cyanoethyl)benzoic acid.[4]

    • Starting Materials: Residual 3-acetylbenzoic acid.

    • Intermediates: Unreacted 3-(1-cyanoethyl)benzoic acid or the corresponding imine intermediate.

    • Byproducts: Over-alkylated products or byproducts from side reactions.

  • Positional Isomers: Depending on the synthetic route, isomers such as 2-(1-Aminoethyl)benzoic acid, 4-(1-Aminoethyl)benzoic acid, or the regioisomer 3-(2-Aminoethyl)benzoic acid may be present.[5][6] These can be difficult to separate due to their similar physicochemical properties.

  • Degradation Products: Although generally stable under recommended storage conditions, benzoic acid derivatives can undergo degradation. The most common degradation pathway at elevated temperatures is decarboxylation, which would yield 3-vinylaniline or 3-ethylaniline.[7]

Q2: My Certificate of Analysis (CoA) states the purity is ">97%". What does this value typically represent?

A2: A purity value of >97% on a CoA most often refers to the achiral purity , determined by a technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR). This value represents the percentage of the main compound relative to other organic, non-enantiomeric impurities.

Crucially, this value does not typically include the enantiomeric purity (e.p.) or enantiomeric excess (e.e.). The enantiomeric purity must be determined separately using a specialized chiral analytical method, such as chiral HPLC. Always check if the CoA provides a separate value for enantiomeric purity or request it from the supplier if it is critical for your application.

Q3: How can I quickly assess the identity and rough purity of a newly received batch?

A3: For a rapid initial assessment, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is an invaluable tool. It provides a detailed fingerprint of the molecule.

  • Identity Confirmation: Compare the obtained spectrum with a reference spectrum. Key signals to check include the aromatic protons (typically between 7.4-8.2 ppm), the methine proton of the aminoethyl group (~4.2-4.5 ppm), the methyl protons (~1.4-1.6 ppm), and the carboxylic acid proton (a broad singlet, often >12 ppm).[6]

  • Purity Assessment: Look for small, unassigned peaks. Integrating these signals relative to the main compound's signals can give a semi-quantitative estimate of impurity levels. For example, a sharp singlet around 2.6 ppm might indicate residual 3-acetylbenzoic acid.

While NMR is excellent for structural confirmation and detecting major impurities, it cannot resolve enantiomers and may not detect co-eluting impurities that HPLC can separate.

Part 2: Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis and handling of this compound.

Issue 1: An unknown peak is observed in my reversed-phase HPLC chromatogram.

Troubleshooting Workflow:

troubleshooting_workflow start Unknown Peak in RP-HPLC check_blank 1. Analyze Blank Run (Mobile Phase/Solvent) start->check_blank is_system_peak Is peak present? check_blank->is_system_peak system_peak Conclusion: System/Solvent Peak. Clean system or use higher purity solvent. is_system_peak->system_peak Yes lcms_analysis 2. Perform LC-MS Analysis is_system_peak->lcms_analysis No compare_mw 3. Compare Mass-to-Charge (m/z) with Potential Impurities lcms_analysis->compare_mw match_found Match Found? compare_mw->match_found impurity_identified Impurity Tentatively Identified. Confirm with reference standard if possible. match_found->impurity_identified Yes no_match No Obvious Match match_found->no_match No force_degradation 4. Conduct Forced Degradation Study (Heat, Acid, Base, Oxidation) no_match->force_degradation peak_increase Does the unknown peak increase? force_degradation->peak_increase degradation_product Conclusion: Degradation Product. peak_increase->degradation_product Yes process_impurity Conclusion: Likely a Process-Related Impurity. Consider preparative HPLC for isolation and NMR for characterization. peak_increase->process_impurity No

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Causality Explained:

  • Step 1 (Blank Run): This is a fundamental diagnostic step to rule out ghost peaks originating from the HPLC system, mobile phase, or injection solvent.

  • Step 2 & 3 (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this task. It provides the molecular weight of the unknown compound.[6] By comparing this weight to those of suspected impurities (see Table 1), you can often make a tentative identification. The molecular weight of this compound is 165.19 g/mol .

  • Step 4 (Forced Degradation): If MS data is inconclusive, a forced degradation study can help determine if the impurity is a degradation product.[7] Subjecting a sample to stress conditions (e.g., heat) and observing a corresponding increase in the unknown peak's area strongly suggests it is a degradant.

Issue 2: My reaction is failing or giving low yield, and I suspect an impurity is the cause.

A2:

  • Check Enantiomeric Purity: If you are running a stereospecific reaction, the presence of the wrong enantiomer can act as an inhibitor or lead to undesired diastereomeric products. Verify the enantiomeric purity using the chiral HPLC method below.

  • Test for Amine Reactivity: The primary amino group is the key reactive site for many applications (e.g., amide bond formation). An impurity with a more reactive nucleophilic group could competitively consume your reagents. Alternatively, a residual acidic or electrophilic impurity could quench reagents or catalyze side reactions.

  • Purification: If an impurity is suspected, consider purifying a small amount of the material via recrystallization or preparative HPLC and re-running the reaction. This can confirm if the impurity was the root cause. Common recrystallization solvents for similar compounds include ethanol/water or ethanol/HCl mixtures.[6]

Part 3: Experimental Protocols & Data

Summary of Potential Impurities

The following table summarizes common impurities, their likely origin, and molecular weights for easy identification by mass spectrometry.

Impurity NameStructureMolecular Weight ( g/mol )Likely OriginRecommended Analytical Technique
(R)-3-(1-Aminoethyl)benzoic acid Enantiomer of (S)-form165.19SynthesisChiral HPLC
3-Acetylbenzoic acid Precursor164.16Synthesis (Incomplete Reaction)RP-HPLC, LC-MS
3-(1-Cyanoethyl)benzoic acid Intermediate175.18Synthesis (Incomplete Reaction)RP-HPLC, LC-MS[4]
3-(2-Aminoethyl)benzoic acid Positional Isomer165.19SynthesisRP-HPLC (with optimized method), LC-MS[5]
3-Ethylaniline Degradant121.18Degradation (Decarboxylation)GC-MS, LC-MS[7]
Protocol 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is suitable for quantifying most process-related impurities and degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., TSK gel ODS-80TM or equivalent)[8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[9]

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 235 nm[8]

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of ~0.5 mg/mL.

Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC

This method is essential for determining the enantiomeric excess (e.e.) of your material.

  • Column: Immobilized Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® IG or equivalent)[6]

  • Mobile Phase: Isocratic mixture of Hexane : Ethanol : Trifluoroacetic Acid (TFA) (e.g., 85 : 15 : 0.1, v/v/v). Note: The exact ratio may need optimization.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in the mobile phase to a final concentration of ~0.5 mg/mL.

Hypothetical Synthesis and Impurity Formation Pathway

The diagram below illustrates a common synthetic approach and highlights where key impurities can originate.

synthesis_pathway cluster_main Main Synthesis Route cluster_impurities Impurity Formation start 3-Acetylbenzoic Acid (Starting Material) imine Imine Intermediate start->imine + NH3 imp_start Residual Starting Material start->imp_start Incomplete Reaction imp_isomer Positional Isomer (from impure starting material) start->imp_isomer Contamination product This compound (Product) imine->product Reduction (e.g., H2/Pd) imp_enant Opposite Enantiomer (from non-stereoselective reduction) product->imp_enant

Caption: Origin of impurities in a typical synthesis route.

References

  • (S)-3-(1-Aminoethyl)benzoic acid hydrochloride - Lead Sciences. (n.d.). Retrieved from [Link]

  • Synthesis of 3-amino-benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146-2152. Retrieved from [Link]

  • Process for the purification of benzoic acid by distillation with an amine. (1977). Google Patents.
  • Method for the purification of benzoic acid. (1991). European Patent Office. Retrieved from [Link]

  • D'Amico, A., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18195. Retrieved from [Link]

  • Novel technology for synthesis of aminomethylbenzoic acid. (2012). Google Patents.
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  • Method for preparing 3-amino-2-methyl benzoic acid. (2014). Google Patents.
  • Benzoic acid, 3-amino-, ethyl ester, methanesulfonate (1:1) - Substance Details - SRS - EPA. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA. Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • Mikami, E., et al. (2002). Simultaneous analysis of dehydroacetic acid, benzoic acid, sorbic acid and salicylic acid in cosmetic products by solid-phase extraction and high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 261-267. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 3-(1-Aminoethyl)benzoic Acid and 4-(1-Aminoethyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the nuanced differences between positional isomers can have profound implications for a compound's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides a detailed comparative analysis of two such isomers: 3-(1-Aminoethyl)benzoic acid and 4-(1-Aminoethyl)benzoic acid. As crucial building blocks in organic synthesis, a thorough understanding of their distinct physicochemical and biological properties is paramount for their effective application.

Structural and Physicochemical Properties: A Tale of Two Isomers

At their core, this compound and 4-(1-Aminoethyl)benzoic acid share the same molecular formula (C₉H₁₁NO₂) and molecular weight (165.19 g/mol ). However, the seemingly minor shift in the position of the 1-aminoethyl group on the benzoic acid ring—from the meta (3-) to the para (4-) position—gives rise to significant differences in their three-dimensional structure and, consequently, their physical and chemical characteristics.

The para-isomer, 4-(1-Aminoethyl)benzoic acid, possesses a higher degree of symmetry compared to the meta-isomer. This increased symmetry generally leads to more efficient packing in the crystal lattice, which in turn influences properties like melting point and solubility. While experimental data for a direct comparison is limited, it is a well-established principle that para-substituted benzoic acids tend to have higher melting points than their meta- and ortho-counterparts due to their more ordered crystalline structure.

PropertyThis compound4-(1-Aminoethyl)benzoic acidRationale for Expected Differences
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂Identical
Molecular Weight 165.19 g/mol 165.19 g/mol [1][2]Identical
CAS Number 788133-22-2[3]28357-95-1[1][4]Unique identifiers
Melting Point Data not readily availableData not readily available[5]The para-isomer is expected to have a higher melting point due to greater molecular symmetry and more efficient crystal packing. For comparison, 4-aminobenzoic acid has a melting point of 187-189 °C, while 3-aminobenzoic acid melts at 173 °C.[6]
pKa (Carboxylic Acid) Expected to be lower (more acidic)Expected to be higher (less acidic)In the meta-position, the electron-donating aminoethyl group has a less pronounced effect on the carboxyl group, resulting in a slightly stronger acid compared to the para-isomer where the effect is more direct.
Water Solubility Data not readily availableData not readily availableSolubility is influenced by both the crystal lattice energy and the interaction with water molecules. The para-isomer may have lower solubility due to its potentially higher melting point and more stable crystal structure.

Expert Insight: The acidity (pKa) of the carboxylic acid group is a critical parameter influencing a molecule's behavior in biological systems. For substituted benzoic acids, the position of the substituent dictates its electronic influence. The aminoethyl group is generally considered to be electron-donating. In the para position, this group can donate electron density to the ring through resonance, which destabilizes the carboxylate anion and makes the acid weaker (higher pKa). In the meta position, the resonance effect is not transmitted to the carboxyl group, so the electronic effect is primarily inductive, leading to a comparatively stronger acid (lower pKa).

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of positional isomers. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound and 4-(1-Aminoethyl)benzoic acid will exhibit distinct patterns in the aromatic region.

Expected ¹H NMR Spectral Differences:

  • 4-(1-Aminoethyl)benzoic acid: Due to the symmetry of the para-substituted ring, the aromatic region is expected to show a characteristic AA'BB' system, which often appears as two doublets.

  • This compound: The less symmetric meta-substitution pattern will result in a more complex splitting pattern in the aromatic region, with up to four distinct signals.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acidification/basification).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (typically 7.0-8.5 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

  • Data Analysis:

    • For the 4-isomer, look for two signals in the aromatic region of the ¹³C NMR spectrum (due to symmetry) and the characteristic two-doublet pattern in the ¹H NMR spectrum.

    • For the 3-isomer, expect four signals in the aromatic region of the ¹³C NMR spectrum and a more complex set of multiplets in the ¹H NMR spectrum.

Synthesis and Potential Biological Activity

The synthesis of these isomers typically involves multi-step processes. For instance, the synthesis of 4-aminobenzoic acid derivatives can be achieved through the reduction of the corresponding nitrobenzoic acid precursor.[7] Similar strategies can be adapted for the synthesis of the 3-isomer, starting from 3-nitrobenzoic acid derivatives.

The biological activities of aminobenzoic acid derivatives are diverse and well-documented.[8] 4-Aminobenzoic acid (PABA) itself is a precursor in the folate synthesis pathway in many microorganisms, and its derivatives have been explored for various therapeutic applications, including antimicrobial and cytotoxic agents.[9][10] The positional isomerism is known to significantly impact the biological activity of aminobenzoic acid derivatives. For example, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized and evaluated as antioxidants and cholinesterase inhibitors.[11]

Conclusion and Future Directions

This guide has highlighted the key structural, physicochemical, and potential biological differences between this compound and 4-(1-Aminoethyl)benzoic acid. While a lack of direct comparative experimental data necessitates some inferences based on the established principles of positional isomerism, the provided information serves as a valuable resource for researchers. The para-isomer is anticipated to have a higher melting point and a less acidic carboxylic group compared to the meta-isomer. These differences can be definitively confirmed through straightforward experimental techniques like NMR spectroscopy.

For drug development professionals, the choice between these isomers will depend on the specific therapeutic target and desired pharmacokinetic properties. Further research is warranted to directly compare the biological activities of these two compounds to fully elucidate their potential in medicinal chemistry.

References

  • Organic Syntheses Procedure. (n.d.). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-aminobenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-4-(1-aminoethyl)benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Aminoethyl)benzoic acid. Retrieved from [Link]

  • Reddit. (2014, September 21). Question about solubility. Retrieved from [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • YouTube. (2020, March 29). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-(1-Aminoethyl)benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Aminobenzoic acid, N-ethoxycarbonyl-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). (R)-4-(1-Aminoethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Amino-1-carboxy-ethyl)-benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (2018, June 14). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Retrieved from [Link]

  • Filo. (2025, October 27). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel... Retrieved from [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Aminoethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.
  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. Retrieved from [Link]

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A Comparative Guide to the Definitive Structural Validation of 3-(1-Aminoethyl)benzoic acid: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the case of novel compounds or pharmaceutical intermediates such as 3-(1-aminoethyl)benzoic acid, precise structural knowledge is paramount for understanding its chemical reactivity, biological activity, and for securing intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare its definitive results with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Structural Integrity in Drug Discovery

This compound is a substituted aromatic amino acid, a class of molecules with significant potential in medicinal chemistry. Its structural nuances, including bond lengths, bond angles, and stereochemistry, will dictate its interaction with biological targets. Therefore, rigorous and unequivocal structural validation is not merely a procedural step but a critical foundation for any subsequent research or development.

X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the three-dimensional structure of molecules in their crystalline form.[1][2] The technique provides a detailed atomic-level map, revealing the precise spatial arrangement of atoms, bond distances, and angles.[1] For a molecule like this compound, X-ray crystallography can definitively establish the connectivity of the aminoethyl and benzoic acid moieties to the benzene ring at the meta position and resolve its conformation in the solid state.

The Crystallization Challenge: A Gateway to Atomic Resolution

The primary bottleneck for X-ray crystallography is the growth of high-quality single crystals.[3] This process can be as much an art as a science, often requiring the screening of various solvents, temperatures, and crystallization techniques.[4]

Conceptual Workflow for Crystallization of this compound:

Caption: Workflow for the crystallization of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for the structural determination of this compound using SC-XRD. This protocol is designed to be a self-validating system, with checks and balances at each stage to ensure data quality.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed, single crystal of this compound with sharp edges and no visible defects.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection:

    • Mount the crystal on a goniometer in a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.[1]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The diffraction pattern is recorded on a CCD or CMOS detector.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Validation and Analysis:

    • The final refined structure is validated using metrics such as R-factor, goodness-of-fit, and analysis of the residual electron density map.

    • The resulting crystallographic information file (CIF) contains all the atomic coordinates, bond lengths, bond angles, and other relevant crystallographic data.

Complementary Techniques for Structural Elucidation

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer valuable and often more readily obtainable information about the molecule's structure and connectivity in solution.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[6] For this compound, ¹H and ¹³C NMR would provide crucial information about the number and types of protons and carbons, as well as their connectivity.

Expected ¹H NMR Spectral Features for this compound:

Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic protons7.0 - 8.5Multiplets4H
Methine proton (-CH)~4.0 - 4.5Quartet1H
Amine protons (-NH₂)Variable (broad singlet)Singlet2H
Methyl protons (-CH₃)~1.3 - 1.6Doublet3H
Carboxylic acid proton (-COOH)> 10 (broad singlet)Singlet1H

Expected ¹³C NMR Spectral Features for this compound:

Carbon Environment Expected Chemical Shift (ppm)
Carboxylic acid carbon (-COOH)~165 - 175
Aromatic carbons~120 - 145
Methine carbon (-CH)~50 - 60
Methyl carbon (-CH₃)~20 - 30
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[7] For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₉H₁₁NO₂). The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion Peak [M+H]⁺: m/z = 166.0817 (calculated for C₉H₁₂NO₂⁺)

  • Key Fragmentation Peaks: Loss of the ethylamine side chain, decarboxylation.

A Comparative Analysis of Structural Validation Techniques

The choice of analytical technique depends on the specific information required, the sample availability, and the stage of research.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Definitive 3D structure in the solid state, bond lengths, bond angles, stereochemistry.Unambiguous and highly detailed structural information.Requires high-quality single crystals, which can be difficult to obtain.[3] The solid-state conformation may differ from the solution or biologically active conformation.
NMR Spectroscopy Connectivity of atoms, stereochemical relationships in solution.Provides detailed structural information in solution, non-destructive.Does not provide bond lengths or angles directly. Can be complex to interpret for large or highly symmetric molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern.High sensitivity, requires very small amounts of sample.Provides limited information about the 3D structure and connectivity.

Workflow for Comprehensive Structural Validation:

Caption: Comprehensive workflow for the structural validation of a new chemical entity.

Conclusion: An Integrated Approach to Structural Certainty

While single-crystal X-ray crystallography provides the ultimate and unambiguous structural proof for this compound, a comprehensive validation strategy should employ a combination of analytical techniques. NMR and mass spectrometry serve as essential, high-throughput methods for initial characterization and confirmation of the molecular formula and connectivity. However, for definitive stereochemical assignment and a detailed understanding of the molecule's three-dimensional architecture, X-ray crystallography remains the indispensable gold standard. The synergistic use of these techniques provides a robust and self-validating framework for structural elucidation, a critical step in the journey of any new molecule from the laboratory to potential application.

References

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Google Patents. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid.
  • MassBank. Benzoic acids and derivatives. [Link]

  • MDPI. Protein X-ray Crystallography and Drug Discovery. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 3-amino-. [Link]

  • National Institutes of Health. Advances in structure elucidation of small molecules using mass spectrometry - PMC. [Link]

  • National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide - PMC. [Link]

  • National Institutes of Health. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. [Link]

  • Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

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  • PubChem. Benzoic acid, 3-amino-, methyl ester. [Link]

  • ResearchGate. The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. [Link]

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  • Royal Society of Chemistry. Supporting information. [Link]

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A Comparative Guide to the Biological Activity of 3-(1-Aminoethyl)benzoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the chirality of a molecule can be a pivotal determinant of its therapeutic efficacy and safety profile. This guide offers a comprehensive comparative analysis of the potential biological activities of the (R) and (S) enantiomers of 3-(1-Aminoethyl)benzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document provides a framework for its evaluation, drawing upon established principles of stereoselectivity, structure-activity relationships (SAR) of analogous compounds, and detailed experimental protocols necessary for a thorough comparison.

The Critical Role of Chirality in Biological Systems

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In the chiral environment of the body, comprised of stereospecific macromolecules like receptors and enzymes, these enantiomers can interact differently, leading to significant variations in their pharmacological and toxicological effects. One enantiomer may exhibit the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the characterization of individual enantiomers is a critical step in drug development.

Structural-Activity Relationship (SAR) Insights and Postulated Biological Targets

The structure of this compound, featuring a phenylethylamine backbone, suggests potential interactions with a variety of biological targets. Derivatives of aminobenzoic acid have been reported to possess a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] The phenylethylamine scaffold is a common feature in many neurologically active compounds, hinting at possible effects on the central nervous system.[4]

Given these structural cues, potential biological targets for the enantiomers of this compound could include:

  • G-Protein Coupled Receptors (GPCRs): Many phenylethylamine analogs are known to interact with various GPCRs, such as adrenergic, dopaminergic, or serotonergic receptors.[5]

  • Enzymes: The amino acid-like structure could lead to interactions with enzymes involved in amino acid metabolism or other pathways.[6] Benzoic acid derivatives have been shown to interact with enzymes and disrupt cellular processes.[1]

  • Ion Channels: Certain aminobenzoic acid derivatives have demonstrated anesthetic properties, suggesting potential interactions with ion channels.[7]

Experimental Workflows for Comparative Analysis

A systematic evaluation of the biological activity of the (R) and (S) enantiomers of this compound requires a multi-faceted approach, beginning with the separation of the enantiomers and followed by a series of in vitro assays.

Chiral Separation of Enantiomers

The first crucial step is to obtain the individual (R) and (S) enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.[8][9]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Employ a chiral stationary phase (CSP) column. Common choices for separating amino compounds include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or protein-based columns.[9]

  • Mobile Phase Optimization: Begin with a non-polar mobile phase (e.g., hexane/isopropanol) and gradually adjust the polarity and additives (e.g., trifluoroacetic acid for improving peak shape of amines) to achieve optimal separation.

  • Detection: Utilize a UV detector set to a wavelength where the compound exhibits maximum absorbance.

  • Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

  • Purity Analysis: Assess the enantiomeric purity of each fraction using the optimized HPLC method.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Analysis & Collection racemate Racemic this compound hplc_column Chiral Stationary Phase Column racemate->hplc_column Injection detector UV Detector hplc_column->detector mobile_phase Optimized Mobile Phase mobile_phase->hplc_column fraction_r (R)-Enantiomer Fraction detector->fraction_r fraction_s (S)-Enantiomer Fraction detector->fraction_s purity Enantiomeric Purity Analysis fraction_r->purity fraction_s->purity

Figure 1: Workflow for the chiral separation of this compound enantiomers.

Comparative In Vitro Biological Assays

Once the enantiomers are separated and their purity confirmed, a panel of in vitro assays should be conducted to compare their biological activities.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific GPCR.[10][11][12] These assays measure the displacement of a known radiolabeled ligand from the receptor by the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Target Selection: Based on SAR, select a panel of relevant GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors).

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the (R) and (S) enantiomers.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration), which can then be used to calculate the binding affinity (Ki).

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis membranes Cell Membranes with Target GPCR incubation Incubation to Equilibrium membranes->incubation radioligand Radioligand radioligand->incubation enantiomers (R) & (S) Enantiomers (Varying Concentrations) enantiomers->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation ic50->ki

Figure 2: Workflow for a competitive radioligand binding assay.

To investigate the potential of the enantiomers to inhibit specific enzymes, a variety of assay formats can be employed.[6][13][14] The choice of enzyme will depend on the hypothesized mechanism of action.

Experimental Protocol: Enzyme Inhibition Assay (e.g., for a Kinase)

  • Enzyme and Substrate: Obtain the purified target enzyme and a suitable substrate (e.g., a peptide that can be phosphorylated).

  • Assay Setup: In a multi-well plate, combine the enzyme, substrate, ATP (as a phosphate donor), and varying concentrations of the (R) and (S) enantiomers.

  • Reaction and Detection: Incubate the mixture to allow the enzymatic reaction to proceed. The amount of product formed can be quantified using various methods, such as luminescence-based assays that measure the remaining ATP or antibody-based methods that detect the phosphorylated substrate.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value for each enantiomer.

Cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of receptor binding or enzyme inhibition.[15][16][17]

Experimental Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled GPCRs)

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the target GPCR.

  • Cell Treatment: Treat the cells with varying concentrations of the (R) and (S) enantiomers. For Gs-coupled receptors, measure the increase in intracellular cyclic AMP (cAMP). For Gi-coupled receptors, first stimulate the cells with an agonist to increase cAMP levels and then measure the inhibitory effect of the enantiomers.

  • cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the cAMP levels against the logarithm of the enantiomer concentration to determine the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how the results of these experiments might be summarized for a clear comparison of the enantiomers.

Table 1: Comparative GPCR Binding Affinities (Ki, nM)

Target GPCR(R)-3-(1-Aminoethyl)benzoic acid(S)-3-(1-Aminoethyl)benzoic acid
Adrenergic α1150>10,000
Adrenergic β285095
Dopamine D2>10,000500
Serotonin 5-HT2A450480

Table 2: Comparative Enzyme Inhibition (IC50, µM)

Target Enzyme(R)-3-(1-Aminoethyl)benzoic acid(S)-3-(1-Aminoethyl)benzoic acid
Kinase X25>100
Protease Y>100>100

Table 3: Comparative Cell-Based Functional Activity (EC50/IC50, nM)

Assay(R)-3-(1-Aminoethyl)benzoic acid(S)-3-(1-Aminoethyl)benzoic acid
cAMP Accumulation (β2 Adrenergic Receptor)980 (Antagonist IC50)120 (Agonist EC50)
Calcium Flux (α1 Adrenergic Receptor)200 (Agonist EC50)No activity

Conclusion

This guide outlines a systematic and scientifically rigorous approach to comparing the biological activities of the enantiomers of this compound. By first achieving enantiopure separation and then employing a battery of well-established in vitro assays, researchers can elucidate the stereospecific pharmacology of this compound. The hypothetical data presented underscores the potential for significant differences in activity between enantiomers, reinforcing the importance of studying them individually. The insights gained from such a comparative analysis are invaluable for guiding lead optimization, understanding the mechanism of action, and ultimately developing safer and more effective therapeutic agents.

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A Comparative Guide to Confirming the Purity of Synthesized 3-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the starting materials and intermediates define the quality and safety of the final active pharmaceutical ingredient (API). 3-(1-Aminoethyl)benzoic acid, a chiral aromatic amino acid, serves as a valuable building block in the synthesis of various therapeutic agents. Its structural integrity and purity are not merely academic benchmarks; they are prerequisites for ensuring predictable reaction kinetics, minimizing downstream purification challenges, and, most importantly, preventing the introduction of potentially toxic impurities into the final drug product.

This guide provides a comprehensive, multi-faceted strategy for confirming the purity of synthesized this compound. We will move beyond a simple checklist of techniques and instead delve into the causality behind our analytical choices, presenting an orthogonal approach where each method provides a unique and complementary piece of the purity puzzle. This self-validating system ensures a high degree of confidence in the final purity assessment, a cornerstone of scientific trustworthiness.

The Orthogonal Analytical Philosophy

No single analytical technique can unequivocally determine the purity of a compound. Each method has inherent strengths and limitations. For instance, Nuclear Magnetic Resonance (NMR) is exceptional for structural elucidation and identifying proton-bearing impurities but may not detect non-protonated contaminants. Conversely, High-Performance Liquid Chromatography (HPLC) excels at separating and quantifying non-volatile impurities but provides limited structural information. An orthogonal approach, leveraging multiple techniques with different separation and detection principles, is therefore essential for building a comprehensive and reliable purity profile.

Our investigation into this compound will be based on four pillars of analytical chemistry: Structural Confirmation , Chromatographic Separation , Elemental Composition , and Chiral Integrity .

Structural Confirmation and Impurity Profiling by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the initial assessment of a synthesized compound. It provides an atomic-level view of the molecule's structure, confirming the successful synthesis and offering a quantitative measure of solvent residues and other proton-containing impurities.

Expertise in Action: Why Start with NMR?

We begin with ¹H NMR as it offers a rapid, non-destructive "fingerprint" of the molecule. The integral of each signal is directly proportional to the number of protons it represents, allowing for a straightforward quantitative assessment of the main compound relative to any proton-bearing impurities. ¹³C NMR complements this by confirming the carbon backbone of the molecule. For organic molecules, high-field NMR data is often a primary requirement for demonstrating purity[1].

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). DMSO-d₆ is often preferred as it solubilizes both the acidic and basic functional groups and its residual solvent peak does not typically overlap with analyte signals.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard with a simple, non-overlapping spectrum (e.g., maleic acid or 1,4-dinitrobenzene).

  • Data Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton of interest to ensure accurate integration. Following this, acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate all signals.

Data Interpretation

The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons (typically in the δ 7.0-8.0 ppm region), the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The splitting patterns and coupling constants provide definitive evidence of the connectivity[2]. Impurities would manifest as extra peaks.

Table 1: Hypothetical NMR Data for this compound

Technique Parameter Expected Result (in DMSO-d₆) Interpretation
¹H NMR Chemical Shifts (δ)~7.2-8.0 ppm (m, 4H, Ar-H), ~4.1 ppm (q, 1H, CH), ~1.4 ppm (d, 3H, CH₃)Confirms the presence and relative ratios of aromatic, methine, and methyl protons.
Purity (by qNMR)>99.5% (relative to internal standard)Quantifies the main compound against a certified reference.
ImpuritiesResidual ethyl acetate at δ 2.05, 4.12 ppm (<0.1%)Identifies and quantifies residual synthesis/purification solvents.
¹³C NMR Number of Signals9 distinct signalsConfirms the presence of all 9 unique carbon atoms in the molecule.[3][4]
Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H Spectrum (Quantitative Parameters) B->C D Acquire 13C Spectrum C->D E Process & Reference Spectra D->E F Integrate Signals E->F G Calculate Purity & Identify Impurities F->G

Caption: NMR analysis workflow for purity assessment.

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the synthesized compound, which is a fundamental property. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, providing strong evidence for the chemical formula.

Expertise in Action: Why HRMS is a Self-Validating System

A standard MS provides a nominal mass, which could correspond to multiple chemical formulas. HRMS, with its high mass accuracy (typically <5 ppm), drastically narrows down the possibilities for the elemental formula to a single, logical choice for a given synthetic target. When the measured mass matches the theoretical mass for C₉H₁₁NO₂ to within a few parts-per-million, it provides extremely high confidence in the identity of the compound.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). ESI is a soft ionization technique ideal for polar molecules like amino acids.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate m/z of the [M+H]⁺ ion and compare it to the theoretical value calculated for C₉H₁₂NO₂⁺.

Data Interpretation

Table 2: Hypothetical HRMS Data for this compound

Parameter Theoretical Value (for C₉H₁₂NO₂⁺) Observed Value Mass Error (ppm) Interpretation
[M+H]⁺ 166.0863166.0861-1.2The excellent agreement between the theoretical and observed mass confirms the elemental composition.[5][6]
Workflow Visualization

MS_Workflow A Prepare Dilute Solution (~0.1 mg/mL) B Infuse into ESI Source A->B C Acquire Spectrum in Positive Ion Mode on HRMS Instrument B->C D Determine Accurate m/z of [M+H]+ Ion C->D E Compare Observed m/z to Theoretical Value D->E

Caption: High-resolution mass spectrometry workflow.

Chromatographic Purity and Chiral Integrity by HPLC

HPLC is the workhorse of purity determination in the pharmaceutical industry. It physically separates the main component from non-volatile impurities. For this compound, this analysis is twofold: an achiral (reverse-phase) method to determine overall purity and a chiral method to determine the enantiomeric excess (e.e.).

Expertise in Action: The Imperative of Chiral Separation

Since this compound possesses a stereocenter, a racemic mixture (a 50:50 mix of R and S enantiomers) will behave as a single pure compound in all achiral analyses (NMR, achiral HPLC, MS, EA). However, in a biological system, one enantiomer is often active while the other may be inactive or even harmful. Therefore, quantifying the enantiomeric purity is not optional; it is a critical quality attribute. The choice of a chiral stationary phase (CSP) is paramount, with macrocyclic glycopeptide-based CSPs being particularly effective for underivatized amino acids[7][8].

Experimental Protocol: Reverse-Phase (Achiral) HPLC
  • System: An HPLC system with a UV detector.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Quantification: Purity is reported as the area percentage of the main peak relative to the total area of all peaks.

Experimental Protocol: Chiral HPLC
  • System: An HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T) or a cinchona alkaloid-derived zwitterionic phase[7][9].

  • Mobile Phase: An isocratic mobile phase, often a polar organic system (e.g., methanol/water/formic acid), is typically used. The exact composition must be optimized to achieve baseline separation of the enantiomers[7].

  • Analysis: Inject the racemic standard to confirm peak identity and resolution. Then, inject the synthesized sample.

  • Quantification: Enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Data Interpretation

Table 3: Hypothetical HPLC Purity Data

Technique Parameter Result Interpretation
Reverse-Phase HPLC Purity (Area %)99.8%The sample is free of significant non-volatile impurities. Two minor impurities detected at 0.15% and 0.05%.
Chiral HPLC Enantiomeric Excess (e.e.)99.6%The synthesis was highly stereoselective, producing predominantly one enantiomer.
Workflow Visualization

HPLC_Workflow cluster_achiral Achiral Purity cluster_chiral Chiral Integrity A Dissolve Sample B Inject on C18 Column (Gradient Elution) A->B C Integrate All Peaks B->C D Calculate Area % Purity C->D E Dissolve Sample F Inject on Chiral Column (Isocratic Elution) E->F G Integrate Enantiomer Peaks F->G H Calculate e.e. % G->H

Caption: HPLC workflows for achiral and chiral purity.

Elemental Composition Verification by Combustion Analysis

Elemental Analysis (EA), also known as CHN analysis, is a classic technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. It serves as a fundamental check of the compound's empirical formula.

Expertise in Action: Why is EA Still Relevant?

While modern spectroscopic methods provide immense structural detail, EA offers a distinct, quantitative confirmation of the elemental makeup of the bulk sample. A successful EA result, where the experimental percentages match the theoretical values to within ±0.4%, provides strong evidence that no significant inorganic or other non-CHNO-containing impurities are present[1][10]. It validates the findings from HRMS on a macroscopic scale.

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh a small amount (2-3 mg) of the thoroughly dried sample into a tin capsule.

  • Combustion: The sample is combusted at high temperatures (≥900 °C) in a pure oxygen environment.

  • Separation & Detection: The resulting gases (CO₂, H₂O, N₂) are separated chromatographically and quantified using a thermal conductivity detector.

  • Calculation: The instrument software calculates the mass percentages of C, H, and N.

Data Interpretation

Table 4: Hypothetical Elemental Analysis Data for C₉H₁₁NO₂

Element Theoretical % Found % Deviation % Interpretation
Carbon (C) 65.4465.31-0.13Within the acceptable limit of ±0.4%.[1]
Hydrogen (H) 6.716.78+0.07Within the acceptable limit of ±0.4%.[1]
Nitrogen (N) 8.488.55+0.07Within the acceptable limit of ±0.4%.[1]

The close correlation between theoretical and found values confirms the elemental composition and high purity of the bulk sample[11][12].

Workflow Visualization

EA_Workflow A Accurately Weigh ~2 mg into Tin Capsule B Combust Sample in Oxygen Stream A->B C Separate & Detect CO2, H2O, N2 Gases B->C D Calculate Mass % C, H, N C->D E Compare Found % to Theoretical % D->E

Caption: Elemental analysis workflow via combustion.

Conclusion: A Synthesized View of Purity

By employing an orthogonal set of analytical techniques, we have constructed a robust and defensible purity profile for the synthesized this compound.

  • NMR Spectroscopy confirmed the chemical structure and ruled out the presence of significant proton-containing impurities or residual solvents.

  • High-Resolution Mass Spectrometry verified the precise molecular weight and confirmed the elemental formula of C₉H₁₁NO₂.

  • Reverse-Phase HPLC demonstrated a high chromatographic purity of >99.5%, indicating the absence of significant non-volatile byproducts.

  • Chiral HPLC was crucial in establishing the stereochemical integrity, confirming a high enantiomeric excess.

  • Elemental Analysis provided macroscopic confirmation of the elemental composition, corroborating the results from other techniques.

Together, these results provide overwhelming evidence that the synthesized material is indeed this compound with a purity exceeding 99.5% and a high enantiomeric excess. This multi-pronged, self-validating approach ensures the highest level of confidence for researchers, scientists, and drug development professionals who rely on this critical building block.

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A Comparative Guide to Cross-Reactivity Profiling of Novel 3-(1-Aminoethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in Drug Discovery

The development of novel therapeutics requires a delicate balance between on-target efficacy and off-target safety. Small molecules, while designed for a specific biological target, frequently interact with unintended proteins, a phenomenon known as cross-reactivity or off-target binding.[1][2] These interactions can lead to unforeseen side effects, toxicity, or even unexpected therapeutic benefits, making their early identification a critical step in reducing late-stage attrition in drug development.[1][3]

This guide focuses on a class of compounds derived from 3-(1-Aminoethyl)benzoic acid. For the purpose of this analysis, we will examine a lead candidate, Compound X , designed as a selective ligand for the α1 subunit of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system (CNS) and is implicated in various neurological and psychiatric disorders.[4][5] Its heteropentameric structure, composed of various subunits (α, β, γ, etc.), creates a vast landscape of receptor subtypes, presenting a significant challenge for achieving subtype selectivity.[6]

This document provides a comprehensive framework for assessing the cross-reactivity of Compound X and compares its selectivity profile with three alternative derivatives (Alternative A, Alternative B, and Alternative C ). We will detail the experimental methodologies, present illustrative data, and explain the causal logic behind the chosen assays, offering a self-validating system for researchers to adopt.

Experimental Design & Rationale: A Multi-Tiered Approach

A robust cross-reactivity assessment follows a tiered approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based functional assays. This workflow ensures that resources are focused on compounds with the most promising selectivity profiles.

Experimental_Workflow cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Functional Validation cluster_2 Decision & Analysis P_Screen Primary Target Engagement (Radioligand Binding Assay) Determine Kd for GABA-A α1 R_Panel Receptor Panel Screen (Competitive Binding) 45 CNS Receptors (GABA, Adrenergic, etc.) P_Screen->R_Panel Confirm On-Target Activity K_Panel Kinase Panel Screen (Enzyme Inhibition) 100 Kinases P_Screen->K_Panel Data_Analysis Data Analysis Calculate Ki, IC50, Fold-Selectivity R_Panel->Data_Analysis K_Panel->Data_Analysis Func_Assay Cell-Based Functional Assays (e.g., Electrophysiology, FLIPR) Agonist vs. Antagonist Mode Selectivity_Profile Generate Selectivity Profile Prioritize Lead Candidates Func_Assay->Selectivity_Profile Data_Analysis->Func_Assay Data_Analysis->Selectivity_Profile

Caption: Tiered workflow for cross-reactivity profiling.

Methodologies: Protocols for Rigorous Assessment

The trustworthiness of any cross-reactivity study hinges on the validity of its experimental protocols. Here, we provide detailed, step-by-step methodologies for the core biochemical assays.

Competitive Radioligand Binding Assay for Receptor Selectivity

This assay quantifies a compound's ability to displace a known radiolabeled ligand from a specific receptor, allowing for the determination of the inhibitor constant (Ki).[7][8] The principle is based on the competition between the labeled and unlabeled compounds for a finite number of binding sites.[9]

Protocol: CNS Receptor Panel Screen

  • Preparation of Membranes:

    • Source: Use commercially available cell lines stably expressing the human receptor of interest (e.g., GABA-A α2, β3, Dopamine D2, etc.) or prepare membranes from rodent brain tissue.

    • Homogenization: Homogenize cells or tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Membrane Pelleting: Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in fresh assay buffer and determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of prepared membranes.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known, unlabeled reference compound, 50 µL of radioligand, and 50 µL of membranes. This determines the amount of radioligand that binds nonspecifically to the membranes or plate.

    • Test Compound Wells: Add 50 µL of the test compound (e.g., Compound X) at various concentrations (typically a serial dilution from 100 µM to 0.1 nM), 50 µL of radioligand, and 50 µL of membranes.

  • Incubation & Termination:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), followed by three rapid washes with ice-cold wash buffer to separate bound from free radioligand.

  • Data Acquisition & Analysis:

    • Allow filters to dry, then add scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Competitive_Binding cluster_0 Low [Test Compound] cluster_1 High [Test Compound] R Receptor RL Radioligand R->RL High Signal R2 Receptor TC Test Cmpd R2->TC Low Signal RL2 Radioligand

Caption: Principle of competitive binding assay.

Enzymatic Inhibition Assay for Kinase Selectivity

Protein kinases are one of the largest enzyme families and frequent off-targets for small molecule drugs.[10] Profiling against a broad kinase panel is standard practice to identify potential liabilities.[11][12]

Protocol: Kinase Panel Screen

  • Reagents and Materials:

    • Purified recombinant kinases.

    • Specific peptide substrate for each kinase.

    • ATP (Adenosine triphosphate), often radiolabeled ([γ-³³P]ATP).

    • Assay buffer optimized for kinase activity.

    • 96- or 384-well plates.

    • Phosphocellulose filter plates or alternative capture method.

  • Assay Procedure:

    • To each well, add the test compound at a fixed concentration (e.g., 1 µM or 10 µM for initial screening) or in a dose-response format.

    • Add the specific kinase and its corresponding peptide substrate.

    • Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.[13] This step is crucial for inhibitors that may have a slow binding mechanism.

    • Initiate the kinase reaction by adding ATP (including [γ-³³P]ATP) to each well. The ATP concentration should ideally be at or near the Km value for each kinase to detect competitive inhibitors effectively.[14]

    • Incubate for a set time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a solution like phosphoric acid.

  • Detection and Analysis:

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition relative to a no-inhibitor control. For dose-response experiments, determine the IC50 value.

Comparative Data Analysis

The following tables present hypothetical cross-reactivity data for our lead candidate, Compound X , and three alternative derivatives. All compounds show high affinity for the primary target, GABA-A α1. The key differentiators lie in their off-target profiles.

Table 1: Receptor Selectivity Profile (Ki values in nM)

TargetCompound X (Lead)Alternative AAlternative BAlternative C
GABA-A α1 (Primary) 5.2 4.8 6.1 7.5
GABA-A α285092045 >10,000
GABA-A α31,2001,50068 >10,000
GABA-A α5>10,000>10,000150 >10,000
GABA-B>10,000>10,0008,5009,800
Dopamine D29,5007,8006,50075
Serotonin 5-HT2A>10,0009,900>10,000110
Adrenergic α2A8,1006,5007,2008,900

Interpretation:

  • Compound X demonstrates high selectivity (>160-fold) for the GABA-A α1 subtype over other GABA-A subtypes and shows minimal interaction with other major CNS receptors.

  • Alternative A has a similar profile to Compound X, suggesting it may also be a viable candidate.

  • Alternative B is poorly selective, showing significant cross-reactivity with GABA-A α2, α3, and α5 subtypes. This lack of selectivity could lead to a broader sedative or cognitive-impairing side effect profile.

  • Alternative C is highly selective within the GABA-A family but exhibits potent off-target activity at Dopamine D2 and Serotonin 5-HT2A receptors, posing a high risk for neuropsychiatric side effects.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetCompound X (Lead)Alternative AAlternative BAlternative C
CDK2/cyclin A 2%89% 5%8%
GSK3β 4%92% 3%1%
ROCK1 <1%15%11%4%
SRC 8%75% 9%12%
PKA 3%11%6%2%

Interpretation:

  • Compound X, B, and C show a clean kinase profile, with minimal inhibition at 1 µM, suggesting a low risk for kinase-mediated off-target effects.

  • Alternative A , despite its good receptor selectivity, is a potent inhibitor of multiple kinases. This polypharmacology makes it a high-risk candidate, as inhibiting kinases like CDK2 or SRC could lead to unintended effects on cell cycle regulation and signaling, potentially causing toxicity.[11]

Conclusion and Forward Path

This comparative guide illustrates a systematic approach to evaluating the cross-reactivity of novel this compound derivatives. Based on our hypothetical data, Compound X emerges as the superior candidate due to its high selectivity for the intended GABA-A α1 receptor and its clean profile against a broad panel of other receptors and kinases.

The early and comprehensive assessment of off-target interactions is not merely a regulatory hurdle but a fundamental component of rational drug design.[15][16] By employing the tiered workflow and rigorous methodologies described herein, researchers can make more informed decisions, prioritize candidates with the highest probability of success, and ultimately develop safer and more effective medicines. The next logical step for a promising candidate like Compound X would be to advance it into cell-based functional assays to confirm that its binding affinity translates into the desired functional activity (e.g., positive allosteric modulation) at the target receptor.[17][18][19]

References

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal.
  • Competition Assay Protocol.
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A Comparative Spectroscopic Analysis of 3-(1-Aminoethyl)benzoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the synthetic pathway leading to 3-(1-Aminoethyl)benzoic acid, a valuable building block in pharmaceutical and materials science. By examining the distinct spectral signatures of the starting material, a key intermediate, and the final product, researchers can effectively monitor reaction progress and confirm the identity and purity of their target molecule. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of spectroscopic techniques.

Introduction: The Synthetic Pathway and Rationale for Spectroscopic Analysis

The synthesis of this compound typically proceeds from the readily available precursor, 3-Acetylbenzoic acid. A common and effective synthetic route is a two-step process involving the formation of an oxime intermediate, 3-(1-hydroxyiminoethyl)benzoic acid, followed by its reduction to the desired primary amine.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for characterizing the molecules at each stage of this transformation. Each technique provides unique structural information, allowing for the unambiguous identification of functional group changes, which is the cornerstone of synthetic chemistry.

This guide will dissect the expected ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra of the following compounds:

  • Precursor 1: 3-Acetylbenzoic acid

  • Intermediate: 3-(1-hydroxyiminoethyl)benzoic acid

  • Final Product: this compound

By understanding the characteristic spectral shifts and appearances/disappearances of key signals, chemists can confidently navigate this synthetic sequence.

Synthetic Pathway Precursor 3-Acetylbenzoic acid Intermediate 3-(1-hydroxyiminoethyl)benzoic acid Precursor->Intermediate Hydroxylamine (Oxime Formation) Product This compound Intermediate->Product Reduction (e.g., H₂, Pd/C)

Figure 1: Synthetic route from 3-Acetylbenzoic acid to this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific instrument parameters should be optimized for the available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample (~5-10 mg)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • If the solvent does not contain an internal standard, add a small amount of TMS.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

  • FT-IR Spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Spatula

Procedure (KBr Pellet Method):

  • Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Transfer a portion of the mixture to the pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]

  • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of the compounds, which is characteristic of their chromophoric systems.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopy-grade solvent (e.g., ethanol, methanol, or water)

  • Sample

Procedure:

  • Prepare a dilute solution of the sample in a suitable UV-transparent solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the wavelength of maximum absorption (λmax).

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Record a baseline spectrum with the blank cuvette.

  • Rinse the sample cuvette with the sample solution and then fill it.

  • Place the sample cuvette in the spectrophotometer.

  • Scan the absorbance of the sample over a desired wavelength range (e.g., 200-400 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax).

Spectroscopic Comparison

The following sections detail the expected spectroscopic characteristics of the precursor, intermediate, and final product.

Spectroscopic_Transformation cluster_precursor 3-Acetylbenzoic acid cluster_intermediate 3-(1-hydroxyiminoethyl)benzoic acid cluster_product This compound P_NMR Ketone C=O (~197 ppm) -CH3 (~2.6 ppm) I_NMR C=N (~150-160 ppm) -CH3 (~2.2 ppm) -OH (broad, ~11 ppm) P_NMR->I_NMR Ketone → Oxime P_IR C=O (ketone) ~1686 cm⁻¹ C=O (acid) ~1700 cm⁻¹ I_IR C=N ~1650 cm⁻¹ O-H (oxime) ~3300 cm⁻¹ P_IR->I_IR Ketone → Oxime P_UV π→π* transitions I_UV Shift in λmax P_UV->I_UV Change in conjugation Pr_NMR CH-NH2 (~4.1 ppm) -CH3 (~1.4 ppm) -NH2 (broad) I_NMR->Pr_NMR Oxime → Amine Pr_IR N-H bend ~1600 cm⁻¹ N-H stretch ~3300-3400 cm⁻¹ I_IR->Pr_IR Oxime → Amine Pr_UV Further shift in λmax I_UV->Pr_UV Change in chromophore

Figure 2: Key spectroscopic transformations during the synthesis.

3-Acetylbenzoic acid (Precursor)
Spectroscopy Functional Group Expected Key Signals
¹H NMR Aromatic-H~7.5 - 8.5 ppm (complex multiplet)
Carboxyl-H~13.0 ppm (broad singlet)
Acetyl-CH₃~2.6 ppm (singlet)
¹³C NMR Carbonyl-C (acid)~167 ppm
Carbonyl-C (ketone)~197 ppm
Aromatic-C~128 - 138 ppm
Acetyl-CH₃~27 ppm
FT-IR O-H (acid)3300-2500 cm⁻¹ (very broad)
C=O (acid)~1700-1680 cm⁻¹ (strong)
C=O (ketone)~1686 cm⁻¹ (strong)[2]
Aromatic C=C~1600, 1450 cm⁻¹
UV-Vis Aromatic Systemλmax ~230 nm and ~274 nm in aqueous solution.[3]

Analysis: The spectra of 3-Acetylbenzoic acid are characterized by the presence of two distinct carbonyl groups. In the ¹³C NMR spectrum, the ketone carbonyl carbon appears significantly downfield (~197 ppm) compared to the carboxylic acid carbonyl carbon (~167 ppm). The FT-IR spectrum shows strong carbonyl stretching vibrations; the broad O-H stretch of the carboxylic acid is also a prominent feature.[4]

3-(1-hydroxyiminoethyl)benzoic acid (Intermediate)
Spectroscopy Functional Group Expected Key Signals
¹H NMR Aromatic-H~7.5 - 8.3 ppm (complex multiplet)
Carboxyl-H~13.0 ppm (broad singlet)
Oxime-OH~11.5 ppm (broad singlet)
Methyl-CH₃~2.2 ppm (singlet)
¹³C NMR Carbonyl-C (acid)~167 ppm
C=N (oxime)~155 ppm
Aromatic-C~128 - 137 ppm
Methyl-CH₃~12 ppm
FT-IR O-H (acid)3300-2500 cm⁻¹ (very broad)
O-H (oxime)~3300-3150 cm⁻¹ (broad)
C=O (acid)~1700-1680 cm⁻¹ (strong)
C=N (oxime)~1650 cm⁻¹ (medium)
UV-Vis Aromatic SystemShift in λmax compared to the precursor due to the change in the auxochrome.

Analysis: The conversion of the ketone to the oxime results in several key spectral changes. The most significant is the disappearance of the ketone carbonyl signal in both ¹³C NMR and FT-IR spectra. In its place, a C=N signal appears in the ¹³C NMR spectrum (upfield from the ketone) and a C=N stretch in the FT-IR spectrum. A new broad singlet for the oxime -OH proton is expected in the downfield region of the ¹H NMR spectrum.

This compound (Final Product)
Spectroscopy Functional Group Expected Key Signals
¹H NMR Aromatic-H~7.3 - 8.0 ppm (complex multiplet)
Carboxyl-H~12.5 ppm (broad singlet)
Methine-CH~4.1 ppm (quartet)
Amino-NH₂~1.9-3.0 ppm (broad singlet, concentration dependent)
Methyl-CH₃~1.4 ppm (doublet)
¹³C NMR Carbonyl-C (acid)~168 ppm
Aromatic-C~126 - 148 ppm
Methine-CH~50 ppm
Methyl-CH₃~25 ppm
FT-IR N-H (amine)~3400-3250 cm⁻¹ (two bands for primary amine)[5]
O-H (acid)3300-2500 cm⁻¹ (very broad)
C=O (acid)~1700-1680 cm⁻¹ (strong)
N-H bend (amine)~1650-1580 cm⁻¹ (medium)[5]
UV-Vis Aromatic Systemλmax ~194 nm, 226 nm, 272 nm (based on 3-Aminobenzoic acid).[6]

Analysis: The reduction of the oxime to the primary amine leads to the final set of characteristic spectral features. The C=N signal disappears from the ¹³C NMR and FT-IR spectra. The ¹H NMR spectrum becomes more complex in the aliphatic region, with the appearance of a quartet for the methine proton and a doublet for the methyl group, indicating their coupling. The presence of the primary amine is confirmed by the two N-H stretching bands in the FT-IR spectrum and a broad, exchangeable NH₂ signal in the ¹H NMR spectrum.[5]

Conclusion

The spectroscopic journey from 3-Acetylbenzoic acid to this compound is a clear demonstration of the power of NMR, FT-IR, and UV-Vis techniques in synthetic organic chemistry. Each transformation is accompanied by predictable and observable changes in the spectra, providing a robust method for reaction monitoring and product verification. By carefully analyzing the disappearance of key precursor signals and the emergence of characteristic product signals, researchers can ensure the successful synthesis of this compound. This guide serves as a foundational reference for the spectroscopic characterization of this important synthetic pathway.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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  • PubMed. (n.d.). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). FT-IR spectrum of the poly m-aminobenzoic acid coating synthesized on.... Retrieved from [Link]

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A Comparative Guide to Amine Protecting Groups for 3-(1-Aminoethyl)benzoic Acid: Efficacy and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Bifunctional Molecule

In the landscape of pharmaceutical development and complex organic synthesis, molecules possessing multiple reactive functional groups present unique challenges. 3-(1-Aminoethyl)benzoic acid is a prime example of such a molecule, featuring both a nucleophilic primary amine and a carboxylic acid. This bifunctionality necessitates a robust synthetic strategy where one group is temporarily masked, or "protected," to allow for selective modification of the other.[1][2] The choice of the amine protecting group is a critical decision that profoundly impacts the overall efficiency, yield, and feasibility of a synthetic route. An ideal protecting group must be easy to install, stable under a variety of reaction conditions, and removable in high yield without affecting other functionalities in the molecule.[3]

This guide provides an in-depth comparison of three of the most ubiquitous amine protecting groups in modern organic synthesis—Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Fmoc (9-fluorenylmethoxycarbonyl) —as applied to this compound. We will delve into the mechanistic underpinnings of their stability and cleavage, present comparative data, and provide detailed, field-proven experimental protocols for their installation and removal.

The Contenders: A Mechanistic Overview

The efficacy of Boc, Cbz, and Fmoc protecting groups stems from their distinct chemical structures, which dictate their stability and the specific conditions required for their removal. This differential reactivity is the foundation of "orthogonal" protection strategies, where one group can be selectively cleaved in the presence of others.[2][4]

  • Boc (tert-butoxycarbonyl): This group is prized for its stability to a wide range of non-acidic conditions, including catalytic hydrogenation and basic environments.[5][6] Its removal is achieved under acidic conditions, which proceeds via the formation of a stable tert-butyl cation.[5][7] This acid lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[5][]

  • Cbz (benzyloxycarbonyl, Z): The Cbz group, a cornerstone of peptide chemistry, is stable to mildly acidic and basic conditions.[3][9] Its primary mode of cleavage is catalytic hydrogenolysis, which cleanly yields the free amine, toluene, and carbon dioxide, making for a very mild and effective deprotection.[4][10] It can also be removed by strong acids, though this is less common.[3]

  • Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is defined by its pronounced sensitivity to basic conditions.[11][12] Deprotection occurs via a β-elimination mechanism initiated by a mild base (commonly piperidine), which abstracts the acidic proton on the fluorenyl ring system.[11] This extreme base sensitivity makes it orthogonal to the acid-labile Boc group and hydrogenolysis-labile Cbz group.[][11]

Below is a visualization of the protected structures.

G cluster_Boc Boc-Protected cluster_Cbz Cbz-Protected cluster_Fmoc Fmoc-Protected Boc_struct Boc_struct Cbz_struct Cbz_struct Fmoc_struct Fmoc_struct

Figure 1. Structures of this compound with Boc, Cbz, and Fmoc protecting groups.

Comparative Efficacy: A Data-Driven Analysis

The selection of a protecting group is dictated by the planned synthetic route. The following table summarizes the key performance characteristics of each group, with data synthesized from established literature on amino acid protection. While specific yields may vary with this compound, these values provide a reliable benchmark for comparison.

Parameter Boc (tert-butoxycarbonyl) Cbz (benzyloxycarbonyl) Fmoc (9-fluorenylmethoxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu
Protection Conditions Mild base (e.g., NaHCO₃, Et₃N), aq. solvent[5][13]Mild base (e.g., NaHCO₃, Na₂CO₃), aq. solvent, pH 8-10[9]Mild base (e.g., NaHCO₃), aq. solvent[11][14]
Typical Yield >95%>90%>95%
Stability Stable: Base, H₂/Pd-C, Nucleophiles.[5][6] Labile: Strong acids (TFA, HCl).[6][15]Stable: Mild Acid, Mild Base.[3][6] Labile: H₂/Pd-C, strong acids (HBr).[6][10]Stable: Acid (TFA), H₂/Pd-C (mostly).[11] Labile: Aminic bases (Piperidine, DBU).[6][16]
Deprotection Conditions Anhydrous strong acid (e.g., TFA in DCM, HCl in dioxane).[4][17]Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH).[18][19]20% Piperidine in DMF.[4][20]
Key Advantage High stability to many reagents; widely used and economical.Mild, neutral deprotection via hydrogenolysis; crystalline derivatives.[9]Orthogonal to acid-labile groups; very mild deprotection.
Key Disadvantage Deprotection requires strong acid, which may cleave other acid-sensitive groups.[7]Not suitable for molecules with other reducible groups (e.g., alkenes, alkynes, some benzyl ethers).[18]Labile to even trace amounts of basic amines; relatively expensive.

Strategic Synthesis Workflow

The core logic of using a protecting group strategy involves three key stages: protection of the amine, reaction at another site (e.g., the carboxylic acid), and finally, deprotection of the amine. This workflow ensures regioselectivity and prevents unwanted side reactions like polymerization or self-amidation.

Figure 2. General workflow for synthesis using an amine protecting group strategy.

Experimental Protocols

The following protocols are generalized procedures adaptable for the protection and deprotection of this compound on a typical laboratory scale (1-10 mmol).

Protocol 1: Boc Protection and Deprotection

A. Installation of the Boc Group

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the Boc-protected product, which can be further purified by crystallization or chromatography.

B. Removal of the Boc Group (Acidolysis)

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 10-20 eq, often as a 25-50% solution in DCM) and stir at room temperature. Monitor the reaction by TLC or LC-MS (typically complete in 1-2 hours).[20]

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with cold diethyl ether to precipitate the product as its TFA salt. The free amine can be obtained by neutralization with a suitable base.

    • Causality Note: The use of anhydrous acid is critical to prevent water from competing with the substrate for the acid, ensuring efficient cleavage. Scavengers like triisopropylsilane (TIS) can be added to trap the liberated tert-butyl cations, preventing potential side reactions with nucleophilic residues.[7][21]

Protocol 2: Cbz Protection and Deprotection

A. Installation of the Cbz Group

  • Dissolution: Dissolve this compound (1.0 eq) in 1N sodium hydroxide (NaOH) solution and cool to 0 °C.

  • Protection: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2N NaOH solution simultaneously in a dropwise manner, maintaining the pH between 9-10.[9]

  • Reaction: Continue stirring at 0 °C for 1 hour, then at room temperature for an additional 2-3 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2 with cold 1N HCl. A white precipitate of the Cbz-protected product should form. Extract the product into ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The product can be purified by recrystallization.

B. Removal of the Cbz Group (Hydrogenolysis)

  • Setup: Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol. Add palladium on carbon (Pd/C, 10% w/w, ~5-10 mol% Pd).

  • Deprotection: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[18] Rinse the pad with the reaction solvent. Concentrate the filtrate in vacuo to yield the deprotected product.

    • Causality Note: Hydrogenolysis is a surface-catalyzed reaction. The choice of solvent can impact efficiency, with alcohols like methanol and ethanol being excellent choices. The catalyst must be handled carefully as it can be pyrophoric, especially when dry after filtration.

Protocol 3: Fmoc Protection and Deprotection

A. Installation of the Fmoc Group

  • Dissolution: Suspend this compound (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Protection: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) in acetone or dioxane dropwise at room temperature.[11]

  • Reaction: Stir the mixture overnight at room temperature.

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2 with cold 1N HCl. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.

B. Removal of the Fmoc Group (Base-Mediated Elimination)

  • Dissolution: Dissolve the Fmoc-protected compound (1.0 eq) in N,N-dimethylformamide (DMF).

  • Deprotection: Add piperidine to create a 20% (v/v) solution. Stir at room temperature. The reaction is typically very rapid, often completing in under 30 minutes.[20][22]

  • Isolation: Remove the solvent and excess piperidine under high vacuum. The crude product can be precipitated by adding diethyl ether and purified further as needed.

    • Causality Note: The deprotection generates dibenzofulvene, which can react with the newly liberated amine. Piperidine acts as both the base to initiate the elimination and a scavenger for this byproduct, forming a stable adduct.[23]

Orthogonality in Action: A Strategic Decision Framework

The true power of these protecting groups is realized in multi-step syntheses where orthogonality is key. The ability to deprotect one amine in the presence of another protected with a different group allows for complex molecular construction.

Figure 3. Orthogonal deprotection strategies for Boc, Fmoc, and Cbz groups.

Conclusion and Recommendations

There is no single "best" protecting group; the optimal choice is context-dependent and guided by the overall synthetic plan for this compound.

  • Choose Boc for general-purpose protection when subsequent steps involve basic, nucleophilic, or reductive conditions. Its robustness and cost-effectiveness make it a first-line choice, provided no other acid-sensitive groups are present.

  • Choose Cbz when extremely mild, neutral deprotection is paramount and the molecule lacks other reducible functional groups. The ease of purification of Cbz-protected intermediates by crystallization is an added benefit.[9]

  • Choose Fmoc when the synthetic route requires the use of strong acids or reductive conditions that would cleave Boc or Cbz groups, respectively. Its orthogonality to these groups is its greatest asset, particularly in solid-phase synthesis or when protecting multiple amines.[]

By understanding the distinct chemical properties and leveraging the orthogonal nature of these protecting groups, researchers can design and execute robust, efficient, and high-yielding synthetic routes for complex molecules like this compound.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Sourced via SciSpace/ResearchGate, specific deep link may vary, providing a general link to the journal). Retrieved from [Link]

  • Galan, K., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1182. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2025). Amino Acid-Protecting Groups | Request PDF. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. (Sourced via various academic repositories). A representative version can be found on ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • NIH National Library of Medicine. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

Sources

Bridging the Gap: A Comparative Guide to In-Vitro and In-Vivo Studies of Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a candidate molecule from the laboratory bench to clinical application is a rigorous and multifaceted process. Central to this endeavor is the critical evaluation of a compound's activity in both controlled cellular environments (in-vitro) and complex biological systems (in-vivo). This guide provides a comprehensive comparison of in-vitro and in-vivo studies, using analogs of aminobenzoic acid as a pertinent case study. While direct comparative data for a broad range of 3-(1-Aminoethyl)benzoic acid analogs is not extensively available in published literature, we will draw upon closely related structures to illustrate the principles and methodologies that underpin the translation from in-vitro efficacy to in-vivo potential.

This guide will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a transparent analysis of how data from these distinct yet complementary research paradigms are interpreted and reconciled.

The Foundational Role of In-Vitro Screening: Rapid Insights and Mechanistic Clues

In-vitro studies represent the frontline of drug discovery, offering a rapid and high-throughput means of assessing the biological activity of newly synthesized compounds. These assays are indispensable for initial screening, structure-activity relationship (SAR) elucidation, and gaining preliminary insights into a compound's mechanism of action.

Key In-Vitro Methodologies for Benzoic Acid Analogs

The therapeutic potential of benzoic acid derivatives has been explored across various domains, including oncology, inflammation, and neurology. Consequently, a diverse array of in-vitro assays is employed to probe their efficacy.

1. Anti-Cancer Activity:

  • Cytotoxicity Assays: The initial assessment of a compound's anti-cancer potential often involves determining its cytotoxicity against various cancer cell lines. A widely used method is the MTT assay.

  • Enzyme Inhibition Assays: Many benzoic acid analogs are designed as enzyme inhibitors. For instance, their potential to inhibit crucial cancer-related enzymes like VEGFR-2 can be quantified.[1]

  • Signaling Pathway Analysis: Techniques like Western blotting are employed to investigate how these analogs modulate key signaling pathways implicated in cancer progression, such as IL-6/STAT3 and TNFα/NFκB.

2. Anti-Inflammatory Activity:

  • Nitric Oxide (NO) Production Assays: A hallmark of inflammation is the overproduction of nitric oxide. The Griess assay is a common colorimetric method to quantify nitrite levels, an indicator of NO production by cells like macrophages (e.g., RAW 264.7) stimulated with inflammatory agents like lipopolysaccharide (LPS).

  • Cytokine Production Assays: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) secreted by immune cells in response to an inflammatory stimulus.

3. Neuroprotective Activity:

  • Cell Viability Assays in Neuronal Cells: To assess neuroprotective potential, neuronal cell lines (e.g., SH-SY5Y) are subjected to stressors like oxidative agents (e.g., hydrogen peroxide) or excitotoxicity-inducing agents (e.g., glutamate), and the ability of the compounds to preserve cell viability is measured.

  • Antioxidant Capacity Assays: The antioxidant properties of these analogs can be determined using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Experimental Protocol: In-Vitro Nitric Oxide (NO) Production Assay

This protocol outlines a standard procedure to assess the anti-inflammatory effects of benzoic acid analogs by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (benzoic acid analogs) dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (unstimulated cells) should also be included.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

The Crucial Transition to In-Vivo Models: Assessing Efficacy and Safety in a Living System

While in-vitro assays provide valuable initial data, they cannot fully recapitulate the complex interplay of physiological processes that occur in a living organism. In-vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile in a whole-animal model.

Common In-Vivo Models for Evaluating Benzoic Acid Analogs

1. Anti-Cancer Models:

  • Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. The effect of the test compound on tumor growth, size, and weight is then monitored over time.

2. Anti-Inflammatory Models:

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. Carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response. The anti-inflammatory effect of a test compound is assessed by its ability to reduce the resulting paw swelling.

  • LPS-Induced Systemic Inflammation: Administration of LPS to animals induces a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines. The efficacy of a compound is determined by its ability to suppress these cytokine levels in the blood.

3. Analgesic Models:

  • Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity. The intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhing) in mice. A reduction in the number of writhes following compound administration indicates an analgesic effect.[2]

  • Hot Plate Test: This test evaluates central analgesic activity. The animal is placed on a heated surface, and the time it takes to elicit a pain response (e.g., licking a paw, jumping) is measured. An increase in this latency period suggests a central analgesic effect.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the in-vivo anti-inflammatory activity of benzoic acid analogs.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the positive control drug orally or intraperitoneally at a predetermined time (e.g., 1 hour) before carrageenan injection. The vehicle control group receives only the vehicle.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement at Different Time Points: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

A Case Study in Comparison: Para-Aminobenzoic Acid (PABA) Derivatives in Cancer and Inflammation

A study on a series of para-aminobenzoic acid (PABA) derivatives, including a lead compound (DAB-1) and its analog (DAB-2-28), provides an excellent example of the interplay between in-vitro and in-vivo evaluations.[3]

In-Vitro Findings:
  • Anti-inflammatory Activity: In in-vitro assays using murine bladder cancer cells (MB49-I), DAB-2-28 was more effective than the parent compound DAB-1 at inhibiting the production of nitric oxide (NO) induced by inflammatory stimuli.[3]

  • Signaling Pathway Modulation: DAB-2-28 also demonstrated superior efficacy in inhibiting the activation of pro-inflammatory and pro-tumoral signaling pathways, specifically IL-6/STAT3 and TNFα/NFκB, in these cancer cells.[3]

  • Cytotoxicity: Interestingly, DAB-2-28 exhibited lower cytotoxic activity compared to DAB-1, suggesting a potentially better safety profile at the cellular level.[3]

In-Vivo Corroboration and Divergence:
  • Anti-inflammatory Activity: In a carrageenan-induced acute inflammation model in mice, DAB-2-28 showed similar anti-inflammatory activity to DAB-1.[3] This highlights that superior in-vitro potency does not always translate to a proportional increase in in-vivo efficacy, possibly due to pharmacokinetic factors.

  • Anti-tumor Activity: In a preclinical model of murine bladder cancer, where MB49-I tumors were implanted in mice, DAB-2-28 was more efficient at inhibiting tumor development than DAB-1.[3] This in-vivo finding aligns well with the in-vitro data showing that DAB-2-28 is a more potent inhibitor of pro-tumoral signaling pathways.

Data Summary:
Compound In-Vitro NO Inhibition In-Vitro Signaling Inhibition (IL-6/STAT3, TNFα/NFκB) In-Vivo Anti-inflammatory Activity (Carrageenan Model) In-Vivo Anti-tumor Activity (Bladder Cancer Model)
DAB-1 EffectiveEffectiveEffectiveEffective
DAB-2-28 More effective than DAB-1More effective than DAB-1Similar to DAB-1More effective than DAB-1

Visualizing the Workflow: From Synthesis to In-Vivo Testing

The following diagram illustrates a typical workflow for the evaluation of novel benzoic acid analogs, emphasizing the iterative nature of drug discovery and the integration of in-vitro and in-vivo studies.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation synthesis Synthesis of this compound Analogs invitro_screening Primary Screening (e.g., Cytotoxicity, Enzyme Inhibition) synthesis->invitro_screening Initial Candidates mechanistic_studies Mechanistic Studies (e.g., Western Blot, NO Assay) invitro_screening->mechanistic_studies Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis mechanistic_studies->sar_analysis pharmacokinetics Pharmacokinetic Studies (ADME) mechanistic_studies->pharmacokinetics Lead Candidates sar_analysis->synthesis Feedback for Optimization efficacy_models Efficacy Models (e.g., Xenograft, Inflammation Models) pharmacokinetics->efficacy_models toxicology Toxicology Studies efficacy_models->toxicology

Caption: A generalized workflow for the discovery and evaluation of novel therapeutic agents.

The Rationale Behind Discrepancies: Why In-Vitro and In-Vivo Results May Differ

It is not uncommon for a compound that shows promising activity in-vitro to have a diminished or even absent effect in-vivo. Understanding the potential reasons for this is crucial for interpreting experimental data and making informed decisions in a drug development program.

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, inefficient distribution to the target tissue, or rapid excretion can all prevent a compound from reaching a therapeutic concentration at the site of action in-vivo, regardless of its in-vitro potency.

  • Metabolic Transformation: The parent compound may be metabolized into inactive or even toxic substances in the body. Conversely, a prodrug may be inactive in-vitro but become activated through metabolism in-vivo.

  • Protein Binding: Extensive binding to plasma proteins can reduce the concentration of the free, active drug available to interact with its target.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a different overall pharmacological profile than predicted from in-vitro studies.

  • Complexity of the In-Vivo Environment: In-vivo models incorporate the influence of the immune system, the endocrine system, and other physiological factors that are absent in isolated cell cultures.

Conclusion: An Integrated Approach for Successful Drug Development

The successful development of novel therapeutics based on the this compound scaffold, or any other chemical series, hinges on a well-integrated strategy that leverages the strengths of both in-vitro and in-vivo research. In-vitro studies provide essential initial data on activity and mechanism, enabling rapid screening and optimization. However, it is the rigorous evaluation in relevant in-vivo models that ultimately determines the true therapeutic potential and safety of a drug candidate. By carefully designing and interpreting data from both experimental paradigms, researchers can navigate the complexities of drug discovery and increase the likelihood of translating a promising molecule into a clinically effective treatment. Further research that directly compares the in-vitro and in-vivo performance of a series of this compound analogs would be invaluable to the scientific community and would undoubtedly accelerate the development of new medicines based on this promising chemical scaffold.

References

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]

  • El-Sayed, M. A., et al. (2022). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Cancer Genomics & Proteomics, 19(4), 437-450. [Link]

  • Lima, L. M., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(13), 4235. [Link]

  • Kaur, M., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org, 2023052023. [Link]

  • Dufour, H., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a potent anti-inflammatory and anticancer agent. Bioorganic & Medicinal Chemistry, 68, 116865. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 3-(1-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery extends beyond the final data point. It encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-(1-Aminoethyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity demands a meticulous approach not only in our experiments but also in how we manage our chemical waste.

Hazard Identification and Waste Characterization: The Foundation of Safe Disposal

Before any disposal protocol can be initiated, a thorough understanding of the hazards associated with this compound is paramount. While a comprehensive toxicological profile for this specific compound is not extensively documented in publicly available literature, we can infer potential hazards based on its chemical structure—an aminobenzoic acid derivative.

According to available Safety Data Sheets (SDS) for similar compounds, chemicals in this class may cause skin and eye irritation.[1][2][3][4][5] Therefore, it is crucial to treat this compound as a hazardous substance.

Key Hazard Considerations:

  • Irritant: Potential for skin and serious eye irritation.[1][3][4][5]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][3][4][5]

  • Environmental Hazard: Discharge into the environment must be avoided.[6][7]

Based on these potential hazards, all waste containing this compound, including neat compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be classified as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This workflow is designed to comply with general laboratory safety standards and hazardous waste regulations.

Step 1: Segregation at the Source

Proper waste segregation is the first and most critical step in a compliant disposal process. Never mix hazardous waste with non-hazardous waste.

  • Designated Waste Container: Establish a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound. This includes gloves, weighing paper, and disposable labware.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Incompatible Materials: Avoid mixing this waste with other incompatible chemicals. While specific incompatibility data for this compound is limited, related aminobenzoic acids may have violent reactions with strong oxidizing agents and strong alkalis.[8]

Step 2: Proper Labeling and Container Management

Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Hazardous Waste Label: The container must be labeled with the words "Hazardous Waste."[9][10]

  • Full Chemical Name: Clearly write out "this compound." Avoid abbreviations or chemical formulas.[9]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[11] Containers should not be filled beyond 90% capacity to allow for expansion.[12]

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

Designated storage areas for hazardous waste are crucial for maintaining a safe laboratory environment.

  • Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[10][11]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Ventilation: Store in a well-ventilated area.[2]

Step 4: Arranging for Professional Disposal

The final disposal of hazardous chemical waste is a regulated process that must be handled by a licensed and certified hazardous waste disposal company.

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have a contract with a professional waste disposal vendor. Contact your EHS office to schedule a pickup.[9][13]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[6][7][8] This can have detrimental effects on aquatic life and wastewater treatment systems.

  • Incineration: While the specific disposal method will be determined by the licensed vendor, high-temperature incineration in an approved facility is a common and effective method for the destruction of organic chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal cluster_4 Improper Disposal Routes (AVOID) A Waste Generated (Solid or Liquid) B Is it contaminated with This compound? A->B C Segregate into Designated Hazardous Waste Container B->C Yes I Regular Trash B->I No J Sewer/Drain B->J No D Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date C->D E Store in Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Contact EHS for Professional Disposal F->G H Vendor Transports to Licensed Disposal Facility G->H

Caption: Decision workflow for the proper disposal of this compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WastePotential for irritation and environmental harm.[1][2][3][4][5][6][7][8]
Primary Container Compatible, sealed container with screw-top lid.Prevents leaks and spills.[11]
Labeling "Hazardous Waste," full chemical name, start date.Regulatory compliance and safety.[9][10]
Storage Location Designated Satellite Accumulation Area (SAA).Safe, controlled storage at the point of generation.[10][11]
Disposal Method Licensed hazardous waste vendor.Ensures compliant and environmentally sound disposal.[9][13]
Prohibited Disposal Do not dispose of in regular trash or down the drain.Prevents environmental contamination and damage to infrastructure.[6][7][8]

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By adhering to these procedures for this compound, you are not only ensuring compliance with regulations but also fostering a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.

References

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • MasteryTCN. (2017, June 19). Safety training: Dealing with hazardous chemicals and waste. Available at: [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Available at: [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Environmental Health and Safety, University of South Carolina. (n.d.). How to Dispose of Chemical Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • American Laboratory. (2021, March 1). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 3-AMINO BENZOIC ACID. Available at: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). Available at: [Link]

  • Angene Chemical. (2025, September 22). Safety Data Sheet - 2-((2-Aminoethyl)amino)benzoic acid hydrochloride. Available at: [Link]

  • CPAchem Ltd. (2023, June 2). Safety data sheet - Benzoic acid. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Benzoic Acid. Available at: [Link]

Sources

Navigating the Safe Handling of 3-(1-Aminoethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 3-(1-Aminoethyl)benzoic acid, focusing on operational and disposal plans. By moving beyond a simple checklist and understanding the why behind each safety measure, we can foster a culture of proactive safety and ensure the well-being of our teams.

Immediate Safety and Hazard Assessment

While a comprehensive Safety Data Sheet (SDS) for this compound is not extensively detailed, information from an available SDS and data from structurally similar compounds, such as 3-aminobenzoic acid and 4-aminobenzoic acid, can provide a strong basis for a robust safety protocol.[1][2][3][4] The primary hazards associated with this class of compounds include:

  • Skin Irritation: May cause skin irritation upon contact.[4][5][6]

  • Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[4][5][6][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5][6][8]

  • Allergic Skin Reaction: Some aminobenzoic acids may cause an allergic skin reaction.[8][9]

Given these potential hazards, a cautious and well-defined handling protocol is paramount.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Required PPE Rationale
Weighing and preparing solutions - Safety goggles with side shields or face shield- Nitrile gloves (or other chemically resistant gloves tested to EN 374)- Laboratory coat- Respiratory protection (N95 or higher)To prevent eye and skin contact with the solid compound and to avoid inhalation of fine dust particles that may become airborne during handling.[8][9][10]
Conducting reactions and transfers - Safety goggles with side shields or face shield- Nitrile gloves (or other chemically resistant gloves)- Laboratory coatTo protect against splashes of solutions containing the compound.
Centrifugation - Safety goggles with side shields or face shield- Nitrile gloves- Laboratory coatTo protect against potential splashes in the event of a tube failure.
Waste disposal - Safety goggles with side shields or face shield- Nitrile gloves- Laboratory coatTo prevent contact with contaminated waste materials.

Step-by-Step Handling and Operation Plan

A systematic approach to handling, from receipt to disposal, minimizes the risk of exposure and contamination.

Receiving and Unpacking
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Don appropriate PPE (lab coat, gloves, safety glasses) before handling the package.

  • Open the package in a well-ventilated area, preferably within a chemical fume hood.

  • Verify the label information matches the order details.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][11][12]

  • Keep it away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Weighing and Solution Preparation
  • All weighing of the solid compound should be conducted in a chemical fume hood to control airborne dust.[8]

  • Use anti-static tools and equipment where possible to prevent dispersal of the powder.[1][12]

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Experimental Use
  • Always handle solutions containing this compound within a fume hood.

  • Avoid direct contact with skin and eyes by consistently wearing the prescribed PPE.[1]

  • Keep all containers closed when not in use to prevent the release of vapors.

Waste Disposal and Decontamination

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Characterization and Segregation
  • All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, should be considered chemical waste.

  • Segregate this waste from general laboratory trash.

Disposal Plan
  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

Decontamination
  • Wipe down all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after handling is complete.

  • Thoroughly wash hands with soap and water after removing gloves.[10]

Spill and Emergency Response

Preparedness is key to effectively managing any laboratory incident.

Minor Spill (Contained within a fume hood)
  • Alert others in the immediate area.

  • Contain the spill with absorbent pads.

  • Clean the area using appropriate materials, treating all cleanup materials as hazardous waste.

  • Decontaminate the fume hood surface.

Major Spill (Outside of a fume hood)
  • Evacuate the immediate area.

  • Alert your supervisor and institutional EHS.

  • Restrict access to the spill area.

  • Wait for trained emergency response personnel to handle the cleanup.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Visualizing Safety Workflows

To further clarify procedural logic, the following diagrams illustrate key decision-making processes in PPE selection and emergency response.

PPE_Selection_Workflow cluster_ppe PPE Selection Logic start Task: Handling This compound is_solid Is the compound in solid form? start->is_solid weighing Weighing or transferring solid? is_solid->weighing Yes in_solution Working with solutions? is_solid->in_solution No base_ppe Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves weighing->base_ppe No (in solution) add_resp Add Respiratory Protection (N95 or higher) weighing->add_resp Yes in_solution->base_ppe Yes add_resp->base_ppe

Caption: PPE selection workflow for handling this compound.

Emergency_Response_Workflow cluster_emergency Emergency Response Plan spill Spill Occurs location Spill Location? spill->location in_hood Contained in Fume Hood location->in_hood Inside Hood out_hood Outside of Fume Hood location->out_hood Outside Hood alert_contain 1. Alert Others 2. Contain Spill 3. Clean & Decontaminate in_hood->alert_contain evacuate_alert 1. Evacuate Area 2. Alert Supervisor/EHS 3. Restrict Access out_hood->evacuate_alert

Caption: Emergency response workflow for a chemical spill.

References

  • (Pure) (p-Amino Benzoic Acid) MSDS CAS. Oxford Lab Fine Chem LLP. [Link]

  • Safety Data Sheet: 4-Aminobenzoic acid. (n.d.). Carl ROTH. [Link]

  • 4-Aminobenzoic Acid - SAFETY DATA SHEET. (2017-05-23). [Link]

  • 3-amino benzoic acid. (n.d.). Oxford Lab Fine Chem LLP. [Link]

  • Benzoic Acid (Acidimetric Standard) - SAFETY DATA SHEET. (2015-12-01). National Institute of Standards and Technology. [Link]

  • Safety Data Sheet: 3-Aminobenzoic acid. (n.d.). Carl ROTH. [Link]

  • Appendix A Disposal Procedures by Chemical. (2022-06-06). University of Wisconsin-Madison. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.